molecular formula C42H67F4NO16 B15543507 TCO-PEG12-TFP ester

TCO-PEG12-TFP ester

Número de catálogo: B15543507
Peso molecular: 918.0 g/mol
Clave InChI: KIKASBBKOIGGOX-UPHRSURJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

TCO-PEG12-TFP ester is a useful research compound. Its molecular formula is C42H67F4NO16 and its molecular weight is 918.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C42H67F4NO16

Peso molecular

918.0 g/mol

Nombre IUPAC

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C42H67F4NO16/c43-36-34-37(44)40(46)41(39(36)45)63-38(48)8-10-50-12-14-52-16-18-54-20-22-56-24-26-58-28-30-60-32-33-61-31-29-59-27-25-57-23-21-55-19-17-53-15-13-51-11-9-47-42(49)62-35-6-4-2-1-3-5-7-35/h1-2,34-35H,3-33H2,(H,47,49)/b2-1-

Clave InChI

KIKASBBKOIGGOX-UPHRSURJSA-N

Origen del producto

United States

Foundational & Exploratory

TCO-PEG12-TFP ester mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of TCO-PEG12-TFP Ester

Introduction

This compound is a heterobifunctional crosslinker designed for advanced bioconjugation applications. It incorporates three key chemical moieties: a trans-cyclooctene (TCO) group, a 12-unit polyethylene glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester. This combination enables a powerful two-step labeling and ligation strategy that is highly efficient, specific, and biocompatible.

The TFP ester serves as an amine-reactive functional group for the initial covalent attachment to biomolecules, such as proteins or amine-modified oligonucleotides. The TCO group is a highly reactive dienophile for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine partner. The hydrophilic PEG12 spacer enhances water solubility and provides spatial separation between the conjugated molecules, minimizing potential steric hindrance. This guide details the core mechanism of action, provides quantitative kinetic data, outlines experimental protocols, and visualizes the key processes.

Core Mechanism of Action

The mechanism of action of this compound is a sequential, two-stage process:

  • Biomolecule Labeling via TFP Ester Aminolysis: The TFP ester group reacts with primary amines (e.g., the ε-amino group of lysine residues on a protein) to form a stable, covalent amide bond. This step functionalizes the target biomolecule with the TCO-PEG12 moiety.

  • Bioorthogonal Ligation via TCO-Tetrazine Cycloaddition: The newly introduced TCO group reacts with a tetrazine-functionalized molecule in a highly rapid and specific IEDDA cycloaddition. This "click" reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[1][2]

Stage 1: TFP Ester Reaction with Primary Amines

Tetrafluorophenyl esters are activated esters used to acylate primary and secondary amines.[3] The reaction proceeds via nucleophilic attack of the deprotonated amine on the carbonyl carbon of the ester. The tetrafluorophenol group is an excellent leaving group, facilitating the formation of a stable amide bond.

A key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions, particularly at the basic pH required for efficient amine labeling.[4][5][6][7] NHS esters are highly susceptible to hydrolysis, which competes with the desired aminolysis reaction.[4] TFP esters exhibit significantly greater resistance to this spontaneous hydrolysis, leading to higher conjugation efficiency and better reproducibility.[3][5][8]

TFP_Ester_Aminolysis TFP_Ester TCO-PEG-Ester (TFP Ester) Conjugate TCO-PEG-Biomolecule (Stable Amide Bond) TFP_Ester->Conjugate Nucleophilic Attack desc TFP ester reacts with a primary amine, forming a stable amide bond and releasing tetrafluorophenol. Biomolecule Biomolecule-NH₂ (e.g., Protein) Biomolecule->Conjugate LeavingGroup Tetrafluorophenol TCO_Tetrazine_Ligation cluster_intermediate Intermediate TCO TCO-labeled Biomolecule Intermediate Unstable Cycloadduct TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine-labeled Probe Tetrazine->Intermediate Conjugate Stable Dihydropyridazine Conjugate Intermediate->Conjugate Retro-Diels-Alder Nitrogen N₂ Gas Intermediate->Nitrogen Overall_Mechanism Overall Workflow of this compound Bioconjugation cluster_stage1 Stage 1: Biomolecule Labeling cluster_stage2 Stage 2: Bioorthogonal Ligation Protein Protein with Primary Amines (e.g., Lysine) Reaction1 Amine-TFP Ester Reaction (pH 7.2-8.5) Protein->Reaction1 TCO_Reagent This compound TCO_Reagent->Reaction1 TCO_Protein TCO-Labeled Protein Reaction1->TCO_Protein Covalent Labeling Purification1 Purification (Remove excess TCO reagent) TCO_Protein->Purification1 Reaction2 TCO-Tetrazine Ligation (IEDDA Click Reaction) Purification1->Reaction2 Tetrazine_Probe Tetrazine-Labeled Probe (e.g., Fluorophore, Drug) Tetrazine_Probe->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate Stable Linkage + N₂

References

An In-depth Technical Guide to TCO-PEG12-TFP Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TCO-PEG12-TFP ester, a heterobifunctional crosslinker, and its application in bioconjugation. We will delve into its chemical properties, mechanism of action, and provide detailed experimental protocols for its use.

Introduction to this compound

This compound is a powerful tool in the field of bioconjugation, enabling the covalent linkage of biomolecules with high efficiency and specificity. It is comprised of three key components:

  • trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazines. This "click chemistry" reaction is known for its exceptionally fast kinetics and bioorthogonality, meaning it proceeds rapidly under physiological conditions without interfering with native biological processes.

  • Polyethylene Glycol (PEG12): A 12-unit polyethylene glycol spacer. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the molecule and the resulting conjugate. It also provides a flexible linker that minimizes steric hindrance between the conjugated biomolecules.

  • Tetrafluorophenyl (TFP) Ester: An amine-reactive functional group. TFP esters react with primary amines (such as the side chain of lysine residues in proteins) to form stable amide bonds. Notably, TFP esters exhibit greater stability towards hydrolysis in aqueous media compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling of biomolecules.[1][2][3]

The combination of these three moieties makes this compound a versatile reagent for a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and fluorescently labeled probes for imaging.[4][5][6]

Core Properties and Specifications

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₄₂H₆₇F₄NO₁₆[7]
Molecular Weight 917.98 g/mol [7]
Purity >96%[7]
Solubility Soluble in DMSO, DMF[4]

The Chemistry of Bioconjugation

The bioconjugation process using this compound is a two-step process, leveraging two distinct and orthogonal chemical reactions.

Amine Labeling via TFP Ester

The first step involves the reaction of the TFP ester with primary amines on a biomolecule of interest (e.g., a protein, antibody, or peptide). This reaction, which forms a stable amide bond, is most efficient at a slightly basic pH (typically 7.5-8.5). The increased stability of the TFP ester in aqueous solutions compared to NHS esters provides a wider window for this reaction to occur, leading to higher labeling efficiencies.[1][2][8]

Bioorthogonal Ligation via TCO-Tetrazine Click Chemistry

Once the biomolecule is functionalized with the TCO group, it can be reacted with a second molecule bearing a tetrazine moiety. This inverse electron-demand Diels-Alder reaction is exceptionally fast, with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹.[9][10][11][12] This rapid kinetics allows for efficient conjugation even at low concentrations of reactants. The reaction is highly specific and bioorthogonal, proceeding smoothly in complex biological media without the need for catalysts.

The workflow for a typical bioconjugation experiment is depicted below.

G cluster_step1 Step 1: TCO Labeling cluster_step2 Step 2: Bioorthogonal Ligation Biomolecule Biomolecule (e.g., Antibody) Labeled_Biomolecule TCO-Labeled Biomolecule Biomolecule->Labeled_Biomolecule TFP Ester Reaction (Amine Labeling) TCO_PEG12_TFP This compound TCO_PEG12_TFP->Labeled_Biomolecule Bioconjugate Final Bioconjugate Labeled_Biomolecule->Bioconjugate TCO-Tetrazine Click Reaction (IEDDA) Tetrazine_Molecule Tetrazine-Modified Molecule (e.g., Drug, Fluorophore) Tetrazine_Molecule->Bioconjugate

General workflow for bioconjugation.

Experimental Protocols

The following are detailed protocols for the key experiments involving this compound.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a good starting point, but the optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column according to the manufacturer's instructions.

  • Storage:

    • Store the TCO-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Due to the limited shelf life of the TCO group, long-term storage is not recommended.[7][13]

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the general procedure for the click chemistry reaction between a TCO-labeled biomolecule and a tetrazine-modified molecule.

Materials:

  • TCO-labeled biomolecule (from Protocol 1)

  • Tetrazine-modified molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Combine the TCO-labeled biomolecule and the tetrazine-modified molecule in the reaction buffer. A slight molar excess (1.1 to 1.5-fold) of one component is often used to ensure complete reaction of the other.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes. The reaction is typically complete within this timeframe due to the fast kinetics.

  • Purification (if necessary):

    • If required, purify the final bioconjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Protocol 3: Determination of the Degree of Labeling (DOL)

The degree of labeling, which is the average number of TCO molecules per protein, can be determined using a spectrophotometric method if the TCO reagent has a distinct absorbance, or more commonly for TCO, by reacting the labeled protein with a tetrazine-fluorophore and measuring the absorbance of the fluorophore.

Materials:

  • TCO-labeled protein

  • Tetrazine-fluorophore conjugate with a known extinction coefficient

  • Spectrophotometer

Procedure:

  • React with Tetrazine-Fluorophore:

    • React a known concentration of the TCO-labeled protein with an excess of a tetrazine-fluorophore.

    • Purify the resulting fluorescently labeled protein to remove any unreacted tetrazine-fluorophore.

  • Absorbance Measurements:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the fluorophore.

  • Calculations:

    • Calculate the protein concentration using the Beer-Lambert law (A = εbc), correcting for the absorbance of the fluorophore at 280 nm.

      • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • Where CF is the correction factor (A₂₈₀ of the free fluorophore / A_max of the free fluorophore) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the concentration of the fluorophore.

      • Fluorophore Concentration (M) = A_max / ε_fluorophore

    • Calculate the Degree of Labeling (DOL).

      • DOL = Fluorophore Concentration / Protein Concentration

Applications in Drug Development

The unique properties of this compound make it a valuable tool in modern drug development.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, this compound can be used to attach a cytotoxic drug to an antibody. The antibody is first labeled with the TCO group, and the drug is modified with a tetrazine. The subsequent click reaction results in a precisely constructed ADC.

G cluster_adc ADC Synthesis Workflow Antibody Antibody TCO_Antibody TCO-Antibody Antibody->TCO_Antibody Amine Labeling TCO_Ester This compound TCO_Ester->TCO_Antibody ADC Antibody-Drug Conjugate TCO_Antibody->ADC Click Chemistry Tetrazine_Drug Tetrazine-Drug Tetrazine_Drug->ADC G cluster_protac PROTAC Synthesis Workflow POI_Ligand Protein of Interest Ligand (with Amine) TCO_POI_Ligand TCO-Linker-POI Ligand POI_Ligand->TCO_POI_Ligand Amine Labeling TCO_Linker This compound TCO_Linker->TCO_POI_Ligand PROTAC PROTAC Molecule TCO_POI_Ligand->PROTAC Click Chemistry E3_Ligand E3 Ligase Ligand (with Tetrazine) E3_Ligand->PROTAC

References

TCO-PEG12-TFP Ester: An In-depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of TCO-PEG12-TFP ester, a heterobifunctional crosslinker critical in bioconjugation, drug delivery, and proteomics. Understanding these parameters is paramount for the successful design and execution of experiments, ensuring reproducibility and the integrity of resulting conjugates. This document outlines key solubility and stability characteristics, presents available quantitative data, and provides detailed experimental protocols for in-house validation.

Core Concepts: Structure and Reactivity

This compound is comprised of three key functional components: a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester.

  • Trans-cyclooctene (TCO): The TCO moiety is a strained alkene that rapidly and specifically reacts with tetrazines via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This bioorthogonal "click chemistry" reaction is notable for its fast kinetics and biocompatibility, proceeding efficiently in aqueous environments without the need for a catalyst.

  • Polyethylene Glycol (PEG) Spacer: The PEG12 spacer is a hydrophilic chain consisting of 12 ethylene glycol units. This spacer enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance during conjugation.

  • Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive functional group that readily couples with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds.

Solubility Profile

The solubility of this compound is influenced by both the hydrophilic PEG spacer and the hydrophobic TCO and TFP moieties. While the PEG chain improves water solubility, the overall molecule exhibits better solubility in organic solvents.

Table 1: Quantitative Solubility Data for this compound

SolventReported Solubility
Dimethyl sulfoxide (DMSO)10 mM[1]

Table 2: Qualitative Solubility of TCO-PEG-TFP Esters in Various Solvents

Solvent ClassSpecific SolventsSolubility
Organic SolventsDMSO, DMF, DCM, THF, AcetonitrileSoluble[2][3]
Aqueous Buffers-Lower solubility compared to NHS ester counterparts[2]

It is noteworthy that TFP esters generally exhibit lower water solubility than their N-hydroxysuccinimide (NHS) ester counterparts due to the hydrophobicity of the TFP group.[2] For reactions in aqueous media, the use of co-solvents like DMSO or DMF may be necessary to achieve the desired concentration.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling, as well as for the design of conjugation reactions. Two key aspects of its stability are the hydrolysis of the TFP ester and the isomerization of the TCO group.

TFP Ester Hydrolysis

The TFP ester is an active ester that is susceptible to hydrolysis, particularly in aqueous environments. However, TFP esters are significantly more stable towards hydrolysis than the more commonly used NHS esters, especially at basic pH.[3][4][5] This enhanced stability allows for more efficient and reproducible labeling of biomolecules.[2]

The optimal pH range for the reaction of TFP esters with primary amines is between 7.5 and 8.0.[6] While the ester is more stable at neutral pH, the deprotonated amine is more nucleophilic at a slightly basic pH, leading to a more efficient conjugation.

Table 3: Comparative Hydrolytic Stability of TFP vs. NHS Esters on a Self-Assembled Monolayer

pHFunctional GroupHalf-life (t½)
7.0TFP~13.5 hours
7.0NHS~4.5 hours
8.0TFP~4.5 hours
8.0NHS~1.5 hours
10.0TFP~15 minutes
10.0NHS~1.5 minutes

Data adapted from a study on self-assembled monolayers, which provides a strong indication of the relative stability in aqueous environments.

TCO Group Isomerization

The TCO group is a strained ring system that is prone to isomerization to its more stable, unreactive cis-cyclooctene (CCO) form.[7][8][9] This isomerization is a key factor in the limited shelf-life of TCO-containing reagents. Therefore, long-term storage of this compound is not recommended.[7][8][9]

Storage Recommendations:

To maintain the integrity of the compound, it should be stored at -20°C and protected from moisture.[3][7][10] It is also advisable to purge the container with an inert gas like argon or nitrogen before sealing.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound. These protocols are based on established principles and can be adapted for specific laboratory conditions.

Protocol for Determining Equilibrium Solubility

This protocol aims to determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be enough to ensure that undissolved solid remains.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved this compound using a validated HPLC method.

  • Calculation:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility.

Protocol for Assessing pH-Dependent Hydrolytic Stability

This protocol is designed to determine the rate of hydrolysis of the TFP ester at different pH values.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 5.0, 7.4, 8.5)

  • HPLC system with a UV-Vis detector

  • Thermostatted incubator or water bath

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in an organic solvent like DMSO.

  • Initiation of Hydrolysis:

    • Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.

    • Start a timer immediately upon dilution.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each solution directly into the HPLC system.

    • Monitor the disappearance of the this compound peak and the appearance of the hydrolysis product peak.

  • Data Analysis:

    • Plot the natural logarithm of the peak area of the intact this compound versus time.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (k) for hydrolysis.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

The following diagrams illustrate key concepts related to this compound.

TCO_PEG12_TFP_Ester_Structure cluster_TCO Trans-cyclooctene (TCO) Moiety cluster_PEG PEG12 Spacer cluster_TFP Tetrafluorophenyl (TFP) Ester TCO TCO PEG PEG12 TCO->PEG Linker TFP TFP Ester PEG->TFP Linker

Caption: Molecular components of this compound.

Conjugation_Pathway TCO_PEG_TFP This compound Amide_Bond Stable Amide Bond (TCO-PEG12-Biomolecule) TCO_PEG_TFP->Amide_Bond Amine Reaction Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Amide_Bond Final_Conjugate Final Conjugate Amide_Bond->Final_Conjugate Click Chemistry (IEDDA) Tetrazine Tetrazine-labeled Molecule Tetrazine->Final_Conjugate

Caption: Dual-reaction workflow of this compound.

Stability_Considerations TCO_PEG_TFP This compound Hydrolysis TFP Ester Hydrolysis (pH dependent) TCO_PEG_TFP->Hydrolysis Isomerization TCO Isomerization (to inactive CCO) TCO_PEG_TFP->Isomerization Inactive_Hydrolyzed Inactive Hydrolyzed Product Hydrolysis->Inactive_Hydrolyzed Inactive_Isomerized Inactive Isomerized Product Isomerization->Inactive_Isomerized

References

In-Depth Technical Guide: TCO-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-PEG12-TFP ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Compound Specifications

This compound is a molecule designed with two reactive ends separated by a polyethylene glycol (PEG) spacer. The trans-cyclooctene (TCO) group facilitates rapid and specific "click chemistry" reactions with tetrazine-modified molecules, a cornerstone of bioorthogonal chemistry. The tetrafluorophenyl (TFP) ester provides a highly reactive group for efficient and stable amide bond formation with primary amines, such as those found on the surface of proteins and antibodies. The PEG12 linker enhances solubility and provides spatial separation between conjugated molecules.

PropertyValueSource(s)
Molecular Weight 917.97 g/mol - 918.0 g/mol [1][2]
Molecular Formula C42H67F4NO16[1][2][3]
CAS Number 2353410-07-6[3][][5]
Purity Typically >95%[3][6]
Functional Group 1 Trans-Cyclooctene (TCO)[2]
Functional Group 2 Tetrafluorophenyl (TFP) ester[2]
Spacer Arm 12-unit Polyethylene Glycol (PEG12)

Experimental Protocols

While specific experimental conditions should be optimized for individual applications, the following protocols provide a general framework for the use of this compound in bioconjugation.

Protein Labeling with this compound

This protocol outlines the modification of a protein with a TCO group using this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an appropriate amine-free buffer.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for the specific protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess, unreacted this compound using a desalting column or dialysis against an appropriate buffer.

  • Characterization: Confirm the successful labeling of the protein with the TCO moiety using techniques such as mass spectrometry.

Tetrazine-TCO Click Chemistry Reaction

This protocol describes the subsequent bioorthogonal reaction between the TCO-labeled protein and a tetrazine-modified molecule.

Materials:

  • TCO-labeled protein

  • Tetrazine-modified molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-modified molecule in the reaction buffer.

  • Click Reaction: Add a slight molar excess (e.g., 1.5 equivalents) of the tetrazine-modified molecule to the TCO-labeled protein.

  • Incubation: The reaction is typically rapid and can proceed at room temperature. Incubation times can range from 30 minutes to 2 hours.

  • Analysis: The resulting conjugate can be analyzed by SDS-PAGE, size exclusion chromatography, or other relevant analytical methods to confirm successful ligation.

Visualizing the Workflow

The following diagrams illustrate the key chemical transformations and a general experimental workflow for utilizing this compound.

G cluster_0 Step 1: Protein Modification cluster_1 Step 2: Bioorthogonal Ligation Protein Protein (-NH2) TCO_Protein TCO-Labeled Protein Protein->TCO_Protein + this compound TCO_PEG_TFP This compound Conjugate Protein-Molecule Conjugate TCO_Protein->Conjugate + Tetrazine-Molecule Tetrazine_Molecule Tetrazine-Molecule G cluster_0 PROTAC Assembly cluster_1 Mechanism of Action Target_Binder Target Protein Ligand (-NH2) Intermediate_1 TCO-PEG12-Target Ligand Target_Binder->Intermediate_1 + this compound TCO_PEG_TFP This compound PROTAC PROTAC Molecule Intermediate_1->PROTAC + Tetrazine-E3 Ligase Ligand E3_Ligase_Ligand Tetrazine-E3 Ligase Ligand PROTAC_Target PROTAC + Target Protein + E3 Ligase (Ternary Complex) PROTAC->PROTAC_Target Ubiquitination Target Protein Ubiquitination PROTAC_Target->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

References

An In-depth Technical Guide to the TCO-PEG12-TFP Ester Reaction with Tetrazine for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioorthogonal reaction between TCO-PEG12-TFP ester and tetrazine, a cornerstone of modern bioconjugation strategies. This powerful "click chemistry" ligation is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, making it an invaluable tool in drug development, molecular imaging, and diagnostics.

Core Reaction Mechanism and Key Components

The reaction between a trans-cyclooctene (TCO) moiety and a tetrazine proceeds via an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition.[1][2] This is followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a stable dihydropyridazine conjugate.[3] This process is bioorthogonal, meaning it occurs efficiently within complex biological systems without interfering with native biochemical processes.[4][5]

  • TCO (trans-cyclooctene): A strained alkene that acts as a highly reactive dienophile.[5] The inherent ring strain of the trans-isomer significantly accelerates the reaction rate.[3]

  • Tetrazine: An electron-deficient diene. The electronic properties of the tetrazine can be tuned by modifying its substituents to modulate the reaction kinetics.[2]

  • PEG12 (Polyethylene Glycol) Spacer: A 12-unit polyethylene glycol linker enhances the solubility and biocompatibility of the molecule.[5][6] It also provides a flexible spacer, minimizing steric hindrance between the conjugated molecules.[6]

  • TFP (2,3,5,6-Tetrafluorophenyl) Ester: A reactive group that readily forms stable amide bonds with primary amines, such as those found on lysine residues of proteins and antibodies.[7] This enables the covalent attachment of the TCO-PEG12 moiety to biomolecules.

Quantitative Reaction Data

The TCO-tetrazine ligation is renowned for its rapid kinetics, with second-order rate constants among the highest of all bioorthogonal reactions.[1] This allows for efficient conjugation even at low reactant concentrations.[3]

ParameterValueConditionsSource(s)
Second-Order Rate Constant (k) 10³ - 10⁶ M⁻¹s⁻¹General range in aqueous media[1][3][5]
up to 30,000 M⁻¹s⁻¹Hydrogen-substituted tetrazines with TCO[8]
~2000 M⁻¹s⁻¹Dipyridal tetrazine with TCO[9]
Reaction pH 6.0 - 9.0Optimal for TCO-tetrazine ligation in PBS buffer[3][9]
Reaction Temperature Room Temperature (20-25°C) or 4°CReaction proceeds efficiently at both temperatures[9]
Reaction Time for >90% Completion 10 - 60 minutesDependent on reactant concentrations and specific TCO/tetrazine pair[4][10]

Experimental Protocols

This section provides detailed protocols for a typical two-step bioconjugation involving the labeling of a protein with this compound and its subsequent reaction with a tetrazine-functionalized molecule.

Protocol 1: Labeling of a Protein with this compound

This protocol details the modification of a protein with TCO moieties via the amine-reactive TFP ester.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in PBS, pH 7.4. If the original buffer contains primary amines (e.g., Tris or glycine), exchange it for PBS using a spin desalting column.[9]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[11]

  • Labeling Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution.[11]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[3]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[11]

  • Purification: Remove excess, unreacted this compound using a spin desalting column, exchanging the buffer back to PBS, pH 7.4.[1]

Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation

This protocol describes the "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-functionalized molecule in PBS, pH 7.4.

  • Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-functionalized molecule in a 1:1 to 1:1.5 molar ratio (TCO:tetrazine). A slight excess of the tetrazine component can enhance conjugation efficiency.[12]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[11] The reaction progress can be monitored by measuring the decrease in the tetrazine's characteristic absorbance at 510-550 nm.[3]

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted components using size-exclusion chromatography.

Mandatory Visualizations

Reaction Workflow and Signaling Pathway Diagrams

TCO_Tetrazine_Reaction_Workflow cluster_step1 Step 1: Protein Labeling cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein (with primary amines) TCO_Protein TCO-labeled Protein Protein->TCO_Protein Amine Reaction TCO_Ester This compound TCO_Ester->TCO_Protein Conjugate Stable Conjugate TCO_Protein->Conjugate IEDDA Click Reaction Tetrazine_Molecule Tetrazine-functionalized Molecule Tetrazine_Molecule->Conjugate

Caption: Workflow for TCO-tetrazine bioconjugation.

IEDDA_Mechanism TCO TCO (Dienophile) Transition_State [4+2] Cycloaddition (Transition State) TCO->Transition_State Tetrazine Tetrazine (Diene) Tetrazine->Transition_State Intermediate Unstable Intermediate Transition_State->Intermediate rate-determining Dihydropyridazine Dihydropyridazine (Stable Conjugate) Intermediate->Dihydropyridazine Retro-Diels-Alder Nitrogen N₂ Gas Intermediate->Nitrogen

Caption: Mechanism of the IEDDA reaction.

Applications in Research and Drug Development

The versatility and efficiency of the TCO-tetrazine ligation have led to its widespread adoption in various fields:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[13]

  • PROTACs (Proteolysis Targeting Chimeras): Synthesis of molecules that recruit specific proteins for degradation.[14][15]

  • Molecular Imaging: Labeling of biomolecules with imaging agents (e.g., fluorophores, PET tracers) for in vivo tracking and diagnostics.[5][16]

  • Live Cell Labeling: Studying dynamic cellular processes by tagging specific proteins or cellular components.[17]

  • Drug Delivery: Construction of targeted drug delivery systems that release their payload at the site of action.[5]

Conclusion

The reaction between this compound and tetrazine represents a powerful and versatile tool for researchers in the life sciences. Its rapid kinetics, high specificity, and biocompatibility make it an ideal choice for a wide range of bioconjugation applications, from fundamental research to the development of next-generation therapeutics and diagnostics. This guide provides the foundational knowledge and practical protocols to successfully implement this essential click chemistry reaction in your research endeavors.

References

A Head-to-Head Battle for Amine Labeling: TFP Ester vs. NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the precise and efficient labeling of amine groups on proteins, antibodies, and other biomolecules is paramount for the development of effective diagnostics, therapeutics, and research tools. For decades, N-hydroxysuccinimide (NHS) esters have been the go-to reagents for this purpose. However, the emergence of 2,3,5,6-tetrafluorophenyl (TFP) esters has presented a compelling alternative, offering distinct advantages in stability and reaction efficiency. This technical guide provides a comprehensive comparison of TFP and NHS esters for amine labeling, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in selecting the optimal reagent for their specific needs.

Core Principles: The Chemistry of Amine Labeling

Both TFP and NHS esters are "active esters" designed to react with primary amines (such as the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. The fundamental reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the displacement of the TFP or NHS leaving group.

The efficiency of this reaction is critically dependent on the balance between the reactivity of the ester and its stability, particularly its resistance to hydrolysis in the aqueous buffers required for most biological applications.

Quantitative Comparison: TFP Ester Outshines NHS Ester in Stability

A key differentiator between TFP and NHS esters is their relative stability in aqueous solutions, especially at the slightly basic pH required for efficient amine labeling. Hydrolysis is a competing reaction where water attacks the ester, rendering it inactive. The superior hydrolytic stability of TFP esters translates to a longer half-life in solution, providing a wider window for the desired amine labeling reaction to occur and leading to more consistent and reproducible results.[1][2]

ParameterTFP EsterNHS EsterKey Takeaway
Optimal Reaction pH 7.2 - 9.0[3]7.2 - 8.5TFP esters are effective over a broader and slightly more alkaline pH range.
Relative Hydrolytic Stability More stable, especially at basic pH[4]Less stable, prone to rapid hydrolysis at basic pH[2]TFP esters offer a significant advantage in aqueous buffers, reducing reagent loss.
Hydrolysis Half-Life Comparison on a Self-Assembled Monolayer (SAM) Surface

The following data, adapted from a study on ester-terminated self-assembled monolayers, illustrates the dramatic difference in stability between TFP and NHS esters at various pH levels. While this data is for surface-immobilized esters, it reflects the inherent chemical stability of the leaving groups.

pHTFP Ester Half-Life (t½)NHS Ester Half-Life (t½)Fold Difference in Stability
7.0 ~13.1 hours~6.9 hours~1.9x more stable
8.0 ~4.6 hours~1.5 hours~3.1x more stable
10.0 ~6.3 hours~39 minutes~9.7x more stable

Data extrapolated from Lockett et al. "A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides."

This enhanced stability at higher pH is particularly advantageous, as the deprotonated amine is more nucleophilic, leading to faster and more efficient labeling.

Reaction Mechanisms and Experimental Workflow

To visualize the processes involved, the following diagrams illustrate the chemical reactions and a typical experimental workflow for amine labeling.

Caption: TFP ester amine labeling reaction.

Caption: NHS ester amine labeling reaction.

G General Experimental Workflow for Amine Labeling A Prepare Biomolecule (e.g., Antibody in amine-free buffer) C Combine Reactants (Add ester solution to biomolecule) A->C B Prepare Active Ester Stock Solution (TFP or NHS ester in anhydrous DMSO or DMF) B->C D Incubate (Allow reaction to proceed) C->D E Quench Reaction (e.g., Add Tris or hydroxylamine) D->E F Purify Conjugate (e.g., Desalting column, dialysis) E->F G Characterize Conjugate (e.g., Determine Degree of Labeling) F->G

References

The Pivotal Role of PEG12 Spacers in Bioconjugation Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Among the various linker technologies, polyethylene glycol (PEG) spacers have emerged as a cornerstone for optimizing the physicochemical and pharmacokinetic properties of bioconjugates. This technical guide provides a comprehensive overview of the role of a specific, discrete PEG spacer—dodecaethylene glycol (PEG12)—in bioconjugation. We will delve into its impact on solubility, stability, and biological activity, supported by quantitative data and detailed experimental protocols.

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer.[1][2][3] The incorporation of PEG spacers into linker designs offers a multitude of advantages, including enhanced aqueous solubility, reduced aggregation, and improved in vivo stability.[4][5][6] A discrete PEG12 spacer, with its defined length of 12 ethylene glycol units, provides a precise tool for modulating the properties of bioconjugates, offering a balance between flexibility and compactness.[7]

Core Principles of PEG12 Spacers in Bioconjugation

The primary function of a PEG12 spacer is to physically separate the conjugated molecules, such as an antibody and a cytotoxic drug, while imparting favorable physicochemical characteristics to the entire construct.

Improving Solubility and Reducing Aggregation

Many potent therapeutic payloads used in ADCs are hydrophobic, which can lead to aggregation and poor solubility of the final conjugate in aqueous environments.[6][8] The hydrophilic nature of the PEG12 spacer counteracts this hydrophobicity, effectively creating a hydration shell around the payload.[5] This significantly improves the overall solubility of the bioconjugate and minimizes the propensity for aggregation, which is a critical factor for manufacturability, stability, and safety.[9][10] The use of hydrophilic linkers, such as those containing PEG, has been shown to reduce the likelihood of ADC aggregation.[9]

Enhancing Pharmacokinetics and Biodistribution

The inclusion of a PEG12 spacer can profoundly influence the pharmacokinetic (PK) profile of a bioconjugate.[4] PEGylation, the process of attaching PEG chains, is a well-established strategy to increase the in vivo circulation half-life of therapeutic molecules.[3] The hydrophilic PEG12 spacer can shield the bioconjugate from proteolytic degradation and reduce renal clearance by increasing its hydrodynamic radius.[11][12] This leads to prolonged systemic exposure and can enhance the accumulation of the therapeutic at the target site. For instance, in some ADCs, the incorporation of a PEG12 spacer has been shown to reduce hepatic uptake and clearance, thereby improving the therapeutic index.[13]

Optimizing Drug-to-Antibody Ratio (DAR) and Stability

The drug-to-antibody ratio (DAR) is a critical quality attribute of ADCs, impacting both efficacy and safety. The properties of the linker, including the presence of a PEG spacer, can influence the efficiency of the conjugation reaction and the resulting DAR.[8] Incorporating a PEG12 spacer can modulate the reactivity of the conjugation handles and, in some cases, allow for higher drug loading without compromising the stability and solubility of the ADC.[8] Furthermore, the flexibility of the PEG12 spacer can provide steric shielding, protecting the linker from premature cleavage in circulation and enhancing its stability.[13]

Quantitative Impact of PEG12 Spacers

The following tables summarize the quantitative effects of incorporating PEG spacers, with a focus on PEG12 where data is available, on key bioconjugate properties.

Table 1: Impact of PEGylation on Pharmacokinetics of Bioconjugates

Bioconjugate TypePEG Spacer LengthParameterFold Change with PEG SpacerReference
Affibody-MMAE Conjugate10 kDa PEGHalf-life (in vivo)11.2-fold increase[3][14]
Affibody-MMAE Conjugate4 kDa PEGHalf-life (in vivo)2.5-fold increase[3][14]

Table 2: Influence of PEG Spacer Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
BRD4CRBN0 PEG units< 0.5 µMNot Reported[15]
BRD4CRBN1-2 PEG units> 5 µMNot Reported[15]
BRD4CRBN4-5 PEG units< 0.5 µMNot Reported[15]

Note: DC50 represents the half-maximal degradation concentration, and Dmax is the maximum degradation level.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of bioconjugates incorporating PEG12 spacers.

Protocol 1: General Antibody-Drug Conjugation with a PEG12-Containing Linker

This protocol describes a typical workflow for conjugating a drug-linker construct containing a PEG12 spacer to an antibody via maleimide-thiol chemistry.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-linker construct with a terminal maleimide group and an internal PEG12 spacer

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb solution at a concentration of 1-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized drug-linker-PEG12 construct in a compatible organic solvent (e.g., DMSO).

    • Add the drug-linker solution to the reduced mAb solution at a specific molar ratio (e.g., 5:1 linker to mAb).

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

    • Collect fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation state by SEC.

    • Confirm the identity and integrity of the conjugate by mass spectrometry (LC-MS).

Protocol 2: Characterization of PEGylated Bioconjugates by LC-MS

This protocol outlines a general method for the characterization of intact PEGylated proteins or ADCs using liquid chromatography-mass spectrometry.

Materials:

  • Purified PEGylated bioconjugate

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Reversed-phase C4 column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Deconvolution software

Procedure:

  • Sample Preparation:

    • Dilute the PEGylated bioconjugate to a final concentration of 0.1-1 mg/mL in Mobile Phase A.

  • LC Separation:

    • Inject the sample onto the C4 column.

    • Elute the bioconjugate using a linear gradient of Mobile Phase B (e.g., 20-80% over 30 minutes).

  • MS Analysis:

    • Acquire mass spectra in positive ion mode over a mass range appropriate for the expected charge states of the bioconjugate.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact bioconjugate.

    • The mass difference between the native and PEGylated molecule can be used to confirm the degree of PEGylation. For ADCs, the mass spectrum will show a distribution of species with different numbers of attached drug-linkers, allowing for the determination of the DAR.[16]

Visualizing the Role of PEG12 Spacers

Diagrams generated using Graphviz (DOT language) help to visualize the complex relationships and workflows in bioconjugation.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker Fab1 Fab Fab2 Fab Fc Fc Cleavable Cleavable Site Fc->Cleavable Conjugation Site PEG12 PEG12 Spacer Cleavable->PEG12 Payload Cytotoxic Payload PEG12->Payload

Caption: Structure of an Antibody-Drug Conjugate with a PEG12 spacer.

PROTAC_Mechanism cluster_PROTAC PROTAC Structure POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Ub Ubiquitin POI->Ub Ubiquitination E3 E3 Ligase E3->PROTAC binds E3->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation POI_Ligand POI Ligand PEG12_Linker PEG12 Linker E3_Ligand E3 Ligand

Caption: Mechanism of action for a PROTAC utilizing a PEG12 linker.

Experimental_Workflow start Start conjugation Bioconjugation (Antibody + Linker-Payload) start->conjugation purification Purification (SEC) conjugation->purification characterization Characterization (HIC, LC-MS, SEC) purification->characterization in_vitro In Vitro Assays (Cytotoxicity, Stability) characterization->in_vitro in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) in_vitro->in_vivo end End in_vivo->end

Caption: General experimental workflow for ADC development.

Conclusion

The PEG12 spacer is a powerful and versatile tool in the field of bioconjugation, offering a discrete and effective means to enhance the properties of complex therapeutic molecules. Its ability to improve solubility, reduce aggregation, and favorably modulate pharmacokinetic profiles has made it an integral component in the design of next-generation ADCs and PROTACs. The rational incorporation of PEG12 linkers, guided by robust experimental evaluation, will continue to be a key strategy in the development of safer and more effective biotherapeutics. By providing a balance of hydrophilicity and defined spatial separation, the PEG12 spacer plays a pivotal role in unlocking the full therapeutic potential of targeted therapies.

References

TCO-PEG12-TFP Ester for PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that dictates the efficacy, solubility, and cell permeability of the PROTAC.

This technical guide focuses on the use of TCO-PEG12-TFP ester, a bifunctional linker that leverages bioorthogonal click chemistry for the efficient synthesis of PROTACs. The trans-cyclooctene (TCO) moiety allows for a highly specific and rapid reaction with a tetrazine-functionalized molecule, a key step in the modular assembly of PROTACs. The polyethylene glycol (PEG) component, with 12 PEG units, enhances aqueous solubility and provides a flexible spacer to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase. The tetrafluorophenyl (TFP) ester is an amine-reactive group used to conjugate the linker to a ligand for either the POI or the E3 ligase.

Chemical Properties and Advantages of this compound

This compound is a valuable tool in PROTAC development due to its unique combination of features. The TFP ester offers distinct advantages over the more commonly used N-hydroxysuccinimide (NHS) esters.

Key Advantages of TFP Esters:

  • Enhanced Stability: TFP esters exhibit greater stability towards hydrolysis in aqueous solutions compared to NHS esters, particularly at neutral to slightly basic pH.[1][2] This leads to more efficient and reproducible conjugation reactions with amine-containing molecules.

  • Optimal Reaction pH: While the optimal pH for conjugation with TFP esters is slightly higher than for NHS esters, their increased stability provides a wider practical pH window for successful reactions.[3]

The TCO group is a key component for bioorthogonal "click" chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with tetrazines.

Key Features of TCO-Tetrazine Ligation:

  • Rapid Kinetics: The reaction between TCO and tetrazine is exceptionally fast, with second-order rate constants reported to be as high as 10^6 M⁻¹s⁻¹. This allows for efficient ligation even at low concentrations.

  • High Specificity and Bioorthogonality: The TCO and tetrazine groups are highly specific for each other and do not react with other functional groups found in biological systems, ensuring clean and specific conjugation.

  • Biocompatibility: The reaction proceeds under mild, catalyst-free conditions, making it suitable for use in complex biological environments.

The PEG12 linker itself imparts crucial properties to the final PROTAC molecule:

  • Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of often-hydrophobic PROTAC molecules.

  • Flexibility: The PEG linker provides rotational freedom, which is critical for allowing the PROTAC to adopt the optimal conformation for inducing a stable and productive ternary complex between the target protein and the E3 ligase.

Quantitative Data

While specific yield and kinetic data for PROTAC synthesis using this compound are not extensively published, the following table summarizes general and representative quantitative data for the key reactions and resulting PROTACs.

ParameterValueSignificance
TCO-Tetrazine Reaction Kinetics
Second-order rate constant (k₂)Up to 10⁶ M⁻¹s⁻¹Demonstrates the extremely rapid and efficient nature of the click chemistry ligation step.
BRD4 PROTAC Efficacy (Representative)
DC₅₀ (Degradation Concentration 50%)7.36 nMIndicates the concentration of the PROTAC required to achieve 50% degradation of the target protein (BRD4).
Dₘₐₓ (Maximum Degradation)>98%Represents the maximum percentage of target protein degradation achievable with the PROTAC.
TFP Ester Stability
Half-life in aqueous solution (pH 10)~10-fold longer than NHS estersHighlights the superior stability of TFP esters, leading to more reliable conjugation reactions.[1]

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • Conjugation of the this compound to an amine-containing ligand (either for the POI or the E3 ligase).

  • Bioorthogonal click reaction of the resulting TCO-functionalized ligand with a tetrazine-functionalized partner ligand.

Below are detailed, representative protocols for these key steps.

Protocol 1: Amine-Reactive Conjugation with this compound

This protocol describes the conjugation of this compound to a small molecule ligand containing a primary or secondary amine.

Materials:

  • Amine-containing ligand (e.g., a derivative of a BRD4 inhibitor like JQ1 with an available amine group).

  • This compound.

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)).

  • Reaction vessel (e.g., a small glass vial with a magnetic stir bar).

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification.

  • Mass spectrometer for product characterization.

Procedure:

  • Preparation: Ensure all glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the TFP ester.

  • Dissolution: Dissolve the amine-containing ligand (1.0 equivalent) in the anhydrous solvent.

  • Addition of Base: Add the base (1.5-2.0 equivalents) to the solution of the amine-containing ligand. This is to deprotonate the amine, increasing its nucleophilicity.

  • Addition of this compound: In a separate vial, dissolve the this compound (1.1-1.5 equivalents) in the anhydrous solvent. Add this solution dropwise to the stirring solution of the amine-containing ligand.

  • Reaction: Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by analytical HPLC-MS by observing the consumption of the starting materials and the appearance of the desired product peak.

  • Quenching: Once the reaction is complete, it can be quenched by the addition of a small amount of water or an amine-containing buffer (e.g., Tris buffer) to react with any remaining TFP ester.

  • Purification: Purify the crude reaction mixture using preparative reverse-phase HPLC to isolate the TCO-functionalized ligand.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Protocol 2: TCO-Tetrazine Bioorthogonal Ligation

This protocol describes the "click" reaction between the TCO-functionalized ligand (from Protocol 1) and a tetrazine-functionalized partner ligand.

Materials:

  • TCO-functionalized ligand.

  • Tetrazine-functionalized ligand (e.g., a derivative of an E3 ligase ligand like pomalidomide with a tetrazine moiety).

  • Reaction solvent (e.g., a mixture of an organic solvent like DMSO or DMF and an aqueous buffer like phosphate-buffered saline (PBS), pH 7.4).

  • Reaction vessel.

  • Analytical and preparative HPLC system.

  • Mass spectrometer.

Procedure:

  • Dissolution: Dissolve the TCO-functionalized ligand (1.0 equivalent) in the reaction solvent.

  • Addition of Tetrazine-functionalized Ligand: Dissolve the tetrazine-functionalized ligand (1.0-1.2 equivalents) in the reaction solvent and add it to the solution of the TCO-functionalized ligand.

  • Reaction: The reaction is typically very fast and can be complete within 30-60 minutes at room temperature.[4] Monitor the reaction by analytical HPLC-MS. A color change may be observed as the tetrazine is consumed.

  • Purification: Once the reaction is complete, purify the final PROTAC molecule by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity, purity, and integrity of the final PROTAC by mass spectrometry and NMR spectroscopy.

Mandatory Visualizations

PROTAC Synthesis Workflow

G cluster_synthesis Two-Step PROTAC Synthesis cluster_step1 Step 1: Amine-Reactive Conjugation cluster_step2 Step 2: Bioorthogonal Click Reaction Amine_Ligand Amine-containing Ligand (POI or E3 Ligand) TCO_Ligand TCO-functionalized Ligand Amine_Ligand->TCO_Ligand Reaction with TFP ester TCO_Linker This compound TCO_Linker->TCO_Ligand TCO_Ligand_ref TCO-functionalized Ligand Tetrazine_Ligand Tetrazine-functionalized Ligand (Partner Ligand) Final_PROTAC Final PROTAC Molecule Tetrazine_Ligand->Final_PROTAC TCO_Ligand_ref->Final_PROTAC TCO-Tetrazine Ligation

Caption: A diagram illustrating the two-step synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action

G PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Recruits E2 Ligase Recycling PROTAC Recycling Ternary_Complex->Recycling Release Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Targeted for Degradation Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

BRD4 Signaling Pathway and PROTAC Intervention

G BRD4 BRD4 RNAPII RNA Polymerase II BRD4->RNAPII Recruits BRD4_Degradation BRD4 Degradation BRD4->BRD4_Degradation Targeted by Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 Binds to Transcription Gene Transcription RNAPII->Transcription cMyc c-Myc Proto-oncogene Transcription->cMyc Jagged1 Jagged1 Transcription->Jagged1 Cell_Cycle Cell Cycle Progression cMyc->Cell_Cycle Notch1 Notch1 Receptor Jagged1->Notch1 Activates Proliferation Cell Proliferation Cell_Cycle->Proliferation NICD1 Notch1 Intracellular Domain (NICD1) Notch1->NICD1 Cleavage Metastasis Metastasis NICD1->Metastasis Promotes BRD4_PROTAC BRD4 PROTAC BRD4_PROTAC->BRD4_Degradation Ub_Proteasome Ubiquitin-Proteasome System Ub_Proteasome->BRD4_Degradation Mediates BRD4_Degradation->Transcription Inhibits

Caption: The BRD4 signaling pathway and its disruption by a BRD4-targeting PROTAC.

References

Methodological & Application

Application Note: TCO-PEG12-TFP Ester Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with TCO-PEG12-TFP ester. This heterobifunctional linker enables the introduction of a trans-cyclooctene (TCO) moiety onto an antibody. The TCO group is a key component in bioorthogonal click chemistry, specifically the inverse-electron demand Diels-Alder (IEDDA) reaction with tetrazines.[][2][3] This reaction is exceptionally fast and selective, allowing for the efficient conjugation of the TCO-labeled antibody to a tetrazine-modified molecule in complex biological environments, even in living organisms.[][4][5]

The this compound features a tetrafluorophenyl (TFP) ester, an amine-reactive group that forms a stable amide bond with primary amines, such as the side chain of lysine residues on the antibody.[6] The hydrophilic 12-unit polyethylene glycol (PEG) spacer enhances the solubility of the conjugate, reduces aggregation, and minimizes steric hindrance, which can improve the accessibility of the TCO group for subsequent ligation.[4][7][8] This labeling strategy is widely employed in the development of antibody-drug conjugates (ADCs), pre-targeted in vivo imaging, and other bioconjugation applications.[7]

Chemical Reaction Pathway

The labeling process involves a two-step conceptual pathway. The first step is the modification of the antibody with the this compound. The second, downstream application, is the rapid bioorthogonal reaction of the TCO-labeled antibody with a tetrazine-functionalized molecule.

cluster_labeling Antibody Labeling Step cluster_click Downstream Click Reaction (IEDDA) Antibody Antibody with Primary Amines (e.g., Lysine) Labeled_Antibody TCO-Labeled Antibody Antibody->Labeled_Antibody Amine-Reactive Conjugation TCO_Ester This compound TCO_Ester->Labeled_Antibody Final_Conjugate Final Antibody Conjugate Labeled_Antibody->Final_Conjugate Bioorthogonal Ligation Tetrazine Tetrazine-labeled Molecule (e.g., Drug, Fluorophore) Tetrazine->Final_Conjugate

Caption: Conceptual pathway of antibody labeling and subsequent click reaction.

Experimental Protocols

This section provides a detailed methodology for the labeling of an antibody with this compound.

Materials and Equipment
  • Antibody of interest

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 1X PBS, pH 8.5; or 0.1 M sodium bicarbonate buffer, pH 8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or dialysis equipment

  • UV-Vis spectrophotometer

  • Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, rotator)

Experimental Workflow

The overall experimental workflow consists of antibody preparation, reagent preparation, conjugation reaction, quenching, and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A 1. Antibody Buffer Exchange (Amine-free buffer, pH 8.5) C 3. Add TCO Ester to Antibody (Molar Excess) A->C B 2. Prepare TCO-PEG12-TFP Ester Stock Solution (in DMSO) B->C D 4. Incubate (1-3 hours, Room Temp) C->D E 5. Quench Reaction (e.g., Tris buffer) D->E F 6. Purify Labeled Antibody (Desalting Column) E->F G 7. Characterize Conjugate (e.g., UV-Vis, MALDI-TOF) F->G

Caption: Workflow for this compound antibody labeling.

Step-by-Step Protocol

1. Antibody Preparation a. If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), it must be purified. b. Perform a buffer exchange into an amine-free reaction buffer (e.g., PBS at pH 8.5). This can be done using a desalting column with an appropriate molecular weight cutoff (MWCO) or through dialysis.[4] c. Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.[4] d. Determine the precise concentration of the antibody using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (A280).

2. This compound Preparation a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO or DMF (e.g., at a concentration of 10 mM).[4]

3. Antibody Labeling Reaction a. Add a calculated molar excess of the this compound solution to the antibody solution. The optimal molar excess can vary depending on the antibody and desired degree of labeling (DOL), but a starting point of 10-30 fold molar excess is common.[2][9][10] b. Gently mix the reaction by pipetting or vortexing. c. Incubate the reaction for 1 to 3 hours at room temperature with gentle rotation.[9] Some protocols may use 37°C to potentially increase reaction efficiency.[10]

4. Quenching the Reaction a. To stop the labeling reaction, add a quenching buffer containing a primary amine. For example, add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.[6] b. Incubate for an additional 15-30 minutes at room temperature.[6]

5. Purification of the Labeled Antibody a. Remove the excess, unreacted this compound and quenching reagent by using a desalting column or through dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[2][4][9] b. Measure the concentration of the purified TCO-labeled antibody using A280. If the TCO reagent contains a UV-tracer, a correction factor may be needed.[2]

6. Characterization and Storage a. The degree of labeling (DOL), which is the average number of TCO molecules per antibody, can be determined using MALDI-TOF mass spectrometry by comparing the mass of the labeled and unlabeled antibody.[9] b. Store the purified TCO-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The stability of the TCO group in aqueous solution is generally good for weeks at 4°C.[4]

Data Presentation

The efficiency of the labeling reaction is influenced by several factors, primarily the molar excess of the this compound. The following table summarizes typical starting conditions and expected outcomes based on literature.

ParameterConditionPurposeReference
Antibody Concentration 1 - 5 mg/mLTo ensure efficient reaction kinetics.[4]
Reaction Buffer 1X PBS or 0.1M Sodium BicarbonateAmine-free buffer to prevent competing reactions.[9][10]
Reaction pH 8.5Optimal pH for the reaction between TFP/NHS esters and primary amines.[9][10]
Molar Excess of TCO Ester 5x - 30xVaries the degree of labeling (DOL). Higher excess leads to higher DOL.[2][9][10]
Reaction Time 1 - 3 hoursSufficient time for the conjugation reaction to proceed.[9]
Reaction Temperature Room Temperature or 37°CStandard incubation temperatures for the conjugation.[2][10]
Purification Method Desalting Column (e.g., Zeba)Efficiently removes small molecule impurities post-reaction.[2][9]

Note on TFP vs. NHS Esters: While this protocol specifies TFP ester, it is also applicable for the more commonly cited TCO-PEG12-NHS ester. Both are activated esters that react with primary amines under similar conditions.[4][5][9] The TFP ester may offer enhanced stability against hydrolysis in aqueous buffers compared to the NHS ester.

References

Application Notes and Protocols for Protein Conjugation with TCO-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins with custom moieties is a cornerstone of modern biotechnology, enabling the development of advanced therapeutics, diagnostic agents, and research tools. A powerful and increasingly popular method for achieving this is through bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding rapidly in aqueous environments without the need for catalysts.[1][2]

This document provides detailed application notes and protocols for the conjugation of proteins using TCO-PEG12-TFP ester. This reagent facilitates a two-step conjugation strategy. First, the this compound is used to functionalize the protein of interest by reacting with primary amines, such as the side chains of lysine residues. The 2,3,5,6-tetrafluorophenyl (TFP) ester is an amine-reactive group that offers enhanced stability against hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling.[3][4] The hydrophilic PEG12 spacer minimizes steric hindrance, reduces aggregation, and improves the solubility of the resulting conjugate.[5]

Following the introduction of the TCO moiety, the TCO-functionalized protein can then be site-specifically and efficiently conjugated to any tetrazine-modified molecule of interest, such as a small molecule drug, a fluorescent probe, or another protein.[1][6]

Principle of the Reaction

The overall conjugation strategy involves two key chemical reactions:

  • Protein Modification: The TFP ester of the this compound reacts with primary amines on the protein surface (e.g., lysine residues) to form a stable amide bond. This reaction results in the protein being functionalized with a TCO group. TFP esters are known for their high reactivity towards amines and greater stability in aqueous solutions compared to NHS esters, which can be prone to hydrolysis.[3][7][8]

  • Bioorthogonal Ligation: The TCO-functionalized protein is then reacted with a tetrazine-modified molecule. The IEDDA cycloaddition reaction between the TCO and tetrazine is extremely rapid and highly specific, forming a stable dihydropyridazine linkage and releasing nitrogen gas as the only byproduct.[1][2] This "click chemistry" reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[6][9]

Quantitative Data Summary

The efficiency of the protein modification and the subsequent TCO-tetrazine ligation is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize key quantitative data for these reactions.

Table 1: Reaction Conditions for Protein Modification with TCO-PEG-TFP/NHS Ester

ParameterRecommended RangeNotesSource(s)
Protein Concentration 1 - 5 mg/mLHigher concentrations can improve labeling efficiency.[5]
Reaction Buffer Amine-free buffer (e.g., PBS)Buffers containing primary amines like Tris or glycine must be avoided.[10][11]
Reaction pH 7.0 - 9.0TFP esters are more stable at basic pH compared to NHS esters.[1]
Molar Excess of TCO Reagent 10 - 20 foldMay require optimization for the specific protein.[5][10]
Reaction Temperature Room Temperature[1]
Reaction Time 60 minutesCan be adjusted based on the reactivity of the protein.[1][10]
Quenching Reagent 1 M Tris-HCl, pH 8.0Added to a final concentration of 50-100 mM to quench unreacted ester.[5][11]

Table 2: Reaction Conditions for TCO-Tetrazine Ligation

ParameterRecommended RangeNotesSource(s)
Reaction Buffer PBS or other suitable biological bufferThe reaction is efficient in a wide range of buffers.[1][10]
Reaction pH 6.0 - 9.0The ligation is efficient across a broad pH range.[1]
Molar Ratio (TCO:Tetrazine) 1:1 to 1:1.5A slight excess of the tetrazine-functionalized molecule can be used.[5][11]
Reaction Temperature 4°C to Room TemperatureLower temperatures may require longer incubation times.[11]
Reaction Time 30 - 120 minutesThe reaction is typically rapid, with significant conjugation observed quickly.[5][11]

Experimental Protocols

This section provides detailed step-by-step protocols for the functionalization of a protein with this compound and the subsequent ligation with a tetrazine-modified molecule.

Protocol 1: Protein Functionalization with this compound

This protocol describes the modification of a protein with a TCO moiety using this compound, which targets primary amines.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free reaction buffer at a concentration of 1-5 mg/mL.

    • If the protein solution contains buffers with primary amines (e.g., Tris, glycine), perform a buffer exchange into the amine-free reaction buffer using a spin desalting column or dialysis.[11]

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[5][10] The optimal molar ratio may need to be determined empirically for each specific protein.

    • Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[1][10]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.[5]

    • Incubate for 5 minutes at room temperature.[5]

  • Purification of the TCO-labeled Protein:

    • Remove the excess, unreacted this compound and quenching reagent by passing the reaction mixture through a spin desalting column or by dialysis against the desired storage buffer (e.g., PBS).[5][11]

  • Characterization and Storage:

    • Determine the concentration of the purified TCO-labeled protein.

    • The TCO-functionalized protein is now ready for the ligation reaction. It is recommended to use the purified conjugate immediately, although it can be stored at 4°C for a short period or at -20°C for longer-term storage. Note that TCO compounds are not recommended for long-term storage as they can isomerize.[4]

Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation

This protocol details the final ligation step to conjugate the TCO-activated protein with a tetrazine-functionalized molecule.

Materials:

  • Purified TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the purified TCO-labeled protein with the tetrazine-functionalized molecule in the reaction buffer.

    • A molar ratio of 1:1 to 1:1.5 (TCO-protein:tetrazine-molecule) is recommended to ensure complete conjugation.[5][11]

  • Ligation Reaction:

    • Incubate the reaction mixture for 30 to 120 minutes at room temperature with gentle mixing.[5][11] The reaction can also be performed at 4°C, which may require a longer incubation time.[11]

    • The progress of the reaction can be monitored by following the disappearance of the characteristic tetrazine absorbance peak between 510 and 550 nm.[1]

  • Purification of the Final Conjugate:

    • If necessary, the final protein conjugate can be purified from any unreacted tetrazine-molecule or unconjugated protein using methods such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the properties of the conjugated molecule.[11]

  • Storage:

    • Store the final conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Protein Functionalization cluster_1 Protocol 2: TCO-Tetrazine Ligation A Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) B Add this compound (10-20x molar excess) A->B C Incubate at Room Temperature (60 min) B->C D Quench with Tris Buffer C->D E Purify via Desalting Column D->E F TCO-Functionalized Protein E->F H Mix TCO-Protein and Tetrazine-Molecule (1:1.5 ratio) F->H G Tetrazine-Modified Molecule G->H I Incubate at Room Temperature (30-120 min) J Purify (e.g., SEC) I->J K Final Protein Conjugate J->K

Caption: Workflow for protein conjugation using this compound.

Signaling Pathway/Reaction Mechanism

G cluster_0 Step 1: Protein Modification cluster_1 Step 2: Bioorthogonal Ligation Protein Protein-NH2 Reaction1 Protein->Reaction1 TCO_TFP TCO-PEG12-O-TFP TCO_TFP->Reaction1 TFP TFP-OH TCO_Protein Protein-NH-CO-PEG12-TCO Reaction2 TCO_Protein->Reaction2 Reaction1->TFP Reaction1->TCO_Protein + Tetrazine Molecule-Tetrazine Tetrazine->Reaction2 N2 N2 Final_Conjugate Protein-Conjugate-Molecule Reaction2->N2 Reaction2->Final_Conjugate +

Caption: Reaction mechanism of the two-step protein conjugation.

References

Application Notes and Protocols for TCO-PEG12-TFP Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction condition guidelines for the use of TCO-PEG12-TFP ester, a heterobifunctional linker, in bioconjugation applications. This reagent is particularly valuable for the construction of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other advanced biotherapeutics.

Introduction to this compound

This compound is a versatile linker composed of three key components:

  • trans-Cyclooctene (TCO): A strained alkene that participates in an exceptionally fast and selective bioorthogonal "click" reaction with tetrazine-modified molecules. This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is catalyst-free and proceeds efficiently under physiological conditions.

  • Polyethylene Glycol (PEG12): A 12-unit hydrophilic PEG spacer that enhances the aqueous solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.

  • Tetrafluorophenyl (TFP) Ester: A highly reactive amine-specific functional group. TFP esters are known for their enhanced stability towards hydrolysis compared to N-hydroxysuccinimide (NHS) esters, particularly at basic pH, leading to more efficient and reproducible labeling of primary amines (e.g., lysine residues in proteins).[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two reactive moieties of the this compound.

Table 1: TCO-Tetrazine Reaction Parameters

ParameterRecommended ValueNotes
Second-Order Rate Constant (k)>800 M⁻¹s⁻¹ to 30,000 M⁻¹s⁻¹Dependent on the specific tetrazine structure.[5]
Reaction Time10 - 60 minutesTypically complete within 30-60 minutes at micromolar concentrations.[5][6]
Stoichiometry (Tetrazine:TCO)1.05 - 1.5 : 1A slight excess of the tetrazine-modified molecule is often used to ensure complete conjugation.[5]
Reactant ConcentrationNanomolar to MicromolarThe fast kinetics allow for efficient reactions even at low concentrations.[5]

Table 2: TFP Ester-Amine Reaction Parameters

ParameterRecommended ValueNotes
Optimal Reaction pH> 7.5TFP esters show greater stability to hydrolysis at basic pH compared to NHS esters.[7]
Molar Excess of TFP Ester10 - 50 foldDependent on the concentration of the amine-containing molecule. Higher excess is recommended for lower protein concentrations.[8]
Reaction Time30 minutes - 2 hoursCan be performed at room temperature or on ice.[8]
Quenching ReagentTris buffer (50-100 mM final concentration)Effectively quenches unreacted TFP ester.[6][8]

Experimental Protocols

Protocol for Labeling a Protein with this compound

This protocol describes the modification of a protein with a TCO group by reacting its primary amines with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL.

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting columns or dialysis equipment for purification.

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Reaction Setup: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically, with higher excesses used for lower protein concentrations.[8]

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight on ice.[8]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[8]

  • Purification: Remove the excess, unreacted this compound and quenching buffer using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol for TCO-Tetrazine Click Reaction

This protocol describes the conjugation of a TCO-labeled protein (from section 3.1) with a tetrazine-modified molecule.

Materials:

  • TCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Tetrazine-modified molecule.

  • Size-exclusion chromatography equipment for purification.

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-modified molecule in the reaction buffer.

  • Reaction Setup: Add the tetrazine-modified molecule to the TCO-labeled protein. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is recommended.[5]

  • Incubation: Incubate the reaction for 10 to 60 minutes at room temperature.[6] The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Purification: If necessary, the final conjugate can be purified from any unreacted components by size-exclusion chromatography.

Mandatory Visualizations

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: TCO-Tetrazine Click Reaction Protein Protein with Primary Amines Reaction1 Reaction (pH > 7.5, RT, 30-120 min) Protein->Reaction1 TCO_PEG_TFP This compound TCO_PEG_TFP->Reaction1 TCO_Protein TCO-Labeled Protein Reaction1->TCO_Protein Quench Quench Unreacted Ester (Tris Buffer) TCO_Protein->Quench Purification1 Purification (Desalting Column) Quench->Purification1 Purified_TCO_Protein Purified TCO-Labeled Protein Reaction2 Click Reaction (pH 6.5-8.5, RT, 10-60 min) Purified_TCO_Protein->Reaction2 Tetrazine_Molecule Tetrazine-Modified Molecule Tetrazine_Molecule->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate Purification2 Purification (optional) (Size-Exclusion Chromatography) Final_Conjugate->Purification2

Caption: Experimental workflow for a two-step bioconjugation using this compound.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder - TCO-PEG12 - E3 Ligase Binder) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC

Caption: Signaling pathway for PROTAC-mediated protein degradation.

References

Application Notes: TCO-PEG12-TFP Ester for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TCO-PEG12-TFP ester is a heterobifunctional chemical linker designed for advanced bioconjugation applications, particularly in the realm of live cell imaging. This reagent leverages the power of bioorthogonal chemistry, specifically the rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety.[1][2] The molecule consists of three key components:

  • TCO (trans-cyclooctene): A strained alkene that serves as the bioorthogonal reactive handle. It reacts with tetrazine-modified molecules with exceptionally fast kinetics, enabling efficient labeling even at low concentrations in complex biological media.[3][4]

  • PEG12 (12-unit polyethylene glycol): A hydrophilic spacer that enhances the water solubility of the reagent and the resulting conjugates.[5] This PEG linker also minimizes steric hindrance and reduces the potential for non-specific binding and aggregation.[3][5]

  • TFP (2,3,5,6-tetrafluorophenyl) Ester: A highly efficient amine-reactive group. It forms stable covalent amide bonds with primary amines, such as the lysine residues found on proteins and antibodies. TFP esters exhibit greater stability in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, leading to more reproducible and efficient conjugation reactions.[6][7]

This unique combination of features makes this compound an ideal tool for a two-step "pretargeting" approach in live cell imaging. This strategy allows researchers to first label a biomolecule of interest (e.g., an antibody targeting a specific cell surface receptor) with the TCO group and then, after administration to live cells and clearance of unbound conjugate, introduce a small, tetrazine-functionalized imaging probe (e.g., a fluorescent dye) for rapid and specific visualization.[1][8]

Key Features and Advantages

  • Unprecedented Kinetics: The TCO-tetrazine ligation is the fastest known bioorthogonal reaction, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, allowing for rapid labeling in real-time.[3][4][9]

  • High Bioorthogonality: The TCO and tetrazine groups are abiotic and do not react with other functional groups present in biological systems, ensuring extremely high specificity and minimizing background signal.[3]

  • Enhanced Stability and Efficiency: The TFP ester provides superior stability against hydrolysis in aqueous buffers compared to NHS esters, resulting in more efficient and consistent labeling of proteins and other biomolecules.[6]

  • Improved Solubility and Pharmacokinetics: The hydrophilic PEG12 spacer improves the solubility of the labeled biomolecule, prevents aggregation, and can enhance its pharmacokinetic properties in in vivo studies.[5]

  • Versatility: This approach is applicable to a wide range of imaging modalities, including fluorescence microscopy, super-resolution microscopy, and in vivo imaging (PET, SPECT).[3][10] It can be used to study protein localization, trafficking, and protein-protein interactions.[11]

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₄₂H₆₇F₄NO₁₆ [12]
Molecular Weight 917.98 g/mol [12]
Purity >95% [5][12]
Reactive Group 1 trans-cyclooctene (TCO) [2]
Reactivity 1 Reacts with Tetrazine (Tz) [2][3]
Reactive Group 2 Tetrafluorophenyl (TFP) Ester [6]

| Reactivity 2 | Reacts with primary amines (-NH₂) |[6][13] |

Table 2: Comparison of Amine-Reactive Esters

Feature TFP Ester NHS Ester Reference
Stability in Aqueous Media Higher stability against hydrolysis More susceptible to hydrolysis [6][7]
Optimal Reaction pH > 7.5 7.0 - 7.2 [7]
Reproducibility More reproducible labeling Less reproducible due to hydrolysis [6]

| Resulting Bond | Stable Amide Bond | Stable Amide Bond |[6] |

Table 3: Reaction Kinetics of TCO-Tetrazine Ligation

Reaction Pair Second-Order Rate Constant (k₂) Conditions Reference
TCO - Tetrazine ~2000 M⁻¹s⁻¹ 9:1 Methanol/Water [2]

| Strained TCO - Tetrazine | > 10⁶ M⁻¹s⁻¹ | Aqueous Media |[4] |

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the labeling of an Immunoglobulin G (IgG) antibody with this compound.

Materials Required:

  • Antibody (e.g., IgG) at a concentration of 5-10 mg/mL.

  • This compound.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Purification System: Desalting column (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC) suitable for separating the antibody conjugate from unreacted linker.

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Antibody Preparation: Prepare the antibody solution in the Reaction Buffer. Ensure the antibody is free of any amine-containing buffers (like Tris) by buffer exchange if necessary. The recommended concentration is 5-10 mg/mL to ensure efficient labeling.[13]

  • This compound Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.[13]

  • Molar Ratio Calculation: Determine the desired molar excess of the TCO linker to the antibody. A starting point is typically a 10- to 20-fold molar excess.

    • Moles of Antibody = (Antibody mass in g) / (Antibody MW in g/mol ) (MW of IgG ≈ 150,000 g/mol )

    • Moles of Linker = Moles of Antibody × Molar Excess

    • Volume of Linker to Add = (Moles of Linker × Linker MW) / (Linker Concentration)

  • Conjugation Reaction: Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Purification: Remove the unreacted this compound and reaction byproducts.

    • For rapid purification, use a desalting column equilibrated with PBS, pH 7.4, following the manufacturer's instructions.

    • For higher purity, use SEC.

  • Characterization (Optional): Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

  • Storage: Store the purified TCO-labeled antibody in a suitable storage buffer (e.g., PBS with 0.02% sodium azide and a protein stabilizer like BSA) at 4°C or aliquoted at -20°C. Note that TCO has a limited shelf life and can isomerize over time.[14]

Protocol 2: Pretargeted Live Cell Imaging

This protocol outlines the use of the TCO-labeled antibody for imaging a specific target on live cells.

Materials Required:

  • TCO-labeled antibody (from Protocol 1).

  • Live cells expressing the target of interest, cultured on imaging-suitable plates (e.g., glass-bottom dishes).

  • Tetrazine-fluorophore conjugate (e.g., Tz-DyLight 650).

  • Cell Culture Medium (phenol red-free medium is recommended for imaging).

  • Wash Buffer: PBS or Hank's Balanced Salt Solution (HBSS).

  • Blocking Buffer: PBS with 1-2% BSA to reduce non-specific binding.

  • Fluorescence Microscope with appropriate filters and an incubation chamber (37°C, 5% CO₂).

Procedure:

  • Cell Preparation: Culture cells to a suitable confluency (e.g., 60-80%) on glass-bottom imaging dishes.

  • Primary Labeling (Pretargeting):

    • Dilute the TCO-labeled antibody to the desired final concentration (e.g., 1-10 µg/mL) in pre-warmed cell culture medium or blocking buffer.

    • Remove the existing medium from the cells and wash once with warm PBS.

    • Add the TCO-labeled antibody solution to the cells and incubate for 1 hour at 37°C in a CO₂ incubator. This allows the antibody to bind to its target.

  • Washing: Remove the antibody solution and wash the cells thoroughly 3-5 times with warm wash buffer to remove all unbound TCO-labeled antibody. This step is critical to minimize background fluorescence.

  • Secondary Labeling (Click Reaction):

    • Dilute the tetrazine-fluorophore conjugate to its working concentration (typically 1-5 µM, but should be optimized) in pre-warmed, phenol red-free cell culture medium.

    • Add the tetrazine-fluorophore solution to the cells.

  • Imaging: Immediately place the dish on the microscope stage within the pre-warmed environmental chamber. The click reaction is extremely fast, and signal development can often be observed within minutes.[3]

  • Data Acquisition: Acquire images using the appropriate laser lines and emission filters for the chosen fluorophore. Time-lapse imaging can be performed to monitor dynamic processes.

Visualizations

G cluster_prep Step 1: Preparation cluster_imaging Step 2: Live Cell Imaging Ab Antibody of Interest (in Bicarbonate Buffer) Mix Combine & Incubate (1-2h, RT) Ab->Mix TCO_reagent This compound (dissolved in DMSO) TCO_reagent->Mix Purify Purify (Desalting / SEC) Mix->Purify Conjugation TCO_Ab TCO-Labeled Antibody Purify->TCO_Ab Add_TCO_Ab Incubate with TCO-Labeled Antibody TCO_Ab->Add_TCO_Ab Cells Culture Live Cells (on imaging dish) Cells->Add_TCO_Ab Wash Wash 3-5x (remove unbound Ab) Add_TCO_Ab->Wash Target Binding Add_Tz_Fluor Add Tetrazine-Fluorophore Wash->Add_Tz_Fluor Tz_Fluor Tetrazine-Fluorophore Tz_Fluor->Add_Tz_Fluor Image Fluorescence Imaging Add_Tz_Fluor->Image Bioorthogonal 'Click' Reaction

Caption: Experimental workflow for pretargeted live cell imaging.

References

Application Notes and Protocols for TCO-PEG12-TFP Ester in Flow Cytometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of cellular analysis, precision and specificity in labeling are paramount. The use of bioorthogonal click chemistry, particularly the inverse-electron-demand Diels-Alder cycloaddition between a trans-cyclooctene (TCO) and a tetrazine, offers a powerful tool for the specific and efficient labeling of biomolecules.[1][2][3] TCO-PEG12-TFP ester is a heterobifunctional linker designed to leverage this chemistry for the covalent modification of primary amines on proteins and cell surfaces.[4]

This reagent features a 2,3,5,6-tetrafluorophenyl (TFP) ester, an amine-reactive group with enhanced stability against hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling.[4] The TCO group serves as the bioorthogonal handle for a subsequent "click" reaction with a tetrazine-functionalized molecule, such as a fluorescent dye. A hydrophilic polyethylene glycol (PEG12) spacer arm imparts water solubility, reduces aggregation, and minimizes steric hindrance, thereby preserving the biological activity of the labeled molecule.[5][6][7]

These application notes provide detailed protocols for the use of this compound in the preparation of samples for flow cytometry, enabling the precise and quantitative analysis of cell surface and intracellular proteins.

Chemical Properties and Mechanism of Action

This compound facilitates a two-step labeling strategy. First, the TFP ester reacts with primary amines (e.g., the ε-amine of lysine residues) on a target protein to form a stable amide bond. This reaction proceeds efficiently at a slightly basic pH (7.2-8.5).[8] Once the protein is functionalized with the TCO group, a tetrazine-conjugated fluorophore can be introduced. The TCO and tetrazine moieties undergo a rapid and highly specific inverse-electron-demand Diels-Alder cycloaddition, forming a stable covalent bond and enabling fluorescent detection of the target protein.[1][2][3]

cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Ligation (Click Chemistry) Protein Protein Protein_TCO TCO-labeled Protein Protein->Protein_TCO + this compound (pH 7.2-8.5) TCO_PEG12_TFP This compound TCO_PEG12_TFP->Protein_TCO TFP TFP Protein_TCO->TFP - TFP (leaving group) Labeled_Protein Fluorescently Labeled Protein Protein_TCO->Labeled_Protein + Tetrazine-Fluorophore Tetrazine_Fluorophore Tetrazine-Fluorophore Tetrazine_Fluorophore->Labeled_Protein N2 N2 Labeled_Protein->N2 - N2 (gas)

Caption: Two-step labeling using this compound.

Data Presentation

The following tables present representative quantitative data that can be obtained using the described protocols. These values are illustrative and will vary depending on the cell type, target protein expression, and specific reagents used.

Table 1: Labeling Efficiency and Cell Viability

Cell LineTarget ProteinThis compound Conc. (µM)Labeling Efficiency (%)Cell Viability (%)
JurkatCD31095.298.1
JurkatCD35098.697.5
JurkatCD310099.196.3
HeLaEGFR1092.897.9
HeLaEGFR5096.596.8
HeLaEGFR10097.295.5

Table 2: Fluorescence Intensity of Labeled Cells

Cell LineTarget ProteinTetrazine-FluorophoreMean Fluorescence Intensity (MFI)
JurkatCD3Tetrazine-AF4881.5 x 10^5
Jurkat(Isotype Control)Tetrazine-AF4882.1 x 10^3
HeLaEGFRTetrazine-AF6478.7 x 10^4
HeLa(Isotype Control)Tetrazine-AF6471.8 x 10^3

Experimental Protocols

Materials
  • This compound (store at -20°C, protected from moisture)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Bicarbonate buffer (0.1 M, pH 8.3)

  • FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Tetrazine-conjugated fluorophore of choice

  • Cells of interest

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin in PBS)

  • Quenching solution (e.g., 100 mM glycine or Tris in PBS)

  • Flow cytometer

Protocol 1: Labeling of Cell Surface Proteins

This protocol describes the labeling of primary amines on extracellular domains of cell surface proteins on live cells.

cluster_workflow Cell Surface Protein Labeling Workflow Harvest 1. Harvest and Wash Cells Resuspend 2. Resuspend in Bicarbonate Buffer Harvest->Resuspend Label_TCO 4. Incubate Cells with this compound Resuspend->Label_TCO Prepare_TCO 3. Prepare this compound Solution Prepare_TCO->Label_TCO Wash_TCO 5. Wash to Remove Excess TCO Reagent Label_TCO->Wash_TCO Label_Tetrazine 7. Incubate with Tetrazine-Fluorophore Wash_TCO->Label_Tetrazine Prepare_Tetrazine 6. Prepare Tetrazine-Fluorophore Solution Prepare_Tetrazine->Label_Tetrazine Wash_Tetrazine 8. Wash to Remove Excess Fluorophore Label_Tetrazine->Wash_Tetrazine Acquire 9. Resuspend in FACS Buffer and Analyze Wash_Tetrazine->Acquire

Caption: Workflow for cell surface protein labeling.
  • Cell Preparation:

    • Harvest cells and wash twice with ice-cold, amine-free PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 0.1 M bicarbonate buffer (pH 8.3) to a concentration of 1-10 x 10^6 cells/mL.

  • This compound Labeling:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[9]

    • Add the this compound stock solution to the cell suspension to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Washing:

    • Quench the reaction by adding an equal volume of quenching solution and incubate for 5 minutes.

    • Wash the cells three times with ice-cold PBS to remove unreacted this compound.

  • Tetrazine-Fluorophore Ligation:

    • Prepare a working solution of the tetrazine-conjugated fluorophore in FACS buffer (typically 1-10 µM, but should be optimized).

    • Resuspend the TCO-labeled cells in the tetrazine-fluorophore solution.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Wash and Flow Cytometry Analysis:

    • Wash the cells twice with FACS buffer.

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.

    • Analyze the samples on a flow cytometer using the appropriate laser and emission filters for the chosen fluorophore.

Protocol 2: Labeling of Intracellular Proteins

This protocol is for labeling intracellular proteins and requires cell fixation and permeabilization.

cluster_workflow Intracellular Protein Labeling Workflow Harvest 1. Harvest and Wash Cells Fix 2. Fix Cells Harvest->Fix Permeabilize 3. Permeabilize Cells Fix->Permeabilize Label_TCO 4. Incubate with this compound Permeabilize->Label_TCO Wash_TCO 5. Wash to Remove Excess TCO Reagent Label_TCO->Wash_TCO Label_Tetrazine 6. Incubate with Tetrazine-Fluorophore Wash_TCO->Label_Tetrazine Wash_Tetrazine 7. Wash to Remove Excess Fluorophore Label_Tetrazine->Wash_Tetrazine Acquire 8. Resuspend in FACS Buffer and Analyze Wash_Tetrazine->Acquire

Caption: Workflow for intracellular protein labeling.
  • Cell Preparation, Fixation, and Permeabilization:

    • Harvest cells and wash twice with ice-cold PBS.

    • Fix the cells by resuspending in Fixation Buffer and incubating for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells by resuspending in Permeabilization Buffer and incubating for 10-15 minutes at room temperature.

  • This compound Labeling:

    • Wash the permeabilized cells once with PBS.

    • Resuspend the cell pellet in 0.1 M bicarbonate buffer (pH 8.3).

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add the this compound stock solution to the cell suspension to a final concentration of 10-100 µM.

    • Incubate for 60 minutes at room temperature with gentle mixing.

  • Washing:

    • Quench the reaction with an equal volume of quenching solution for 5 minutes.

    • Wash the cells three times with PBS containing 0.1% Tween-20.

  • Tetrazine-Fluorophore Ligation:

    • Prepare a working solution of the tetrazine-conjugated fluorophore in Permeabilization Buffer.

    • Resuspend the TCO-labeled cells in the tetrazine-fluorophore solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Final Wash and Flow Cytometry Analysis:

    • Wash the cells twice with Permeabilization Buffer and once with FACS buffer.

    • Resuspend the final cell pellet in FACS buffer for flow cytometry analysis.

    • Analyze the samples on a flow cytometer.

Data Analysis and Interpretation

Flow cytometry data should be analyzed using appropriate software. The following logical workflow can be applied for data analysis.

cluster_data_analysis Flow Cytometry Data Analysis Workflow Acquire 1. Acquire Data on Flow Cytometer Gate_Cells 2. Gate on Single Cells (FSC-A vs FSC-H) Acquire->Gate_Cells Gate_Viable 3. Gate on Viable Cells (using viability dye, if applicable) Gate_Cells->Gate_Viable Gate_Population 4. Gate on Cell Population of Interest (FSC vs SSC) Gate_Viable->Gate_Population Analyze_Fluorescence 5. Analyze Fluorescence of Gated Population Gate_Population->Analyze_Fluorescence Quantitative_Analysis 6. Quantitative Analysis (MFI, % Positive) Analyze_Fluorescence->Quantitative_Analysis

Caption: Logical workflow for flow cytometry data analysis.
  • Gating:

    • Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest and exclude debris.

    • Use a plot of FSC-Area versus FSC-Height to exclude doublets and gate on single cells.

    • If a viability dye is used, gate on the live cell population.

  • Fluorescence Analysis:

    • For the gated cell population, visualize fluorescence intensity on a histogram.

    • Use an unstained or isotype control to set the gate for the positive population.

    • Quantify the percentage of positive cells and the Mean Fluorescence Intensity (MFI) of the positive population.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no fluorescence signal Inefficient TCO labelingOptimize this compound concentration and incubation time. Ensure the use of amine-free buffers at the correct pH.
Inefficient tetrazine ligationOptimize tetrazine-fluorophore concentration and incubation time. Ensure the TCO-labeled cells are handled correctly to maintain TCO reactivity.
Low target protein expressionUse a cell line with higher target expression or an alternative detection method.
High background fluorescence Non-specific binding of TFP esterOptimize TFP ester concentration and ensure thorough washing. Include a quenching step.
Non-specific binding of tetrazine-fluorophoreIncrease the number of wash steps after tetrazine incubation. Include BSA in the washing and staining buffers.
Poor cell viability High concentration of this compound or DMSOTitrate the this compound to the lowest effective concentration. Ensure the final DMSO concentration is below 0.5%.
Harsh cell handlingHandle cells gently during washing and resuspension steps.

Conclusion

This compound provides a robust and versatile tool for the specific labeling of proteins for flow cytometry analysis. The enhanced stability of the TFP ester and the bioorthogonality of the TCO-tetrazine ligation enable efficient and reproducible labeling with high signal-to-noise ratios. The protocols provided herein offer a comprehensive guide for the application of this reagent in both cell surface and intracellular protein analysis, empowering researchers in basic science and drug development with a powerful method for quantitative cellular analysis.

References

Application Notes and Protocols for Surface Modification using TCO-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG12-TFP ester is a heterobifunctional linker designed for the facile and efficient modification of surfaces for a wide range of biological applications. This reagent features a Trans-Cyclooctene (TCO) group for bioorthogonal click chemistry and a tetrafluorophenyl (TFP) ester for covalent conjugation to primary amine groups present on various substrates. The inclusion of a 12-unit polyethylene glycol (PEG) spacer enhances hydrophilicity, reduces non-specific binding, and minimizes steric hindrance.

The TFP ester provides a significant advantage over the more common N-hydroxysuccinimide (NHS) esters due to its increased stability towards hydrolysis, particularly at neutral to basic pH. This enhanced stability leads to higher coupling efficiencies and more reproducible surface modifications. Once the surface is functionalized with TCO groups, it can be used to specifically immobilize any molecule of interest that has been tagged with a tetrazine (Tz) moiety through the rapid and highly selective TCO-tetrazine ligation reaction. This bioorthogonal reaction proceeds quickly under physiological conditions without the need for a catalyst, making it ideal for applications involving sensitive biological molecules and live cells.

These application notes provide detailed protocols for the preparation of amine-reactive surfaces, surface modification with this compound, and subsequent immobilization of tetrazine-labeled biomolecules. Additionally, a general protocol for cell adhesion assays on these functionalized surfaces is included, along with diagrams of relevant signaling pathways that can be studied using this technology.

Data Presentation

Table 1: Comparison of TFP Ester and NHS Ester Stability
FeatureTFP EsterNHS EsterReference(s)
Relative Hydrolysis Rate LowerHigher[1]
Optimal pH for Amine Reaction 7.5 - 9.07.0 - 8.5[2]
Half-life at pH 10 ~10-fold longer than NHS ester39 minutes[1]
Half-life Difference (TFP/NHS) 1.9x at pH 7.0, 3.0x at pH 8.0, 8.5x at pH 10.0-[1]
Table 2: Surface Density of Immobilized Molecules
Surface ChemistryImmobilized MoleculeAchieved Surface DensityFold Increase (TFP vs. NHS)Reference(s)
TFP-terminated SAM Amine-modified DNA (at pH 10)Higher5-fold [1]
NHS-terminated SAM Amine-modified DNA (at pH 10)Lower-[1]

Note: The quantitative data presented is based on studies using TFP esters in self-assembled monolayers (SAMs) and provides a strong indication of the expected performance of this compound.

Experimental Protocols

Protocol 1: Preparation of Amine-Reactive Surfaces (Aminosilanization of Glass/Silica)

This protocol describes the preparation of amine-functionalized glass or silica surfaces, which are required for the covalent attachment of the this compound.

Materials:

  • Glass or silica substrates (e.g., coverslips, microplates)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous acetone

  • Deionized (DI) water

  • Oven

  • Fume hood

Procedure:

  • Cleaning the Substrate:

    • Thoroughly clean the glass or silica substrates by sonicating in a solution of detergent (e.g., 2% Mucasol) for 30 minutes.

    • Rinse extensively with DI water.

    • Immerse the substrates in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • After 30-60 minutes, carefully remove the substrates and rinse thoroughly with DI water.

    • Dry the substrates in an oven at 110°C for at least 1 hour.

  • Aminosilanization:

    • In a fume hood, prepare a 2% (v/v) solution of APTES in anhydrous acetone.

    • Immerse the cleaned, dry substrates in the APTES solution for 30-60 seconds.

    • Rinse the substrates with anhydrous acetone to remove excess APTES.

    • Allow the substrates to air-dry in the fume hood.

    • Cure the aminosilanized substrates by baking in an oven at 110°C for 30-60 minutes.

    • The amine-functionalized substrates are now ready for modification with this compound or can be stored in a desiccator for future use.

Protocol 2: Surface Modification with this compound

This protocol details the reaction of the amine-reactive TFP ester with the prepared aminosilanized surface to introduce TCO functionalities.

Materials:

  • Amine-reactive substrates (from Protocol 1)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen or argon gas

  • Orbital shaker

Procedure:

  • Prepare this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Surface Reaction:

    • Place the amine-reactive substrates in a suitable reaction vessel.

    • Dilute the this compound stock solution to a final concentration of 0.1-1 mM in the reaction buffer.

    • Cover the surface of the substrates with the this compound solution.

    • Incubate for 1-2 hours at room temperature with gentle agitation on an orbital shaker.

  • Washing:

    • Remove the reaction solution.

    • Wash the TCO-modified substrates three times with the reaction buffer.

    • Wash the substrates three times with PBS.

    • Dry the substrates under a gentle stream of nitrogen or argon gas.

    • The TCO-functionalized surfaces are now ready for the bioorthogonal ligation reaction. For best results, use the surfaces immediately. If storage is necessary, store in a desiccator at 4°C.

Protocol 3: Immobilization of Tetrazine-Labeled Biomolecules

This protocol describes the bioorthogonal reaction between the TCO-functionalized surface and a tetrazine-labeled biomolecule (e.g., protein, peptide, or oligonucleotide).

Materials:

  • TCO-functionalized substrates (from Protocol 2)

  • Tetrazine-labeled biomolecule of interest

  • Reaction Buffer: PBS, pH 7.4

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer (optional): 1% BSA in PBS

Procedure:

  • Prepare Tetrazine-Biomolecule Solution:

    • Dissolve the tetrazine-labeled biomolecule in PBS to the desired final concentration (typically in the low micromolar to nanomolar range, depending on the application).

  • Bioorthogonal Ligation:

    • (Optional) Block non-specific binding sites by incubating the TCO-functionalized surface with Blocking Buffer for 30 minutes at room temperature. Wash three times with PBS.

    • Add the tetrazine-biomolecule solution to the TCO-functionalized surface.

    • Incubate for 30-60 minutes at room temperature. The reaction is typically complete within this timeframe due to the fast kinetics of the TCO-tetrazine ligation.[3]

  • Washing:

    • Remove the reaction solution.

    • Wash the surface three to five times with PBST to remove any unbound biomolecules.

    • Wash three times with PBS to remove the detergent.

    • The surface is now functionalized with the biomolecule of interest and is ready for use in downstream applications such as cell-based assays.

Protocol 4: General Cell Adhesion Assay

This protocol provides a general framework for assessing cell adhesion on the functionalized surfaces.

Materials:

  • Biomolecule-functionalized substrates (from Protocol 3)

  • Control substrates (e.g., TCO-functionalized surface without biomolecule, aminosilanized surface)

  • Cell line of interest

  • Complete cell culture medium

  • PBS, pH 7.4

  • Trypsin-EDTA

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., Crystal Violet or a fluorescent stain like Phalloidin for actin and DAPI for nuclei)

  • Microscope

Procedure:

  • Cell Seeding:

    • Place the functionalized and control substrates in a sterile tissue culture plate.

    • Harvest cells using trypsin-EDTA, neutralize, and resuspend in complete cell culture medium.

    • Count the cells and adjust the concentration to the desired seeding density (e.g., 1 x 10^4 to 5 x 10^4 cells/cm²).

    • Add the cell suspension to each well containing a substrate.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired time period (e.g., 1, 4, or 24 hours) to allow for cell adhesion.

  • Washing and Fixation:

    • Gently wash the substrates twice with warm PBS to remove non-adherent cells.

    • Fix the adherent cells by incubating with the fixing solution for 15 minutes at room temperature.

    • Wash the substrates three times with PBS.

  • Staining and Visualization:

    • Stain the fixed cells with the chosen staining solution according to the manufacturer's protocol.

    • Visualize the cells using a microscope.

  • Quantification:

    • Capture images from multiple random fields of view for each substrate.

    • Quantify cell adhesion by counting the number of adherent cells per unit area using image analysis software (e.g., ImageJ).

    • Alternatively, for Crystal Violet staining, the dye can be eluted and the absorbance measured to provide a quantitative measure of total cell adhesion.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_modification Surface Modification cluster_ligation Bioorthogonal Ligation cluster_application Downstream Application start Glass/Silica Substrate cleaning Cleaning & Activation (Piranha Etch) start->cleaning aminosilanization Aminosilanization (APTES Coating) cleaning->aminosilanization reaction1 Amine-TFP Ester Reaction (1-2h, RT, pH 8.5) aminosilanization->reaction1 Amine-Reactive Surface tco_ester This compound tco_ester->reaction1 tco_surface TCO-Functionalized Surface reaction1->tco_surface reaction2 TCO-Tetrazine Ligation (30-60 min, RT) tco_surface->reaction2 tz_biomolecule Tetrazine-Labeled Biomolecule tz_biomolecule->reaction2 functionalized_surface Functionalized Surface reaction2->functionalized_surface cell_assay Cell-Based Assays (e.g., Adhesion, Signaling) functionalized_surface->cell_assay

Caption: Overall experimental workflow for surface modification.

reaction_mechanism cluster_surface Amine-Functionalized Surface cluster_linker This compound cluster_product TCO-Functionalized Surface Surface Surface-Si-(CH2)3-NH2 Product Surface-Si-(CH2)3-NH-CO-PEG12-TCO Surface->Product + Linker TCO-PEG12-CO-OTFP Linker->Product pH 8.5 - HOTFP

Caption: Amine-TFP ester reaction for surface functionalization.

bioorthogonal_ligation cluster_tco_surface TCO-Functionalized Surface cluster_tz_protein Tetrazine-Labeled Protein cluster_final_product Immobilized Protein TCO_Surface Surface-Linker-TCO Final_Product Surface-Linker-Dihydropyridazine-Protein TCO_Surface->Final_Product + Tz_Protein Protein-Tz Tz_Protein->Final_Product Click Reaction - N2 integrin_signaling ECM Extracellular Matrix (Immobilized Ligand) Integrin Integrin Receptor ECM->Integrin Binding FAK FAK Integrin->FAK Activation Talin Talin Integrin->Talin Recruitment Src Src FAK->Src Recruitment & Activation Paxillin Paxillin FAK->Paxillin Phosphorylation PI3K PI3K FAK->PI3K Activation RhoGTPases Rho GTPases (Rho, Rac, Cdc42) FAK->RhoGTPases Activation Src->FAK Actin Actin Cytoskeleton Paxillin->Actin Vinculin Vinculin Vinculin->Actin Talin->Vinculin CellResponse Cell Adhesion, Spreading, Migration, Survival Actin->CellResponse Akt Akt PI3K->Akt Akt->CellResponse RhoGTPases->Actin Remodeling egfr_signaling Ligand Immobilized Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruitment PI3K PI3K Dimerization->PI3K Activation SOS SOS Grb2->SOS Ras Ras SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellResponse Proliferation, Survival, Differentiation ERK->CellResponse Transcription Factor Activation Akt Akt PI3K->Akt Akt->CellResponse notch_signaling cluster_sending Signaling Cell / Surface cluster_receiving Receiving Cell cluster_nucleus Transcriptional Activation Ligand Immobilized Ligand (Delta/Jagged) Notch Notch Receptor Ligand->Notch Binding S2 S2 Cleavage (ADAM) Notch->S2 S3 S3 Cleavage (γ-secretase) S2->S3 NICD NICD (Active Fragment) S3->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL_complex CSL-NICD-MAML Complex CSL CSL MAML MAML CSL->CSL_complex TargetGenes Target Gene Expression (e.g., Hes, Hey) MAML->CSL_complex CSL_complex->TargetGenes

References

Application Notes and Protocols: Copper-Free Click Chemistry with TCO-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-free click chemistry has emerged as a powerful tool for bioconjugation, enabling the specific and efficient labeling of biomolecules in complex biological systems. The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of this approach, prized for its exceptionally fast reaction kinetics and bioorthogonality.[1][2] This protocol details the use of TCO-PEG12-TFP ester, a heterobifunctional linker, for the two-step labeling of biomolecules.

The this compound reagent features a TCO moiety for a highly efficient and rapid IEDDA reaction with a tetrazine-functionalized molecule.[3] The other end of the linker is a tetrafluorophenyl (TFP) ester, an amine-reactive group used for covalent modification of proteins and other biomolecules containing primary amines (e.g., lysine residues).[4][5] TFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their enhanced stability towards hydrolysis in aqueous environments, leading to more efficient and reproducible labeling.[4][5] The polyethylene glycol (PEG) spacer (PEG12) enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[6]

This copper-free approach is particularly advantageous for in vivo and live-cell applications where the cytotoxicity of copper catalysts is a concern.[7][8] A significant application of this technology is in the development of Proteolysis Targeting Chimeras (PROTACs), where the this compound can be used to link a target protein-binding ligand to an E3 ligase-recruiting ligand.[9][10]

Data Presentation

Reaction Kinetics of TCO-Tetrazine Cycloaddition

The reaction between TCO and tetrazine is characterized by exceptionally high second-order rate constants, enabling rapid conjugations even at low concentrations. The exact rate can be influenced by the specific TCO and tetrazine derivatives, as well as the reaction conditions.

ReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reaction ConditionsReference
TCO & 3,6-di-(2-pyridyl)-s-tetrazine(13 ± 0.08) x 10³PBS, 37°C[1]
TCO & various tetrazine derivatives1,100 - 73,000DPBS, 37°C[11]
TCO & various tetrazine derivatives2,0009:1 Methanol/Water[3]
sTCO & 3-methyl-6-phenyl-tetrazine23,800 ± 40025% ACN/PBS[12]

Experimental Protocols

This section provides a general two-step protocol for the labeling of a protein with this compound and subsequent conjugation to a tetrazine-modified molecule.

Part 1: Labeling of Amine-Containing Biomolecules with this compound

This protocol describes the modification of a protein with a TCO group using this compound.

Materials:

  • Protein of interest (or other amine-containing biomolecule)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Prepare the Biomolecule:

    • Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL.

    • If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into an amine-free buffer like PBS.

  • Prepare the this compound Stock Solution:

    • TFP esters are moisture-sensitive.[13] Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction:

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the TCO-labeled Biomolecule:

    • Remove the excess, unreacted this compound and quenching buffer using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Part 2: Copper-Free Click Chemistry Reaction with a Tetrazine-Labeled Molecule

This protocol describes the reaction of the TCO-labeled biomolecule with a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled biomolecule (from Part 1)

  • Tetrazine-labeled molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Reactants:

    • Ensure both the TCO-labeled biomolecule and the tetrazine-labeled molecule are in a compatible reaction buffer.

  • Click Reaction:

    • Mix the TCO-labeled biomolecule with the tetrazine-labeled molecule. It is often recommended to use a slight molar excess (1.1 to 1.5-fold) of the tetrazine-containing molecule.[14]

    • Incubate the reaction for 30-60 minutes at room temperature.[14] The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine, which corresponds to a decrease in its absorbance around 520-540 nm.[1][15]

  • Purification of the Conjugate:

    • If necessary, purify the final conjugate from any unreacted starting materials using an appropriate method such as size-exclusion chromatography.[14]

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Biomolecule Labeling cluster_step2 Step 2: Copper-Free Click Reaction a Amine-containing Biomolecule (e.g., Protein) c Incubate (RT, 1-2h or 4°C, overnight) a->c b This compound b->c d Quench Reaction (Tris buffer) c->d e Purify (Desalting/Dialysis) d->e f TCO-labeled Biomolecule e->f h Incubate (RT, 30-60 min) f->h g Tetrazine-labeled Molecule g->h i Purify (e.g., SEC) h->i j Final Bioconjugate i->j

Caption: Experimental workflow for two-step bioconjugation.

protac_assembly cluster_reactants Reactant Preparation cluster_conjugation Conjugation Steps cluster_product Final Product p Protein of Interest (POI) Ligand (with primary amine) step1 Step 1: Label POI Ligand with this compound p->step1 tco This compound tco->step1 tz Tetrazine-E3 Ligase Ligand step2 Step 2: Copper-Free Click Reaction with Tetrazine-E3 Ligand Ligand tz->step2 step1->step2 TCO-labeled POI Ligand protac Assembled PROTAC step2->protac

Caption: PROTAC assembly using this compound.

References

Application Notes: TCO-PEG12-TFP Ester for Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

TCO-PEG12-TFP ester is a highly efficient, amine-reactive labeling reagent used for the covalent modification of peptides, proteins, and other amine-containing biomolecules. This heterobifunctional linker enables a two-step "pre-targeting" strategy for bioconjugation, leveraging the power of bioorthogonal click chemistry.

The reagent consists of three key components:

  • trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions.

  • Polyethylene Glycol (PEG12): A 12-unit PEG linker that enhances the solubility and bioavailability of the labeled peptide while minimizing steric hindrance.

  • Tetrafluorophenyl (TFP) Ester: A highly reactive active ester that efficiently forms stable amide bonds with primary amines (e.g., the N-terminus or lysine side chains of peptides) under mild conditions.

This system allows for the initial, stable modification of a peptide with the TCO group. The TCO-labeled peptide can then be introduced into a complex biological system, where it can be specifically and rapidly conjugated to a molecule carrying a tetrazine (Tz) moiety through the IEDDA click reaction. This bioorthogonal reaction is extremely fast and proceeds with high selectivity, even at low concentrations and in the presence of other biological functional groups.

2. Principle of the Reaction

The modification process occurs in two distinct steps:

Step 1: Amine Labeling. The TFP ester group reacts with primary amines on the peptide in a nucleophilic acyl substitution reaction. This reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to ensure the target amine is deprotonated and thus nucleophilic. The result is a stable, covalently linked TCO-modified peptide.

Step 2: Bioorthogonal IEDDA Click Reaction. The TCO-labeled peptide is then reacted with a tetrazine-functionalized molecule (e.g., a fluorescent dye, a cytotoxic drug, or an imaging agent). The TCO and tetrazine groups undergo a rapid and irreversible [4+2] cycloaddition, forming a stable covalent bond and yielding the final conjugate.

3. Applications

The this compound system is a versatile tool for various applications in research, diagnostics, and drug development:

  • Live Cell Imaging: Peptides can be labeled with TCO, administered to cells, and then visualized by adding a tetrazine-fluorophore conjugate. This allows for real-time tracking of peptide localization and dynamics.

  • Drug Delivery and Targeting: A TCO-labeled peptide or antibody fragment can be used to target a specific cell type or tissue. A tetrazine-linked therapeutic agent can then be administered separately, which will react specifically at the target site, reducing systemic toxicity.

  • Protein-Protein Interaction Studies: Labeling a peptide with TCO allows for its use as a probe to covalently trap binding partners that have been modified with a tetrazine group.

  • In Vivo Pre-targeting: This is a powerful strategy in radioimmunotherapy and imaging. A TCO-labeled antibody is first administered and allowed to accumulate at the target site while unbound antibody clears from circulation. Subsequently, a small, rapidly clearing tetrazine-linked radiotracer is administered, which quickly localizes to the target, improving the target-to-background signal ratio.

Experimental Protocols and Data

1. Quantitative Data Summary

The following tables provide typical reaction parameters and expected outcomes for the modification of peptides using this compound.

Table 1: TFP Ester Labeling Reaction Parameters
Parameter Recommended Value
Peptide Concentration1-10 mg/mL
Molar Ratio (Reagent:Peptide)2-10 fold molar excess
Recommended BuffersPhosphate-Buffered Saline (PBS), HEPES
pH Range7.2 - 8.5
Reaction Time1 - 4 hours
TemperatureRoom Temperature (20-25°C)
Expected Efficiency>90% (can be peptide-dependent)
Table 2: IEDDA Click Reaction Parameters
Parameter Recommended Value
Reactant Concentration1 µM - 10 mM
Molar Ratio (TCO:Tetrazine)1:1 to 1:2
Recommended BuffersPBS, HEPES, Cell Culture Media
pH Range6.5 - 7.5
Reaction Time5 - 60 minutes
Temperature4°C to 37°C
Second-Order Rate ConstantUp to 3 x 10^6 M^-1s^-1

2. Protocol 1: TCO-Labeling of a Peptide

This protocol describes the modification of a peptide containing primary amines with this compound.

Materials:

  • Peptide of interest

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., C18 Sep-Pak or spin columns)

  • HPLC system for purification (optional)

  • Mass spectrometer for analysis

Procedure:

  • Prepare the Peptide: Dissolve the peptide in the Reaction Buffer to a final concentration of 5 mg/mL.

  • Prepare the Reagent: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Labeling Reaction: Add a 5-fold molar excess of the this compound stock solution to the peptide solution. For example, for every 1 µmol of peptide, add 0.5 mL of the 10 mM reagent stock.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours.

  • Quenching (Optional): To quench any unreacted TFP ester, add the Quenching Buffer to a final concentration of 50 mM and incubate for an additional 15 minutes.

  • Purification: Remove excess, unreacted TCO reagent by passing the reaction mixture through a desalting column equilibrated with PBS. Alternatively, for higher purity, purify the TCO-labeled peptide using reverse-phase HPLC.

  • Verification: Confirm successful labeling by analyzing the purified product with mass spectrometry. The expected mass increase for modification with TCO-PEG12-TFP is approximately 734.8 Da.

  • Storage: Store the purified TCO-labeled peptide at -20°C or -80°C.

3. Protocol 2: Tetrazine Click Reaction

This protocol describes the conjugation of the TCO-labeled peptide to a tetrazine-functionalized molecule (e.g., a fluorophore).

Materials:

  • Purified TCO-labeled peptide

  • Tetrazine-functionalized molecule (e.g., Tz-Fluorophore)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Reactants: Dissolve the TCO-labeled peptide and the tetrazine-fluorophore in PBS at the desired final concentration (e.g., 10 µM each).

  • Click Reaction: Mix the two solutions in a 1:1.2 molar ratio (TCO-peptide:Tz-fluorophore).

  • Incubation: Incubate the reaction at 37°C for 30 minutes. The reaction is often complete within minutes at room temperature.

  • Analysis: The resulting conjugate can be analyzed directly by methods such as SDS-PAGE (if the conjugate is large enough), fluorescence imaging, or mass spectrometry. Purification is often not necessary due to the high efficiency and specificity of the reaction.

Diagrams

cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Click Reaction Peptide Peptide-NH2 (N-terminus or Lysine) Labeled_Peptide TCO-PEG12-Peptide Peptide->Labeled_Peptide pH 7.2-8.5 RT, 1-4h Reagent This compound Reagent->Labeled_Peptide Labeled_Peptide_2 TCO-PEG12-Peptide Final_Conjugate Final Peptide Conjugate Labeled_Peptide_2->Final_Conjugate IEDDA Reaction RT or 37°C, 5-60 min Tetrazine Tetrazine-Molecule (e.g., Fluorophore, Drug) Tetrazine->Final_Conjugate

Caption: Two-step workflow for peptide modification using this compound.

Start Start: Dissolve Peptide in Reaction Buffer (pH 8.0) Add_Reagent Add TCO-PEG12-TFP Ester Stock Solution Start->Add_Reagent Incubate Incubate at Room Temp for 2 hours Add_Reagent->Incubate Purify Purify via Desalting or HPLC Incubate->Purify Verify Verify Labeling via Mass Spectrometry Purify->Verify Verify->Start Failure Store Store TCO-Peptide at -20°C Verify->Store Success Click Perform IEDDA Click Reaction with Tetrazine Partner Store->Click End End: Final Conjugate Ready for Application Click->End cluster_pretargeting Pre-targeting Strategy for Tumor Imaging TCO_mAb TCO-Antibody Systemic_Circulation Systemic Circulation TCO_mAb->Systemic_Circulation 1. Injection Tumor_Cell Tumor Cell (Antigen Positive) Signal PET Signal Localization Tumor_Cell->Signal 6. Imaging Tz_PET Tetrazine-PET Isotope Tz_PET->Systemic_Circulation 4. Injection Systemic_Circulation->Tumor_Cell 2. Accumulation (24-72h) Systemic_Circulation->Tumor_Cell 5. Rapid Click Rxn (1-2h) Systemic_Circulation->Systemic_Circulation 3. Clearance of Unbound Antibody

Troubleshooting & Optimization

Technical Support Center: TCO-PEG12-TFP Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with TCO-PEG12-TFP ester.

Troubleshooting Guide

Low or no labeling of your target molecule with this compound can be attributed to several factors. This guide provides a systematic approach to identify and resolve common issues.

Problem: Low or No TCO Labeling

Possible Cause 1: Hydrolysis of TFP Ester

The tetrafluorophenyl (TFP) ester is susceptible to hydrolysis in aqueous solutions, rendering it inactive for conjugation. This is a primary reason for low labeling efficiency.[1][2] TFP esters are generally more stable against hydrolysis than N-hydroxysuccinimide (NHS) esters, offering a wider experimental window.[1][3]

Solutions:

  • Reagent Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] Prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[2][4]

  • pH Control: While the labeling reaction is efficient at a near-neutral to slightly alkaline pH (7.2-8.5), higher pH increases the rate of hydrolysis.[5][6] Consider performing the reaction at the lower end of this range if hydrolysis is suspected.

  • Reaction Time: For sensitive proteins or if hydrolysis is a concern, consider a shorter reaction time at room temperature or performing the reaction on ice for a longer duration (e.g., overnight).[2][7]

Possible Cause 2: Incompatible Buffer Components

The presence of primary amines in the reaction buffer will compete with the target molecule for reaction with the TFP ester, significantly reducing labeling efficiency.

Solutions:

  • Amine-Free Buffers: Ensure your reaction buffer is free of primary amines. Avoid buffers such as Tris and glycine.[4][8]

  • Recommended Buffers: Use buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 7.2 and 8.0.[8][9]

  • Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange into a suitable amine-free buffer before starting the labeling reaction.[4]

Possible Cause 3: Suboptimal Reaction Conditions

Labeling efficiency is dependent on several factors including the concentration of reactants, molar ratio, temperature, and incubation time.

Solutions:

  • Protein Concentration: Higher protein concentrations (1-5 mg/mL) generally lead to better labeling efficiency.[4][9] For protein concentrations below 5 mg/mL, a higher molar excess of the TCO reagent (20- to 50-fold) may be necessary.[2]

  • Molar Excess: An insufficient molar excess of the this compound can result in low labeling. A 10- to 20-fold molar excess is a common starting point for proteins at concentrations ≥ 5 mg/mL.[2][9] This may need to be optimized for your specific application.

  • Temperature and Time: The reaction is typically carried out at room temperature for 1-2 hours or overnight on ice.[4][7] Optimization of these parameters may be required.

Possible Cause 4: Poor Reagent Quality or Improper Storage

TCO reagents have a limited shelf life and can degrade if not stored correctly.[10][11]

Solutions:

  • Storage: Store the this compound at -20°C, protected from light and moisture.[12]

  • Fresh Reagent: If you suspect reagent degradation, use a fresh vial of the this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

A1: The optimal pH range for the reaction of TFP esters with primary amines is typically between 7.2 and 8.5.[5][6] It is a trade-off between reaction efficiency and the stability of the TFP ester, which hydrolyzes faster at higher pH. A good starting point is a pH of 7.5-8.0.

Q2: What is the recommended molar excess of this compound to my protein?

A2: The optimal molar excess depends on the concentration of your protein and the number of accessible primary amines. For a protein concentration of 1-5 mg/mL, a 10- to 20-fold molar excess is a common starting point.[9] For more dilute protein solutions, a higher excess (20- to 50-fold) may be required.[2] Empirical optimization is often necessary to achieve the desired degree of labeling.

Q3: How can I remove unreacted this compound after the labeling reaction?

A3: Unreacted reagent can be removed using size-exclusion chromatography (e.g., desalting columns) or dialysis.[4]

Q4: How can I confirm that my protein is successfully labeled with the TCO group?

A4: Successful labeling can be confirmed by mass spectrometry (MS), which will show an increase in the molecular weight of the protein corresponding to the mass of the attached TCO-PEG12-TFP moiety.[13] Alternatively, if you are performing a subsequent click reaction with a fluorescently-labeled tetrazine, successful labeling can be confirmed by fluorescence detection.

Q5: Can I store the this compound solution after dissolving it in DMSO/DMF?

A5: It is highly recommended to prepare the this compound solution immediately before use.[2] TFP esters are moisture-sensitive, and even in anhydrous solvents, their stability over time can be limited. Discard any unused portion of the reconstituted reagent.

Quantitative Data Summary

The following tables provide a summary of key parameters that influence the efficiency of labeling with this compound. Please note that these are general guidelines, and optimal conditions should be determined empirically for each specific application.

Table 1: Recommended Reaction Conditions for this compound Labeling

ParameterRecommended RangeNotes
pH 7.2 - 8.5Higher pH increases reaction rate but also hydrolysis of the TFP ester.[5][6]
Temperature Room Temperature or 4°CRoom temperature for 1-2 hours is common. 4°C overnight can be used to minimize hydrolysis.[2][7]
Protein Concentration 1 - 5 mg/mLHigher concentrations improve labeling efficiency.[4][9]
Molar Excess of TCO Reagent 10 - 50 foldDependent on protein concentration and desired degree of labeling.[2][9]
Reaction Time 1 - 2 hours (RT) or Overnight (4°C)May require optimization.[4][7]

Table 2: Comparison of TFP Ester and NHS Ester Stability

FeatureTFP EsterNHS Ester
Hydrolytic Stability More stable in aqueous media[1]Less stable, more susceptible to hydrolysis[3]
Optimal Reaction pH > 7.5[5]7.0 - 7.2[5]
Reactivity Similar to NHS esters[1]High

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be necessary for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[4]

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL.[4]

    • If necessary, perform a buffer exchange to remove any interfering substances.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.[2]

    • Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.[4]

  • Perform the Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).[4]

    • Incubate the reaction at room temperature for 1-2 hours or on ice overnight.[4][7]

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.[4]

    • Incubate for 15-30 minutes at room temperature.[2]

  • Purify the Labeled Protein:

    • Remove the excess, unreacted TCO reagent and byproducts by using a desalting column or through dialysis.[4]

  • Characterize the Conjugate:

    • Determine the concentration of the labeled protein and the degree of labeling (DOL) using appropriate methods such as UV-Vis spectroscopy or mass spectrometry.

Visualizations

experimental_workflow Experimental Workflow for TCO Labeling cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer mix Mix Protein and TCO Reagent (Optimize Molar Excess) protein_prep->mix tco_prep Prepare Fresh TCO-PEG12-TFP Ester Solution in Anhydrous Solvent tco_prep->mix incubate Incubate (Optimize Time and Temperature) mix->incubate quench Quench Reaction (e.g., with Tris buffer) incubate->quench purify Purify Labeled Protein (e.g., Desalting Column) quench->purify analyze Characterize Conjugate (e.g., Mass Spectrometry) purify->analyze

Caption: A typical experimental workflow for protein labeling with this compound.

troubleshooting_logic Troubleshooting Logic for Low Labeling Efficiency start Low or No Labeling check_hydrolysis Check for TFP Ester Hydrolysis start->check_hydrolysis check_buffer Check for Amine-Containing Buffers start->check_buffer check_conditions Check Reaction Conditions start->check_conditions check_reagent Check Reagent Quality start->check_reagent solution_hydrolysis Use Fresh Reagent Optimize pH and Time check_hydrolysis->solution_hydrolysis Yes solution_buffer Use Amine-Free Buffer (e.g., PBS, HEPES) check_buffer->solution_buffer Yes solution_conditions Optimize Molar Excess, Concentration, Time, and Temperature check_conditions->solution_conditions Yes solution_reagent Use Fresh, Properly Stored Reagent check_reagent->solution_reagent Yes

Caption: A logical workflow for troubleshooting low labeling efficiency with this compound.

signaling_pathway TCO-TFP Ester Labeling Reaction and Competing Hydrolysis TCO_TFP This compound Labeled_Protein TCO-Labeled Protein (Stable Amide Bond) TCO_TFP->Labeled_Protein Labeling Reaction (pH 7.2-8.5) Hydrolyzed_TCO Inactive Hydrolyzed TCO TCO_TFP->Hydrolyzed_TCO Competing Hydrolysis (Increased at higher pH) Protein Protein-NH2 (Primary Amine) Protein->Labeled_Protein H2O H2O (Water) H2O->Hydrolyzed_TCO

Caption: The desired labeling reaction competes with the hydrolysis of the TFP ester.

References

Technical Support Center: TCO-PEG12-TFP Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCO-PEG12-TFP ester conjugation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to amine-containing molecules like proteins and antibodies.

Issue 1: Low or No Conjugation Yield

If you observe a low yield of your desired conjugate or no reaction at all, consider the following potential causes and solutions.

Possible Causes & Recommended Solutions

Possible CauseRecommended Solution(s)
Hydrolysis of TFP Ester The TFP ester is sensitive to moisture.[1][2][3] Equilibrate the reagent vial to room temperature before opening to prevent condensation.[2][3] Prepare stock solutions in anhydrous, water-miscible solvents like DMSO or DMF immediately before use.[1][2][3]
Presence of Primary Amines in Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the TFP ester.[1][4][5] Use an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate buffer at a pH of 7-9.[1][2][3][4]
Suboptimal Reaction pH The reaction between the TFP ester and a primary amine is most efficient at a pH between 7 and 9.[1][2][3] At lower pH, the primary amines on your protein will be protonated and less reactive. At higher pH, hydrolysis of the TFP ester becomes more significant.[6][7]
Incorrect Molar Ratio An insufficient molar excess of the this compound can lead to incomplete labeling. Start with a 10- to 20-fold molar excess of the TFP ester to your protein.[1] This may need to be optimized depending on the protein concentration and number of available amines. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.[3]
Low Protein Concentration Conjugation is more efficient at higher protein concentrations.[3][8] For optimal results, aim for a protein concentration of at least 2 mg/mL.[4][5]
Steric Hindrance The PEG12 spacer is designed to minimize steric hindrance, but for very large or complex molecules, it can still be a factor.[1][9] Consider optimizing the reaction time or temperature to facilitate conjugation.

Troubleshooting Workflow for Low Conjugation Yield

Low_Yield_Troubleshooting start Low/No Conjugation Yield check_reagent Check this compound (Fresh? Stored properly?) start->check_reagent check_buffer Verify Reaction Buffer (Amine-free? pH 7-9?) check_reagent->check_buffer Reagent OK fail Persistent Low Yield (Consider alternative strategy) check_reagent->fail Reagent Degraded check_ratio Review Molar Ratio (Sufficient excess of TFP ester?) check_buffer->check_ratio Buffer OK check_buffer->fail Buffer Incorrect optimize_conditions Optimize Reaction Conditions (Protein concentration, time, temp) check_ratio->optimize_conditions Ratio OK check_ratio->fail Ratio Incorrect success Successful Conjugation optimize_conditions->success Optimization Successful optimize_conditions->fail Optimization Fails

A flowchart for troubleshooting low conjugation yield.
Issue 2: Protein Aggregation or Precipitation During Conjugation

The PEG spacer in this compound helps to increase water solubility and reduce aggregation.[1] However, aggregation can still occur, especially with sensitive proteins.

Possible Causes & Recommended Solutions

Possible CauseRecommended Solution(s)
High Protein Concentration While higher concentrations can improve conjugation efficiency, they can also promote aggregation.[10] It is important to find an optimal concentration for your specific protein.
Suboptimal Buffer Conditions The pH and ionic strength of the buffer can impact protein stability.[8] Ensure the buffer conditions are optimal for your protein's stability.
Reaction Rate Too Fast A very fast reaction can sometimes lead to intermolecular cross-linking and aggregation.[10] Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.[10]
Addition of PEG Reagent Adding the entire volume of the dissolved this compound at once can create localized high concentrations that induce aggregation.[10] Try adding the PEG reagent in smaller aliquots over a period of time.[10]
Inherent Protein Instability Some proteins are inherently prone to aggregation. Consider adding stabilizing excipients to the reaction buffer, such as arginine, sucrose, or glycerol.

Experimental Protocol: Screening for Optimal Reaction Conditions to Minimize Aggregation

This protocol provides a framework for systematically testing different reaction parameters to identify conditions that minimize protein aggregation during PEGylation.[10]

  • Prepare Stock Solutions:

    • Protein stock solution (e.g., 10 mg/mL in a suitable, amine-free buffer).

    • This compound stock solution (e.g., 10 mg/mL in anhydrous DMSO).

  • Set up Small-Scale Reactions:

    • In separate microcentrifuge tubes, set up a matrix of reaction conditions, varying one parameter at a time.

    ParameterRange to Test
    Protein Concentration 0.5, 1, 2, 5 mg/mL
    PEG:Protein Molar Ratio 5:1, 10:1, 20:1, 50:1
    pH 7.0, 7.5, 8.0, 8.5
    Temperature 4°C, Room Temperature
  • Reaction Incubation:

    • Add the this compound stock solution to each protein solution to achieve the desired molar ratio.

    • Incubate the reactions for a set time (e.g., 1-2 hours) with gentle mixing.

  • Analysis:

    • Visually inspect each tube for signs of precipitation.

    • Analyze the samples by size-exclusion chromatography (SEC) to quantify the amount of monomeric protein versus aggregates.

    • Use SDS-PAGE to visualize the extent of PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG12 spacer in this compound?

A1: The hydrophilic polyethylene glycol (PEG) spacer arm serves several important functions. It significantly improves the water solubility of the reagent and the resulting conjugate, which can reduce aggregation of labeled proteins.[1] The long, flexible PEG spacer also minimizes steric hindrance, allowing for more efficient conjugation to bulky molecules.[1][9]

Q2: At what pH should I perform the conjugation reaction?

A2: For optimal results, the conjugation reaction between the TFP ester and a primary amine should be performed in a buffer with a pH between 7 and 9.[1][2][3] This pH range ensures that the primary amines on your target molecule are sufficiently deprotonated and reactive while minimizing the hydrolysis of the TFP ester.[7]

Q3: What are suitable buffers for this reaction?

A3: It is crucial to use a buffer that does not contain primary amines.[1][4][5] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate buffers.[2][3][4]

Q4: How should I prepare and store the this compound?

A4: this compound is sensitive to moisture.[2][3] It should be stored at -20°C and protected from moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][3] Stock solutions should be prepared immediately before use in an anhydrous, water-miscible solvent like DMSO or DMF.[1][2][3] Any unused portion of the reconstituted reagent should be discarded.[2]

Q5: After conjugating my protein with this compound, what's the next step?

A5: After the initial conjugation to introduce the TCO group, the next step is typically the "click" reaction with a tetrazine-modified molecule.[1] This is an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction that is very fast and highly specific.[11] Before proceeding to the click reaction, it is important to remove any unreacted this compound using methods like desalting columns or dialysis.[1][12]

General Reaction Workflow: Two-Step Bioconjugation

Two_Step_Conjugation cluster_step1 Step 1: TCO Labeling cluster_step2 Step 2: Tetrazine Ligation (Click Chemistry) protein Protein with Primary Amine (e.g., Lysine) reaction1 Amine-TFP Ester Reaction (pH 7-9, Amine-free buffer) protein->reaction1 reagent This compound reagent->reaction1 tco_protein TCO-labeled Protein reaction1->tco_protein purification1 Purification (Remove excess TCO reagent) tco_protein->purification1 purified_tco_protein Purified TCO-labeled Protein purification1->purified_tco_protein reaction2 IEDDA Click Reaction (Aqueous buffer, RT) purified_tco_protein->reaction2 tetrazine_molecule Tetrazine-modified Molecule tetrazine_molecule->reaction2 final_conjugate Final Bioconjugate reaction2->final_conjugate purification2 Final Purification (Optional) (e.g., SEC) final_conjugate->purification2

A general workflow for two-step bioconjugation.

References

Technical Support Center: TCO-PEG12-TFP Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and troubleshooting common issues encountered during TCO-PEG12-TFP ester labeling of biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound?

The optimal pH for this compound labeling of primary amines (e.g., lysine residues) on proteins is in the range of pH 7.5-8.5 .[1] Tetrafluorophenyl (TFP) esters are more resistant to hydrolysis at basic pH compared to N-hydroxysuccinimide (NHS) esters, allowing for efficient conjugation in this slightly alkaline range.[2][3] While conjugation can occur at a near neutral pH, the efficiency may be lower.[4][5]

Q2: Which buffers are recommended for the labeling reaction?

It is crucial to use an amine-free buffer to prevent the buffer from competing with the target protein for reaction with the TFP ester. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Sodium bicarbonate/carbonate

  • Borate buffer[4][5]

Q3: Which buffers should be avoided?

Avoid buffers that contain primary amines, as they will compete with the labeling reaction and significantly reduce efficiency.[6] Buffers to avoid include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

Q4: How does pH affect the stability of the this compound?

The primary competing reaction is the hydrolysis of the TFP ester, which renders it inactive. The rate of this hydrolysis increases with increasing pH.[7][8] However, TFP esters are significantly more stable against hydrolysis in basic conditions compared to NHS esters, providing a wider and more favorable window for efficient labeling.[2][7]

Q5: Can I perform the labeling reaction at a lower pH to minimize hydrolysis?

While lowering the pH will decrease the rate of hydrolysis, it will also reduce the labeling efficiency. The reaction targets non-protonated primary amines. At a lower pH, more of the amine groups on the protein will be protonated and thus unavailable to react with the TFP ester.[6] Therefore, a balance must be struck to ensure both reagent stability and amine reactivity.

Troubleshooting Guide

Low labeling efficiency is a common challenge. This guide provides a systematic approach to identifying and resolving potential issues.

Table 1: Troubleshooting Common Issues in this compound Labeling
Issue Potential Cause Recommended Action
Low or No Labeling Incorrect Buffer: Use of an amine-containing buffer (e.g., Tris, glycine).Perform buffer exchange of the protein into a recommended amine-free buffer (e.g., PBS, HEPES) at the optimal pH.
Suboptimal pH: The pH of the reaction buffer is too low or too high.Verify the pH of your reaction buffer using a calibrated pH meter. Adjust to the optimal range of 7.5-8.5.
Hydrolyzed/Degraded Reagent: this compound is sensitive to moisture.Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[4][5] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused reconstituted reagent.[4]
Insufficient Molar Excess of Reagent: The ratio of TFP ester to protein is too low.Increase the molar excess of the this compound. A 10-20 fold molar excess is a good starting point, but this may require empirical optimization.[9]
Protein Aggregation/Precipitation High Degree of Labeling: Excessive modification of surface amines can alter protein properties.Reduce the molar excess of the labeling reagent or decrease the reaction time.
Unfavorable Buffer Conditions: The buffer composition is not suitable for the specific protein.Optimize the buffer composition, including ionic strength and the addition of stabilizing excipients.
Loss of Protein Activity Modification of Critical Residues: Labeling of amines within the active site or binding interface.If possible, use site-directed mutagenesis to protect critical lysine residues. Alternatively, perform the labeling reaction in the presence of a ligand or substrate that binds to the active site, thereby sterically hindering the labeling of nearby amines.

Experimental Protocols

This section provides a detailed methodology for a typical protein labeling experiment with this compound.

Protein Preparation
  • Buffer Exchange: Ensure the protein is in an appropriate amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0). If the protein solution contains Tris or other primary amine-containing buffers, perform a buffer exchange using a desalting column or dialysis.

  • Concentration Adjustment: Adjust the protein concentration to 1-5 mg/mL.[9] Concentrated protein solutions are favored to enhance the acylation reaction over the competing hydrolysis.[4][5]

Labeling Reaction
  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[9]

  • Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[9] Gently mix to ensure homogeneity.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4] The optimal incubation time may need to be determined empirically.

Post-Labeling Cleanup
  • Quenching (Optional): To stop the reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM.[9] This will consume any unreacted TFP ester.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography equilibrated with a suitable storage buffer.[4][9]

Visual Guides

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification protein_prep Protein in Amine-Free Buffer (pH 7.5-8.5) mix Mix Protein and TFP Ester (10-20x molar excess) protein_prep->mix reagent_prep Prepare 10 mM TCO-PEG12-TFP in anhydrous DMSO/DMF reagent_prep->mix incubate Incubate (1-2h at RT or overnight at 4°C) mix->incubate quench Optional: Quench with Tris Buffer incubate->quench purify Purify using Desalting Column or Dialysis quench->purify final_product TCO-Labeled Protein purify->final_product

Caption: Workflow for this compound labeling of proteins.

Troubleshooting Logic

troubleshooting_logic start Low Labeling Efficiency? check_buffer Is the buffer amine-free (e.g., PBS, HEPES)? start->check_buffer check_ph Is the pH between 7.5 and 8.5? check_buffer->check_ph Yes action_buffer Action: Buffer exchange protein into an amine-free buffer. check_buffer->action_buffer No check_reagent Was the TFP ester reagent handled correctly? check_ph->check_reagent Yes action_ph Action: Adjust pH of the reaction buffer. check_ph->action_ph No check_ratio Is the molar excess of TFP ester sufficient? check_reagent->check_ratio Yes action_reagent Action: Use fresh reagent and ensure anhydrous conditions. check_reagent->action_reagent No action_ratio Action: Increase the molar excess of the TFP ester. check_ratio->action_ratio No success Labeling Optimized check_ratio->success Yes

Caption: Decision tree for troubleshooting low labeling efficiency.

References

Technical Support Center: Aggregation Issues with TCO-labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with trans-cyclooctene (TCO)-labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in TCO-labeled proteins?

A1: Protein aggregation after TCO-labeling can stem from several factors:

  • Increased Hydrophobicity: The TCO moiety itself can be hydrophobic, and its introduction onto the protein surface can increase the overall hydrophobicity, leading to non-specific interactions and aggregation.[1]

  • High Protein Concentration: Labeling reactions performed at high protein concentrations can promote intermolecular interactions and aggregation.[1]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the labeling and storage buffers are critical. If the pH is close to the protein's isoelectric point (pI), the net surface charge is minimized, reducing electrostatic repulsion and increasing the likelihood of aggregation. Similarly, very low ionic strength can also lead to aggregation for some proteins.

  • High Degree of Labeling: Attaching too many TCO molecules to a single protein can significantly alter its surface properties and lead to aggregation.

  • Instability of the Protein Itself: The inherent stability of the protein is a key factor. Some proteins are naturally more prone to aggregation, and the labeling process can exacerbate this tendency.

Q2: How can the inclusion of a PEG linker in the TCO reagent help prevent aggregation?

A2: Incorporating a hydrophilic polyethylene glycol (PEG) spacer between the TCO group and the reactive moiety (e.g., NHS ester) can significantly reduce aggregation.[2] The PEG linker:

  • Increases Hydrophilicity: The PEG chain is highly hydrophilic, which helps to offset the hydrophobicity of the TCO group, thereby improving the water solubility of the labeled protein.[2][3]

  • Provides Steric Hindrance: The flexible PEG chain acts as a spacer, minimizing steric hindrance and preventing close approach of protein molecules, which can lead to aggregation.[2]

  • Improves Labeling Efficiency: By reducing steric hindrance, the PEG linker can also improve the efficiency of the labeling reaction.[2]

Q3: What is the TCO-tetrazine ligation reaction and why is it used?

A3: The TCO-tetrazine ligation is a bioorthogonal click chemistry reaction based on an inverse-electron-demand Diels-Alder cycloaddition.[2][4] A TCO-labeled molecule reacts specifically and rapidly with a tetrazine-labeled molecule to form a stable covalent bond.[2][4] This reaction is widely used in bioconjugation due to its:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions, allowing for efficient conjugation even at low reactant concentrations.[4]

  • High Specificity and Bioorthogonality: The reaction is highly specific and does not interfere with biological functional groups, making it ideal for use in complex biological systems, including live cells.[2]

  • Mild Reaction Conditions: The reaction proceeds readily in aqueous buffers at physiological pH and temperature without the need for a catalyst.[2]

Troubleshooting Guides

Issue 1: Visible Precipitate or Cloudiness Observed During/After TCO Labeling

This indicates significant protein aggregation.

Potential Cause Troubleshooting Steps
High Protein Concentration Decrease the protein concentration during the labeling reaction to 1-5 mg/mL.[2] If a higher final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the purified labeled protein.
Hydrophobic TCO Reagent Switch to a TCO-labeling reagent that includes a hydrophilic PEG linker (e.g., TCO-PEG4-NHS ester).[2][3][5]
Suboptimal Buffer pH Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net surface charge and promote electrostatic repulsion. For many antibodies, a pH range of 5.0-5.5 has been shown to minimize aggregation.[1]
Low Ionic Strength For some proteins, increasing the salt concentration (e.g., to 150 mM NaCl) can help to screen electrostatic interactions that may contribute to aggregation.
High Molar Excess of TCO Reagent Reduce the molar excess of the TCO-NHS ester reagent in the labeling reaction. A 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein.[2]
Issue 2: Labeled Protein Appears Clear, but SEC or DLS Analysis Reveals Soluble Aggregates

This indicates the presence of smaller, soluble aggregates that are not visible to the naked eye.

Potential Cause Troubleshooting Steps
Subtle Hydrophobic Interactions Even with a PEG linker, some residual hydrophobicity may contribute to the formation of small aggregates. Consider using a TCO reagent with a longer PEG chain (e.g., PEG12).
Incorrect Stoichiometry in Subsequent Conjugation When reacting the TCO-labeled protein with a tetrazine-modified molecule, optimize the molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine reagent is often recommended.[2]
Inefficient Removal of Excess Reagents Ensure complete removal of unreacted TCO-NHS ester after the labeling step using a desalting column or dialysis. Residual reagent can contribute to non-specific interactions.[1]
Sample Handling and Storage Avoid harsh handling conditions such as vigorous vortexing. Store the purified TCO-labeled protein at 4°C for short-term use or at -80°C with a cryoprotectant (e.g., glycerol) for long-term storage.

Quantitative Data (Illustrative Examples)

Table 1: Effect of PEG Linker on Aggregation of a Model IgG Antibody (1 mg/mL)

TCO Labeling Reagent% Monomer (by SEC)% Aggregate (by SEC)
TCO-NHS Ester85%15%
TCO-PEG4-NHS Ester95%5%
TCO-PEG12-NHS Ester98%2%

Table 2: Influence of pH on Aggregation of TCO-PEG4-labeled IgG (pI ~8.0)

Buffer pH% Monomer (by SEC)% Aggregate (by SEC)
6.096%4%
7.092%8%
8.088%12%

Table 3: Impact of Ionic Strength on Aggregation of a TCO-labeled Protein

Buffer ConditionMean Particle Diameter (by DLS)
10 mM Phosphate, pH 7.450 nm
10 mM Phosphate, 150 mM NaCl, pH 7.415 nm

Experimental Protocols

Protocol 1: TCO-Labeling of a Protein using TCO-PEG4-NHS Ester
  • Protein Preparation: Buffer exchange the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS), pH 7.2-8.0, to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 20-fold molar excess of the dissolved TCO-PEG4-NHS ester to the protein solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.

  • Purification: Remove excess, unreacted TCO reagent and the quenching buffer by using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
  • Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reaction Mixture: Mix the TCO-labeled protein with the tetrazine-labeled protein. It is often recommended to use a slight molar excess (1.05-1.5 equivalents) of the tetrazine-labeled protein.

  • Incubation: Allow the reaction to proceed for 30-120 minutes at room temperature.[2] The reaction is often complete within 60 minutes.[2]

  • Purification (Optional): If necessary, purify the resulting protein-protein conjugate from any unreacted starting materials using size-exclusion chromatography.

  • Storage: Store the final conjugate at 4°C.[2]

Protocol 3: Analysis of Protein Aggregation by Size-Exclusion Chromatography (SEC)
  • System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). Ensure a stable baseline is achieved.

  • Sample Preparation: Prepare the TCO-labeled protein sample in the mobile phase. Filter the sample through a 0.22 µm filter to remove any large particulates.

  • Injection: Inject a defined volume of the protein sample onto the column.

  • Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomeric protein and any high molecular weight aggregate peaks. The percentage of aggregate can be calculated as: (% Aggregate) = (Area of Aggregate Peaks / Total Area of All Peaks) x 100.

Protocol 4: Analysis of Protein Aggregation by Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare the protein sample in a suitable buffer, ensuring it is free of dust and other particulates by filtering through a 0.22 µm filter or by centrifugation. A protein concentration of at least 0.2 mg/mL is generally recommended.

  • Instrument Setup: Set the instrument parameters, including temperature and solvent viscosity.

  • Measurement: Place the sample in the instrument and allow it to equilibrate to the set temperature. Acquire the scattering data.

  • Data Analysis: The instrument software will analyze the fluctuations in scattered light intensity to determine the size distribution of particles in the sample. The presence of a significant population of particles with a much larger hydrodynamic radius than the expected monomer indicates aggregation.

Visualizations

TCO_Labeling_Troubleshooting cluster_issue Observed Aggregation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Issue Visible Precipitate or Soluble Aggregates Cause1 High Protein Concentration Issue->Cause1 Cause2 Hydrophobic TCO Reagent Issue->Cause2 Cause3 Suboptimal Buffer (pH, Ionic Strength) Issue->Cause3 Cause4 High Labeling Stoichiometry Issue->Cause4 Solution1 Decrease Protein Concentration (1-5 mg/mL) Cause1->Solution1 Solution2 Use TCO-PEG-NHS Ester Cause2->Solution2 Solution3 Optimize Buffer: pH ≠ pI, Adjust Salt Cause3->Solution3 Solution4 Reduce Molar Excess of TCO Reagent Cause4->Solution4

Caption: Troubleshooting workflow for TCO-labeled protein aggregation.

Protein_Conjugation_Workflow cluster_protein1 Protein A cluster_protein2 Protein B ProtA Protein A TCO_Label Label with TCO-PEG-NHS ProtA->TCO_Label TCO_ProtA TCO-Protein A TCO_Label->TCO_ProtA Click_Reaction TCO-Tetrazine Click Reaction TCO_ProtA->Click_Reaction ProtB Protein B Tet_Label Label with Tetrazine-NHS ProtB->Tet_Label Tet_ProtB Tetrazine-Protein B Tet_Label->Tet_ProtB Tet_ProtB->Click_Reaction Conjugate Protein A - Protein B Conjugate Click_Reaction->Conjugate

Caption: Workflow for TCO-tetrazine mediated protein-protein conjugation.

Live_Cell_Imaging_Workflow start Express Protein of Interest with Unnatural Amino Acid (e.g., TCO*-Lysine) in Cells wash1 Wash to remove unincorporated ncAA start->wash1 add_dye Add cell-permeable Tetrazine-Fluorophore wash1->add_dye incubate Incubate add_dye->incubate wash2 Wash to remove excess dye incubate->wash2 image Live Cell Imaging (Microscopy) wash2->image

Caption: Workflow for live cell imaging using TCO-labeling.

References

Hydrolysis of TCO-PEG12-TFP ester in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of TCO-PEG12-TFP ester in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker. It contains a Trans-Cyclooctene (TCO) group for bioorthogonal click chemistry reactions with tetrazine-modified molecules and a tetrafluorophenyl (TFP) ester for covalent conjugation to primary amines (e.g., on proteins, peptides, or other biomolecules). The polyethylene glycol (PEG12) spacer enhances solubility and reduces steric hindrance. It is commonly used in bioconjugation, drug delivery, and the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][2]

Q2: What is TFP ester hydrolysis and why is it a concern?

TFP ester hydrolysis is a chemical reaction in which the tetrafluorophenyl ester group reacts with water, cleaving the ester and rendering it incapable of reacting with primary amines. This is a competing side reaction during bioconjugation in aqueous buffers. Excessive hydrolysis can significantly lower the yield of the desired conjugate and lead to inconsistent experimental results.[3][4]

Q3: How does the stability of TFP esters compare to NHS esters in aqueous solutions?

TFP esters are significantly more stable and less susceptible to spontaneous hydrolysis in aqueous solutions, particularly at neutral to basic pH, compared to N-hydroxysuccinimide (NHS) esters.[3][5] This enhanced stability provides a larger window for the conjugation reaction and can lead to more efficient and reproducible labeling of biomolecules.[6]

Q4: What factors influence the rate of this compound hydrolysis?

The primary factors influencing the hydrolysis rate are:

  • pH: The rate of hydrolysis increases with increasing pH.[7]

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis.

  • Buffer Composition: The presence of nucleophiles other than the intended primary amine can lead to side reactions. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, during the conjugation step.[4]

  • Presence of Moisture: this compound is moisture-sensitive. Improper handling and storage can lead to premature hydrolysis.[4][8]

Q5: What are the recommended storage and handling conditions for this compound?

To minimize hydrolysis and maintain the reactivity of the TFP ester, it is crucial to:

  • Storage: Store the solid reagent desiccated at -20°C for long-term storage.[9] For short-term storage, 0-4°C is acceptable.

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4][8] It is recommended to handle the reagent in a dry environment and to restore it under an inert atmosphere if possible.

Q6: In what type of solvent should I dissolve this compound?

This compound should be dissolved in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4][8] The reagent does not dissolve well directly in aqueous buffers.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Efficiency Hydrolysis of TFP ester: The reagent may have hydrolyzed before or during the reaction.1. Ensure proper storage and handling of the TFP ester to prevent moisture exposure. 2. Prepare the stock solution in anhydrous DMSO or DMF immediately before use and discard any unused solution. 3. Work within the recommended pH range (7-9). While the reaction with amines is faster at higher pH, so is hydrolysis. An empirical optimization of pH may be necessary. 4. Increase the concentration of the protein or amine-containing molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.
Incorrect Buffer: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the TFP ester.Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 7 and 9.[4]
Insufficient Molar Excess of Reagent: The amount of this compound may not be sufficient to achieve the desired degree of labeling.Optimize the molar ratio of the TFP ester to the target molecule. A 10- to 50-fold molar excess is often a good starting point, depending on the concentration of the target molecule.[4]
Inconsistent Results Between Experiments Variable Hydrolysis: Differences in reagent handling, reaction setup time, or buffer preparation can lead to varying degrees of TFP ester hydrolysis.1. Standardize the protocol meticulously, especially the time between dissolving the TFP ester and adding it to the reaction mixture. 2. Always use freshly prepared buffers and ensure the pH is consistent. 3. Use a fresh aliquot of the TFP ester for each experiment.
No Conjugation Observed Complete Hydrolysis of TFP ester: The reagent may have been fully hydrolyzed due to improper storage or handling.1. Purchase a new vial of this compound. 2. Review storage and handling procedures to prevent future occurrences.
Inactive Target Molecule: The primary amines on the target molecule may not be accessible or reactive.1. Confirm the presence and accessibility of primary amines on your target molecule. 2. Ensure that the pH of the reaction buffer is appropriate to deprotonate the primary amines, making them nucleophilic.

Data Presentation

Table 1: Comparison of TFP and NHS Ester Hydrolysis Rates at Different pH Values

The following table summarizes the half-lives of TFP and NHS-terminated self-assembled monolayers in aqueous buffers at different pH values. While this data is not for this compound in solution, it provides a strong comparative illustration of the enhanced stability of TFP esters over NHS esters.

pHTFP Ester Half-Life (minutes)NHS Ester Half-Life (minutes)Fold Difference in Stability (TFP vs. NHS)
7.0420222~1.9x
8.024081~3.0x
10.033039~8.5x

Data adapted from a study on self-assembled monolayers and illustrates the relative stability of the ester linkages.[7]

Experimental Protocols

Protocol for Minimizing Hydrolysis During Protein Labeling

This protocol provides a general guideline for labeling a protein with this compound while minimizing hydrolysis.

1. Materials and Reagents:

  • This compound

  • Protein or other amine-containing molecule in a suitable buffer

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Amine-free buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M glycine

  • Desalting column or dialysis equipment for purification

2. Procedure:

  • Prepare the Protein Solution: Ensure the protein is in the desired Reaction Buffer at an appropriate concentration (typically 1-5 mg/mL).

  • Equilibrate the Reagent: Remove the vial of this compound from storage and allow it to warm to room temperature before opening to prevent moisture condensation.

  • Prepare the TFP Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM. Vortex to ensure it is fully dissolved.

  • Perform the Conjugation: Add the desired molar excess of the TFP ester stock solution to the protein solution. Mix gently and immediately.

  • Incubate: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • Quench the Reaction: To stop the reaction and quench any unreacted TFP ester, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column, dialysis, or other suitable chromatographic method.

Visualizations

Hydrolysis_Pathway cluster_reaction Reaction Pathways in Aqueous Buffer TCO_PEG_TFP This compound (Reactive) Conjugate TCO-PEG12-Amide Conjugate (Desired Product) TCO_PEG_TFP->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Ester Hydrolyzed TCO-PEG12-Acid (Inactive) TCO_PEG_TFP->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Amine Primary Amine (e.g., Protein-NH2) Amine->Conjugate Water Water (H2O) Water->Hydrolyzed_Ester Troubleshooting_Workflow decision decision solution solution start Start: Low Conjugation Yield check_reagent Was the TFP ester handled and stored correctly (desiccated, -20°C)? start->check_reagent check_solvent Was the stock solution prepared in anhydrous DMSO/DMF immediately before use? check_reagent->check_solvent Yes solution_reagent Solution: Use a fresh vial of TFP ester and ensure proper handling. check_reagent->solution_reagent No check_buffer Is the reaction buffer free of primary amines (e.g., Tris, Glycine)? check_solvent->check_buffer Yes solution_solvent Solution: Prepare fresh stock solution in anhydrous solvent just before use. check_solvent->solution_solvent No check_ph Is the reaction pH within the optimal range (e.g., 7.2-8.5)? check_buffer->check_ph Yes solution_buffer Solution: Use an amine-free buffer like PBS, HEPES, or Borate. check_buffer->solution_buffer No check_ratio Is the molar ratio of TFP ester to amine sufficient? check_ph->check_ratio Yes solution_ph Solution: Adjust buffer pH and re-optimize. check_ph->solution_ph No solution_ratio Solution: Increase the molar excess of the TFP ester. check_ratio->solution_ratio No end_node Conjugation Optimized check_ratio->end_node Yes solution_reagent->start solution_solvent->start solution_buffer->start solution_ph->start solution_ratio->start

References

Potential side reactions of TCO-PEG12-TFP ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TCO-PEG12-TFP ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It consists of three main components:

  • TCO (trans-cyclooctene): A reactive group that participates in rapid and specific "click chemistry" reactions with tetrazines (an inverse-electron-demand Diels-Alder cycloaddition, or IEDDA).[3][4]

  • PEG12 (12-unit polyethylene glycol): A hydrophilic spacer that enhances the solubility of the molecule in aqueous buffers, reduces steric hindrance during conjugation, and can improve the pharmacokinetic properties of the resulting conjugate.[5][][7]

  • TFP (2,3,5,6-tetrafluorophenyl) ester: An amine-reactive functional group that forms stable amide bonds with primary and secondary amines, such as those found on lysine residues of proteins.[8][9]

Q2: What are the main advantages of using a TFP ester over a more common NHS ester?

A2: TFP esters offer several advantages over N-hydroxysuccinimide (NHS) esters, primarily related to stability. TFP esters are significantly more resistant to spontaneous hydrolysis in aqueous solutions, especially at the neutral to basic pH conditions typically used for amine labeling (pH 7-9).[8][9][10][11][12] This increased stability leads to more efficient and reproducible conjugation reactions, as more of the reactive ester is available to react with the amine-containing biomolecule rather than being consumed by hydrolysis.[9][10]

Q3: What is the primary application of the TCO group?

A3: The TCO group is used for bioorthogonal "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) with a tetrazine-containing molecule.[1][3][4] This reaction is extremely fast and highly selective, allowing for the efficient formation of a stable covalent bond in complex biological environments without interfering with native biochemical processes.[3]

Q4: What are the recommended storage conditions for this compound?

A4: Due to the limited shelf life of the TCO group, it is recommended to store this compound at -20°C for the long term (months to years) and at 0-4°C for the short term (days to weeks), protected from light and moisture.[13][14] It is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the TFP ester.[15] For long-term storage, some sources suggest that TCO compounds can be stored as stable silver(I) metal complexes to prevent isomerization.[16]

Troubleshooting Guides

Problem 1: Low or No Conjugation to Amine-Containing Biomolecule
Possible Cause Troubleshooting Step
Hydrolysis of the TFP ester While more stable than NHS esters, TFP esters can still hydrolyze, especially in aqueous buffers at basic pH.[10][11] Prepare fresh solutions of the TFP ester in an anhydrous solvent like DMSO or DMF immediately before use.[11][15] Avoid storing the reagent in aqueous buffers. Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) which will compete with your target molecule for reaction with the TFP ester.[15]
Suboptimal reaction pH The optimal pH for TFP ester conjugation with amines is typically between 7.5 and 8.5.[17] If the pH is too low, the amine will be protonated and less nucleophilic. If the pH is too high, hydrolysis of the TFP ester will be accelerated. Verify the pH of your reaction buffer.
Inactive biomolecule The primary amines on your biomolecule may be inaccessible or modified. Confirm the integrity and purity of your protein or other amine-containing molecule. Consider running a control reaction with a simple amine to test the reactivity of the this compound.
Insufficient reagent A molar excess of the this compound is typically required to drive the reaction to completion. The optimal molar ratio depends on the concentration of the biomolecule and the number of available amines. For concentrated protein solutions (≥ 5 mg/mL), a 10-fold molar excess may be sufficient, while more dilute solutions may require a 20- to 50-fold molar excess.[15]
Problem 2: Low or No "Click" Reaction with Tetrazine
Possible Cause Troubleshooting Step
Isomerization of TCO to CCO The trans-cyclooctene (TCO) can isomerize to the unreactive cis-cyclooctene (CCO) isomer. This can be catalyzed by components in cell culture media (e.g., thiamine degradation products), thiols, and copper-containing proteins.[18][16][19] Avoid prolonged incubation in cell culture media or plasma before the click reaction. If thiols are present in your buffer (e.g., from a reducing agent), they should be removed prior to conjugation. Store the this compound and the TCO-labeled conjugate at low temperatures and protected from light.
Degradation of the TCO group TCO compounds have a limited shelf life and are not recommended for long-term storage.[20][13][14] Use the reagent as fresh as possible.
Steric hindrance The PEG12 linker is designed to minimize steric hindrance, but for very large biomolecules, access to the TCO group may still be limited.[5] Consider optimizing the linker length if conjugation is consistently low.
Problem 3: Unexpected Side Products or Aggregation
Possible Cause Troubleshooting Step
Reaction with non-target nucleophiles While TFP esters are highly reactive with primary amines, they may also react with other nucleophiles like thiols (cysteine residues) or hydroxyls (serine, threonine, tyrosine residues), although at a much slower rate.[8][21][22] If you suspect side reactions, consider adjusting the pH or using a site-directed conjugation strategy.
Aggregation of the conjugate The PEG12 linker generally improves the solubility of conjugates.[5] However, if the starting biomolecule is prone to aggregation, the conjugation process might exacerbate this. Ensure your biomolecule is fully solubilized before starting the reaction. Optimize the degree of labeling, as over-labeling can sometimes lead to aggregation.
Hydrolysis product competing in purification The hydrolyzed TCO-PEG12-acid can be difficult to separate from the desired conjugate, especially if they have similar properties. Use a purification method with sufficient resolution, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Quantitative Data

Table 1: Comparison of Hydrolysis Half-Lives for TFP and NHS Esters on a Self-Assembled Monolayer (SAM)

pHTFP Ester Half-Life (minutes)NHS Ester Half-Life (minutes)
7.0~7,000~3,600
8.0~2,100~700
10.0~360~39

Data adapted from a study on self-assembled monolayers, which provides a relative comparison of the stability of TFP and NHS esters.[10]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer) at a pH between 7.5 and 8.5.[15]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable reaction buffer using dialysis or a desalting column.

    • The protein concentration should ideally be 1-10 mg/mL.[12]

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in an anhydrous water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM.[11][15] Do not store the stock solution in the solvent for extended periods.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved this compound to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may vary depending on the specific protein and desired degree of labeling.

  • Quenching the Reaction:

    • (Optional but recommended) Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[12]

  • Purification:

    • Remove the unreacted this compound and byproducts (e.g., hydrolyzed ester, quenching agent) from the TCO-labeled protein using a desalting column, dialysis, or size-exclusion chromatography (SEC).[12]

Protocol 2: General Procedure for the "Click" Reaction of a TCO-labeled Protein with a Tetrazine Compound

  • Prepare the Reactants:

    • Dissolve the purified TCO-labeled protein in a suitable buffer (e.g., PBS).

    • Dissolve the tetrazine-containing molecule in a compatible solvent.

  • Click Reaction:

    • Add the tetrazine solution to the TCO-labeled protein solution. A slight molar excess (1.5-5 fold) of the tetrazine is often used to ensure complete reaction of the TCO groups.[15]

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 2-12 hours.[15] The reaction is often complete within 30 minutes at millimolar concentrations.[3]

  • Purification:

    • If necessary, purify the final conjugate from excess tetrazine using an appropriate chromatography method (e.g., SEC).

Visualizations

Hydrolysis_vs_Aminolysis TCO_PEG_TFP This compound Desired_Product TCO-PEG12-Protein (Stable Amide Bond) TCO_PEG_TFP->Desired_Product Aminolysis (Desired Reaction) Side_Product TCO-PEG12-Acid (Inactive) TCO_PEG_TFP->Side_Product Hydrolysis (Side Reaction) Protein Protein-NH2 Protein->Desired_Product Hydrolysis H2O (present in buffer) Hydrolysis->Side_Product

Caption: Competing reactions of this compound.

TCO_Isomerization TCO trans-cyclooctene (TCO) (Reactive) CCO cis-cyclooctene (CCO) (Unreactive) TCO->CCO Isomerization Catalysts Catalysts: - Thiols - Copper proteins - Thiamine degradation products Catalysts->TCO Experimental_Workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Reaction Protein_Prep Prepare Protein (Amine-free buffer, pH 7.5-8.5) Conjugation Conjugation Reaction Protein_Prep->Conjugation TFP_Ester_Prep Prepare this compound (Fresh in anhydrous DMSO/DMF) TFP_Ester_Prep->Conjugation Quench Quench Reaction (Optional) Conjugation->Quench Purification1 Purify TCO-labeled Protein Quench->Purification1 TCO_Protein TCO-labeled Protein Purification1->TCO_Protein Click_Reaction Click Reaction TCO_Protein->Click_Reaction Tetrazine Tetrazine Compound Tetrazine->Click_Reaction Purification2 Purify Final Conjugate Click_Reaction->Purification2 Final_Product Final Bioconjugate Purification2->Final_Product

References

Improving the solubility of TCO-PEG12-TFP ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCO-PEG12-TFP ester conjugates. Our goal is to help you overcome common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugate and what is it used for?

A this compound is a heterobifunctional crosslinker.[1] It contains a Trans-Cyclooctene (TCO) group, a 12-unit polyethylene glycol (PEG) spacer, and a 2,3,5,6-Tetrafluorophenyl (TFP) ester. This reagent is primarily used in bioconjugation and drug delivery.[1][2] The TCO group rapidly reacts with tetrazine-modified molecules via bioorthogonal click chemistry, while the TFP ester efficiently couples with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds.[1][3] The PEG12 spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the final conjugate.[1][2]

Q2: What are the advantages of using a TFP ester over an NHS ester?

TFP esters offer greater stability towards hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters.[3][4] This increased stability leads to more efficient and reproducible labeling of biomolecules, especially in aqueous buffers.[3] While both react with primary amines to form a stable amide bond, the optimal pH for TFP ester conjugation is slightly higher (pH 7.5-8.0) than for NHS esters (pH 7.0-7.5).[5]

Q3: How should I store and handle this compound?

Proper storage and handling are critical to maintain the reactivity of the conjugate. It is recommended to store the product at -20°C in a sealed container, protected from light and moisture.[1] Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the TFP ester.[6] Due to the limited shelf life of the TCO group, long-term storage is not recommended.[7][8][9]

Q4: In which solvents is this compound soluble?

This compound is not readily soluble in water or aqueous buffers.[6] It should first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][6] This stock solution can then be added to the aqueous reaction buffer.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no conjugation to my amine-containing molecule. Hydrolysis of the TFP ester: The TFP ester is sensitive to moisture and can hydrolyze over time, rendering it inactive.- Equilibrate the vial to room temperature before opening to prevent condensation.[6]- Use anhydrous (dry) solvents to prepare the stock solution.[1][6]- Prepare the stock solution immediately before use and discard any unused portion.[6]
Incorrect buffer composition: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with your target molecule for reaction with the TFP ester.- Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) at a pH between 7.5 and 8.0.[5]
Insufficient labeling: The molar ratio of the this compound to your target molecule may be too low.- Increase the molar excess of the this compound in the reaction. Optimization may be required to achieve the desired degree of labeling.[6]
Precipitation of the conjugate upon addition to the aqueous reaction buffer. Low aqueous solubility: The this compound has limited solubility in aqueous solutions.- Ensure the initial stock solution in organic solvent is well-dissolved before adding it to the aqueous buffer.- Add the organic stock solution to the aqueous buffer slowly while vortexing.- Consider using a co-solvent system if precipitation persists, though this may affect your biomolecule's stability.
The TCO group is not reacting with my tetrazine-labeled molecule. Isomerization of the TCO group: The trans-isomer of cyclooctene can isomerize to the less reactive cis-isomer over time, especially with prolonged storage.- Use the this compound as fresh as possible. Avoid repeated freeze-thaw cycles.- Ensure proper storage at -20°C.[1]
Steric hindrance: The conjugation site on either molecule may be sterically hindered, preventing the TCO and tetrazine groups from coming into proximity.- The PEG12 spacer is designed to minimize steric hindrance, but if issues persist, consider a longer PEG spacer if available.[1]

Experimental Protocols

Protocol for Labeling a Protein with this compound

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines. Optimization may be required for specific applications.

Materials:

  • This compound

  • Protein to be labeled

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 1X PBS, pH 7.5-8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the amine-free reaction buffer at a concentration of 1-5 mg/mL.[6]

    • If the protein is in a buffer containing primary amines, it must be exchanged into the reaction buffer via dialysis or a desalting column.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO or DMF.[10] Vortex to ensure it is fully dissolved.

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point is often a 10- to 20-fold molar excess of the ester to the protein.

    • Add the calculated volume of the ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Purify the Labeled Protein:

    • Remove the unreacted this compound and the TFP leaving group using a desalting column or dialysis against the desired storage buffer (e.g., 1X PBS).

  • Store the Labeled Protein:

    • Store the purified, TCO-labeled protein at 4°C or -20°C, protected from light.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityConcentrationNotes
Dimethyl sulfoxide (DMSO)Soluble10 mMRecommended for preparing stock solutions.[10] Use anhydrous grade.
Dimethylformamide (DMF)SolubleNot specifiedRecommended for preparing stock solutions.[1][6] Use anhydrous grade.
Water / Aqueous BuffersInsolubleNot applicableThe conjugate does not dissolve well directly in aqueous solutions.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage prep_protein Prepare Protein in Amine-Free Buffer (pH 7.5-8.0) reaction Add Ester to Protein (10-20x Molar Excess) prep_protein->reaction prep_ester Prepare 10 mM TCO-PEG12-TFP Ester in Anhydrous DMSO prep_ester->reaction incubation Incubate: - 2h at Room Temp - Overnight at 4°C reaction->incubation purify Remove Unreacted Ester (Desalting Column / Dialysis) incubation->purify storage Store Labeled Protein (4°C or -20°C, Protected from Light) purify->storage

Caption: Workflow for labeling proteins with this compound.

troubleshooting_logic start Low Conjugation Yield? check_hydrolysis Was TFP Ester Handled Under Anhydrous Conditions? start->check_hydrolysis check_buffer Is Reaction Buffer Amine-Free (e.g., PBS)? check_hydrolysis->check_buffer Yes solution_hydrolysis Solution: Use Anhydrous Solvents, Prepare Fresh Stock check_hydrolysis->solution_hydrolysis No check_ratio Was Molar Ratio of Ester to Protein Sufficient? check_buffer->check_ratio Yes solution_buffer Solution: Use Amine-Free Buffer (e.g., PBS, pH 7.5-8.0) check_buffer->solution_buffer No solution_ratio Solution: Increase Molar Excess of TFP Ester check_ratio->solution_ratio No success Problem Solved check_ratio->success Yes solution_hydrolysis->success solution_buffer->success solution_ratio->success

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: TCO-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the storage and use of TCO-PEG12-TFP ester in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C, desiccated, and protected from light. For short-term storage (days to weeks), 0-4°C is acceptable. It is crucial to prevent moisture exposure.

Q2: How should I handle the solid this compound upon removal from storage?

Before opening the vial, it is essential to allow it to equilibrate to room temperature. This prevents atmospheric moisture from condensing on the compound, which can lead to hydrolysis of the TFP ester.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

Stock solutions should be prepared immediately before use in an anhydrous, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The TFP ester is moisture-sensitive and will hydrolyze in the presence of water. Unused stock solutions in anhydrous solvents can be stored for a few days at -20°C under an inert atmosphere (e.g., argon or nitrogen), but fresh preparation is always recommended.

Q4: What are the primary stability concerns for this compound?

There are two main components to consider for the stability of this molecule:

  • TFP Ester Hydrolysis: The tetrafluorophenyl (TFP) ester is an amine-reactive group. In the presence of water, it can hydrolyze to the corresponding carboxylic acid, rendering it unable to react with primary amines on your target molecule. TFP esters are generally more stable to hydrolysis than N-hydroxysuccinimide (NHS) esters, particularly in aqueous media at neutral or slightly basic pH.[1][2][3]

  • TCO Isomerization: The trans-cyclooctene (TCO) moiety can isomerize to its unreactive cis-cyclooctene (CCO) form.[4][5][6] This isomerization can be accelerated by exposure to thiols and components of serum.[7] More strained TCO derivatives, while more reactive in click chemistry, can be more prone to isomerization.

Q5: How does pH affect the stability of this compound?

The stability of both the TFP ester and the TCO group can be influenced by pH.

  • TFP Ester: While more stable than NHS esters, TFP esters will still hydrolyze, and the rate of hydrolysis increases with increasing pH.[8] The optimal pH for conjugation to primary amines is typically in the range of 7.5-8.0.[9]

  • TCO Group: The isomerization of TCO to CCO can also be influenced by pH, particularly in the presence of thiols.

Stability Data Summary

Functional GroupConditionStability ProfileReference(s)
TFP Ester Aqueous Buffer (pH 7.4)More stable than NHS esters, but hydrolysis will occur over time.[1][3]
Aqueous Buffer (pH > 8.0)Increased rate of hydrolysis.[8]
Anhydrous Organic SolventRelatively stable when stored properly.
TCO Aqueous BufferGenerally stable, but can isomerize over extended periods.
Presence of ThiolsIsomerization to CCO is accelerated. Half-life can be significantly reduced.[7]
Presence of SerumIsomerization to CCO is accelerated, potentially mediated by serum proteins.[10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation to Amine-Containing Molecule 1. Hydrolysis of TFP ester: The compound was exposed to moisture during storage or handling, or the stock solution was not prepared in anhydrous solvent. 2. Suboptimal reaction pH: The pH of the reaction buffer is too low for efficient amine acylation. 3. Competing amines in buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the TFP ester.1. Ensure proper storage and handling of the solid. Always allow the vial to warm to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. 2. Perform the conjugation reaction in a buffer with a pH between 7.5 and 8.0 for optimal reactivity with primary amines. 3. Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.
Low or No Reactivity in Subsequent Tetrazine Ligation (Click Reaction) 1. Isomerization of TCO to CCO: The this compound or the conjugated molecule has been stored for an extended period, especially in solution or under conditions that promote isomerization (e.g., presence of thiols). 2. Steric hindrance: The conjugated TCO group is sterically inaccessible on the target molecule.1. Use freshly prepared or recently purchased this compound. After conjugation, use the TCO-labeled molecule in the subsequent tetrazine ligation as soon as possible. Avoid exposing the TCO-labeled molecule to high concentrations of thiols. 2. The PEG12 spacer is designed to reduce steric hindrance. If this is still a suspected issue, consider optimizing the conjugation ratio to achieve a lower degree of labeling.
Precipitation of the Reagent or Conjugate 1. Low aqueous solubility: While the PEG12 linker enhances water solubility, the TFP ester and TCO moieties are hydrophobic. High concentrations in aqueous buffers may lead to precipitation.1. Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF before adding it to your aqueous reaction mixture. Ensure the final concentration of the organic solvent is compatible with your target molecule and does not exceed a level that causes precipitation (typically <10%).

Experimental Protocols

Protocol for Assessing TFP Ester Hydrolysis via HPLC

This protocol allows for the indirect assessment of TFP ester stability by monitoring its ability to react with a model amine over time.

1. Materials:

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • A model primary amine (e.g., benzylamine)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Incubate the stock solution under desired test conditions (e.g., room temperature, 4°C, -20°C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the this compound stock solution.

  • Add the aliquot to the reaction buffer containing a molar excess of benzylamine.

  • Allow the reaction to proceed for 30 minutes at room temperature.

  • Quench the reaction with the quenching solution.

  • Analyze the reaction mixture by reverse-phase HPLC, monitoring for the formation of the TCO-PEG12-benzylamide conjugate.

  • A decrease in the area of the conjugate peak over time indicates hydrolysis of the TFP ester in the stock solution.

Protocol for Assessing TCO Isomerization via HPLC-MS

This protocol directly monitors the isomerization of the TCO group to the CCO form.

1. Materials:

  • This compound (or a TCO-containing conjugate)

  • Test buffer (e.g., PBS, cell culture media, or a buffer containing a specific concentration of a thiol like glutathione)

  • HPLC-MS system with a C18 column

2. Procedure:

  • Dissolve the TCO-containing compound in the test buffer to a known concentration.

  • Incubate the solution under the desired experimental conditions (e.g., 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution.

  • Analyze the aliquot by HPLC-MS.

  • The TCO and CCO isomers will have the same mass but may have different retention times on the HPLC. Monitor the chromatogram for the appearance of a new peak with the same mass as the starting material.

  • The relative peak areas of the TCO and CCO isomers can be used to quantify the rate of isomerization.

Visualizations

Caption: Troubleshooting workflow for experiments involving this compound.

Stability_Factors cluster_tfp TFP Ester Moiety cluster_tco TCO Moiety compound This compound Stability tfp_hydrolysis Hydrolysis to Carboxylic Acid compound->tfp_hydrolysis tco_isomerization Isomerization to Inactive CCO compound->tco_isomerization moisture Moisture/Water moisture->tfp_hydrolysis high_ph High pH (>8.0) high_ph->tfp_hydrolysis thiols Thiols thiols->tco_isomerization serum Serum Components serum->tco_isomerization prolonged_storage Prolonged Storage in Solution prolonged_storage->tco_isomerization

Caption: Factors affecting the stability of this compound.

References

Preventing non-specific binding of TCO-labeled molecules

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to prevent non-specific binding (NSB) of TCO-labeled molecules during bioorthogonal labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) of TCO-labeled molecules and why is it a problem?

Non-specific binding refers to the attachment of TCO-labeled molecules to surfaces or biomolecules other than the intended target of the complementary tetrazine probe.[1] This phenomenon is a significant concern because it can lead to high background signals, which reduces assay sensitivity, masks the true signal, and can lead to inaccurate quantification or false-positive results.[1][2] Common surfaces prone to NSB include plasticware (e.g., microplates, pipette tips), membranes, and various cellular components.[1][3]

Q2: What are the primary causes of high background signals with TCO-labeled molecules?

High background is often a direct result of non-specific binding. The primary causes include:

  • Hydrophobic Interactions: Trans-cyclooctene (TCO) is an inherently hydrophobic moiety.[4] This hydrophobicity can cause TCO-labeled molecules to stick non-specifically to hydrophobic surfaces on plastics, membranes, and proteins.[1][3] Poor aqueous solubility can also lead to the formation of aggregates that bind indiscriminately.[5]

  • Inadequate Blocking: Failing to saturate all unoccupied binding sites on a surface (like a western blot membrane or ELISA plate) allows TCO-labeled molecules to adhere, increasing background noise.[1][2]

  • Excessive Reagent Concentration: Using too high a concentration of the TCO-labeled molecule can drive binding to low-affinity, non-target sites.[1] Similarly, an excess of the tetrazine-fluorophore conjugate can also contribute to background.[6]

  • Insufficient Washing: Washing steps that are not stringent or frequent enough will fail to remove unbound or weakly bound TCO molecules.[1]

Troubleshooting Guide: High Background & Non-Specific Binding

Q3: I'm observing a high, uniform background signal in my experiment. How can I fix this?

A high, uniform background is a classic sign of widespread non-specific binding. The following troubleshooting workflow can help identify and solve the issue.

G start High Background Observed q1 Is the negative control (no TCO molecule) also high? start->q1 cause1 Issue: Autofluorescence or Tetrazine-Fluorophore NSB q1->cause1 Yes q2 Is blocking sufficient? q1->q2 No sol1 Solution: 1. Use spectrally distinct fluorophores. 2. Include unstained/no-tetrazine controls. 3. Titrate tetrazine-fluorophore concentration. cause1->sol1 end_node Reduced Background & Improved S/N sol1->end_node cause2 Issue: Inadequate Blocking q2->cause2 No q3 Are washing steps adequate? q2->q3 Yes sol2 Solution: 1. Increase blocker concentration (e.g., 1-5% BSA). 2. Increase blocking incubation time (e.g., 1-2h RT). 3. Switch/combine blockers (see Table 1). cause2->sol2 sol2->end_node cause3 Issue: Insufficient Washing q3->cause3 No q4 Is TCO reagent optimized? q3->q4 Yes sol3 Solution: 1. Increase number of wash steps (3-5x). 2. Increase wash duration. 3. Add surfactant (e.g., 0.05% Tween-20) to wash buffer. cause3->sol3 sol3->end_node cause4 Issue: TCO Hydrophobicity & Concentration q4->cause4 No q4->end_node Yes sol4 Solution: 1. Titrate TCO-molecule to find lowest effective concentration. 2. Add additives to buffer to reduce NSB (see Table 2). 3. If possible, use TCO reagents with hydrophilic PEG linkers. cause4->sol4 sol4->end_node

Caption: Troubleshooting workflow for high background signal.

Data & Protocols

Table 1: Comparison of Common Blocking Agents

Choosing the right blocking agent is critical for saturating non-specific sites.[7] A combination of a protein blocker and a non-ionic detergent is often the most effective strategy.[1]

Blocking AgentTypical ConcentrationEst. Background ReductionNotes
Bovine Serum Albumin (BSA)1 - 5%50 - 80%A widely used and effective general protein blocker.[1][3] Not recommended if using anti-phosphotyrosine antibodies.[8]
Non-fat Dry Milk1 - 5%60 - 85%Cost-effective but may interfere with biotin-avidin systems and phospho-protein detection.[1][8]
Normal Serum5 - 10%70 - 90%Highly effective, especially for immunoassays, but can be costly.[1]
Tween-200.05 - 0.1%40 - 70%Non-ionic surfactant that reduces hydrophobic interactions; best used in combination with a protein blocker.[1][3]
BSA + Tween-20 1% BSA + 0.05% Tween-20 80 - 95% A highly effective combination for reducing both protein and hydrophobic-driven NSB. [1]

Note: Efficacy can vary based on the specific assay, surfaces, and molecules involved.

Table 2: Buffer Additives to Reduce Hydrophobic Interactions

If the hydrophobicity of the TCO moiety is the primary cause of NSB, modifying buffers with certain additives can be highly effective.

AdditiveTypical ConcentrationMechanism of Action
Non-ionic Surfactants
Tween-20 / Triton X-1000.05 - 0.1%Disrupts weak, non-specific hydrophobic interactions.[3]
Salts
High Salt Concentration (e.g., NaCl)150 - 500 mMCan reduce non-specific charge-based interactions by creating a shielding effect.[3]
Co-solvents / Stabilizers
Arginine0.1 - 1 MCan reduce protein surface hydrophobicity and suppress aggregation.[][10]
Polyethylene Glycol (PEG)1 - 5%A non-ionic polymer that can form a protective layer on surfaces and reduce aggregation.[]
Glycerol5 - 20%Acts as a co-solvent that can help improve the solubility and stability of proteins.[]
General Protocol for Minimizing Non-Specific Binding

This protocol provides a framework for a typical cell-based imaging experiment. Optimization of concentrations and incubation times is recommended for each specific system.

G start Start: TCO-Molecule Labeling wash1 Wash Step 1 (3x with PBS) Remove unbound TCO-molecule start->wash1 block Blocking Step (e.g., 1% BSA, 0.05% Tween-20 in PBS) CRITICAL: Saturate non-specific sites wash1->block wash2 Wash Step 2 (3x with PBST) Remove excess blocking agent block->wash2 tetrazine Tetrazine-Fluorophore Incubation (Titrated concentration in blocking buffer) Specific bioorthogonal reaction wash2->tetrazine wash3 Final Wash Step (3-5x with PBST) CRITICAL: Remove unbound tetrazine-fluorophore tetrazine->wash3 image Analysis (e.g., Fluorescence Imaging) wash3->image

Caption: Experimental workflow with key steps to minimize NSB.

Detailed Steps:

  • Preparation of Buffers:

    • Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% (v/v) Tween-20.

    • Blocking Buffer: Prepare a solution of 1% (w/v) BSA and 0.05% (v/v) Tween-20 in PBS.[1] Filter through a 0.22 µm filter to remove aggregates.[1]

  • TCO Labeling & Initial Wash:

    • Incubate your sample (e.g., cells, tissue) with the optimized concentration of your TCO-labeled molecule for the desired time.

    • Aspirate the labeling solution and wash the sample three times with PBS to remove excess, unbound TCO reagent.[1] This is a critical first step to reduce the total amount of non-specific TCO available to cause background.

  • Blocking:

    • Add the prepared Blocking Buffer to your sample, ensuring complete coverage.

    • Incubate for at least 1-2 hours at room temperature or overnight at 4°C.[7] This step saturates potential non-specific binding sites on your sample and the vessel surface.[2]

  • Post-Blocking Wash:

    • Aspirate the blocking buffer and wash the sample three times with PBST to remove any excess or loosely-bound blocking agents.[1]

  • Tetrazine Ligation:

    • Dilute the tetrazine-fluorophore conjugate to its optimal, pre-determined concentration in fresh Blocking Buffer. Using the blocking buffer as the diluent helps keep non-specific sites suppressed during the ligation reaction.

    • Incubate for 30-60 minutes at room temperature, protected from light.[11]

  • Final Washes:

    • Aspirate the tetrazine solution.

    • Wash the sample extensively, at least 3 to 5 times with PBST, to remove all unbound tetrazine-fluorophore.[1] This is a critical step for achieving a high signal-to-noise ratio.

  • Analysis:

    • Proceed with your downstream analysis (e.g., fluorescence microscopy, flow cytometry).

References

Validation & Comparative

A Comparative Guide to TCO-PEG12-TFP Ester Conjugates for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of crosslinker is critical for the successful synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and targeted imaging agents. This guide provides a detailed comparison of TCO-PEG12-TFP ester, a popular heterobifunctional crosslinker, with its alternatives, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Alternatives

The performance of a crosslinker in bioconjugation is primarily determined by the reactivity and stability of its functional groups. This compound features a trans-cyclooctene (TCO) group for bioorthogonal "click chemistry" and a tetrafluorophenyl (TFP) ester for amine conjugation. Its main alternatives include linkers with an N-hydroxysuccinimide (NHS) ester instead of a TFP ester, or a different bioorthogonal group like DBCO (dibenzocyclooctyne).

Amine-Reactive Group Stability: TFP vs. NHS Esters

A key advantage of TFP esters over the more common NHS esters is their enhanced stability in aqueous solutions, particularly at the neutral to slightly basic pH conditions typically used for amine labeling.[1][2] This increased stability minimizes the hydrolysis of the reactive ester, leading to higher conjugation efficiency and better reproducibility.[3]

pHTFP Ester Half-life (minutes)NHS Ester Half-life (minutes)Fold Difference in Stability
7.0~433~2271.9x
8.0~144~483.0x
10.0~390~3910x

Table 1: Comparison of Hydrolysis Half-lives for TFP and NHS Esters. Data extrapolated from studies on self-assembled monolayers, demonstrating the significantly greater stability of TFP esters, especially at higher pH.[4]

Bioorthogonal Reaction Kinetics: TCO-Tetrazine vs. Other Click Chemistries

The TCO group of the linker reacts with a tetrazine-modified molecule in an inverse electron demand Diels-Alder (iEDDA) cycloaddition. This reaction is known for its exceptionally fast kinetics, orders of magnitude faster than other common bioorthogonal reactions like strain-promoted azide-alkyne cycloaddition (SPAAC) using DBCO.[5][6] This rapid reaction rate allows for efficient conjugation at very low concentrations of reactants.[2]

ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
TCO-Tetrazine Up to 10⁶ Extremely fast, catalyst-free, highly bioorthogonal [6]
SPAAC (e.g., DBCO-azide)10⁻¹ - 10¹Fast, catalyst-free, bioorthogonal
CuAAC (copper-catalyzed)10² - 10⁴Fast, but requires a cytotoxic copper catalyst

Table 2: Comparison of Reaction Kinetics for Common Bioorthogonal Reactions. The TCO-tetrazine ligation exhibits the fastest kinetics among the catalyst-free click chemistry reactions.[5][6]

Experimental Protocols

This section provides a general protocol for the conjugation of a this compound to an antibody and a subsequent click reaction with a tetrazine-labeled molecule.

Antibody Modification with this compound

This protocol describes the labeling of an antibody with this compound by targeting primary amines on lysine residues.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • This compound

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it should be purified by dialysis against PBS. The antibody concentration should be adjusted to 2-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. The reaction mixture should be incubated for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with PBS.

TCO-Tetrazine Click Reaction

This protocol outlines the reaction between the TCO-labeled antibody and a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug molecule).

Materials:

  • TCO-labeled antibody

  • Tetrazine-functionalized molecule

  • PBS buffer

Procedure:

  • Reactant Preparation: Dissolve the tetrazine-functionalized molecule in a suitable solvent (e.g., DMSO, water) to a known concentration.

  • Click Reaction: Add a 1.5- to 3-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled antibody solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light if using a fluorescent tetrazine.

  • Purification (if necessary): If the application requires the removal of unreacted tetrazine, the conjugate can be purified using a desalting column or dialysis.

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of TCO groups per antibody, can be determined using various methods. A common approach for TCO-labeled antibodies is to react the conjugate with an excess of a tetrazine-containing fluorescent dye and then use UV-Vis spectroscopy to measure the absorbance of the protein and the dye.[7]

Procedure:

  • Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (A_prot) and at the maximum absorbance wavelength of the dye (A_dye).

  • Calculation: The DOL can be calculated using the following formula:

    DOL = (A_dye × ε_prot) / [(A_prot - A_dye × CF) × ε_dye]

    Where:

    • ε_prot is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye is the molar extinction coefficient of the dye at its λ_max.

    • CF is a correction factor for the dye's absorbance at 280 nm (CF = A_280_dye / A_max_dye).

Visualizing the Workflow

experimental_workflow cluster_step1 Step 1: Antibody Preparation cluster_step2 Step 2: TCO Labeling cluster_step3 Step 3: Click Reaction A Antibody in storage buffer B Purification (Dialysis) A->B C Antibody in PBS B->C E Conjugation Reaction C->E D This compound in DMSO D->E F Purification (Desalting) E->F H Click Reaction F->H G Tetrazine-labeled Molecule G->H I Final Conjugate H->I

Caption: Experimental workflow for antibody conjugation.

signaling_pathway Ab Antibody TCO_Ab TCO-labeled Antibody Ab->TCO_Ab Amine Conjugation (TFP ester reaction) TCO_linker This compound TCO_linker->TCO_Ab ADC Antibody-Drug Conjugate TCO_Ab->ADC Click Reaction (TCO-tetrazine iEDDA) Tz_Payload Tetrazine-Payload Tz_Payload->ADC

Caption: Logical relationship of conjugation components.

References

A Comparative Guide to Mass Spectrometry Analysis of TCO-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, the ability to selectively enrich and identify proteins of interest from complex biological samples is paramount. Bioorthogonal chemistry has emerged as a powerful tool for this purpose, with the inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz) gaining prominence. This guide provides an objective comparison of TCO-labeling with other established methods for mass spectrometry-based protein analysis, supported by experimental workflows and data presentation.

Comparison of Protein Labeling and Enrichment Strategies

The choice of a labeling and enrichment strategy can significantly impact the outcome of a quantitative proteomics experiment. Below is a comparison of key characteristics of TCO-labeling, Biotin-Streptavidin affinity capture, and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

FeatureTCO-Tetrazine LigationBiotin-Streptavidin Affinity CaptureSILAC
Labeling Principle Bioorthogonal click chemistry (iEDDA cycloaddition).[1]High-affinity non-covalent interaction.In vivo metabolic incorporation of stable isotope-labeled amino acids.[2][3][4]
Specificity Highly specific and bioorthogonal; the reaction is abiotic and does not interfere with biological processes.Highly specific interaction between biotin and streptavidin.Labels all newly synthesized proteins, not target-specific unless combined with an affinity enrichment step.[4][5]
Reaction Kinetics Exceptionally fast reaction rates, enabling rapid labeling.[1]Fast on-rate for binding.Dependent on the rate of protein synthesis and cell division.[4]
Enrichment Covalent capture on tetrazine-functionalized beads.Affinity capture on streptavidin-functionalized beads.No inherent enrichment; requires subsequent affinity purification for target-specific analysis.
Reversibility Generally considered irreversible, forming a stable covalent bond.Essentially irreversible under physiological conditions, requiring harsh denaturants for elution, which can complicate downstream analysis. On-bead digestion is often employed.Not applicable.
Multiplexing Can be combined with isobaric tags (e.g., TMT) for multiplexed quantification.Can be combined with isobaric tags for multiplexing.Allows for multiplexing (typically 2-plex or 3-plex) by using different stable isotopes.[4]
Applicability Applicable in vitro, in cell lysates, in living cells, and in vivo.Widely used in vitro and in vivo (e.g., proximity labeling with BioID/TurboID).[6]Primarily for in vitro cell culture; adaptable to some in vivo models.[4][5]
Potential Issues Potential for steric hindrance depending on the TCO linker.Endogenous biotinylated proteins can be a source of background.[7]Requires complete incorporation of labeled amino acids, which can be lengthy and not suitable for all cell types.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for TCO-labeling and a conventional biotin-streptavidin enrichment workflow for comparative purposes.

Protocol 1: TCO-Labeling and Enrichment for Mass Spectrometry

This protocol describes the labeling of a target protein with a TCO-containing probe, followed by enrichment using tetrazine-functionalized beads and preparation for LC-MS/MS analysis.

1. Protein Labeling with a TCO-Probe:

  • Sample Preparation: Prepare the protein sample (e.g., cell lysate) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Probe Incubation: Add the TCO-containing probe (e.g., a TCO-labeled activity-based probe or antibody) to the protein sample. The concentration of the probe and incubation time will depend on the specific probe and target.

  • Incubation: Incubate the mixture for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to allow for the labeling of the target protein.

2. Enrichment of TCO-Labeled Proteins:

  • Bead Preparation: Prepare tetrazine-functionalized agarose or magnetic beads by washing them with an appropriate buffer (e.g., PBS).

  • Binding: Add the bead slurry to the protein sample containing the TCO-labeled protein. Incubate with gentle rotation for a sufficient time (e.g., 1-2 hours) at room temperature to allow for the covalent capture of the TCO-labeled proteins.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. This may include high-salt and detergent-containing buffers.

3. On-Bead Digestion and Sample Preparation for LC-MS/MS:

  • Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds. Follow this with the addition of an alkylating agent (e.g., iodoacetamide) to cap the free thiols.

  • Digestion: Add a protease (e.g., trypsin) to the bead slurry and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Elution and Desalting: Collect the supernatant containing the peptides. Acidify the sample (e.g., with formic acid) and desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

Protocol 2: Biotin-Streptavidin Enrichment for Mass Spectrometry

This protocol outlines a standard workflow for enriching biotinylated proteins using streptavidin beads.

1. Protein Biotinylation:

  • In vivo/in vitro labeling: Biotinylate proteins of interest using methods like proximity labeling (e.g., with TurboID) in living cells or by reacting purified proteins with an NHS-biotin reagent.

2. Cell Lysis and Protein Extraction:

  • Lyse the cells in a buffer containing detergents and protease inhibitors to extract the proteins.

3. Streptavidin-based Enrichment:

  • Bead Preparation: Wash streptavidin-conjugated magnetic or agarose beads with lysis buffer.

  • Binding: Add the bead slurry to the cell lysate and incubate with rotation for 1-2 hours at 4°C to capture the biotinylated proteins.

  • Washing: Perform stringent washes to remove non-specifically bound proteins. Typical wash buffers include high-salt solutions and detergents.

4. On-Bead Digestion:

  • Follow a similar on-bead digestion protocol as described for the TCO-labeled proteins (Protocol 1, step 3), including reduction, alkylation, and tryptic digestion.[1][8][9][10][11]

5. Peptide Preparation and Analysis:

  • Collect, acidify, and desalt the peptides as described previously before LC-MS/MS analysis.

Mandatory Visualizations

Experimental Workflow for TCO-based Activity-Based Protein Profiling (ABPP)

TCO_ABPP_Workflow cluster_labeling 1. Protein Labeling cluster_enrichment 2. Enrichment cluster_digestion 3. On-Bead Digestion cluster_analysis 4. MS Analysis cell_lysate Cell Lysate/ Proteome labeled_proteome Labeled Proteome cell_lysate->labeled_proteome Incubation tco_probe TCO-ABP tco_probe->labeled_proteome enriched_proteins Enriched TCO-Proteins on Beads labeled_proteome->enriched_proteins Click Reaction tz_beads Tetrazine Beads tz_beads->enriched_proteins digested_peptides Digested Peptides enriched_proteins->digested_peptides Reduction, Alkylation trypsin Trypsin trypsin->digested_peptides lc_ms LC-MS/MS digested_peptides->lc_ms Desalting data_analysis Data Analysis lc_ms->data_analysis

Caption: Workflow for TCO-based Activity-Based Protein Profiling (ABPP).

Logical Relationship of Quantitative Proteomics Methods

Proteomics_Methods cluster_labeling_strategy Labeling Strategy cluster_chemical_types Chemical Labeling Types cluster_quantification Quantification Level metabolic Metabolic Labeling (e.g., SILAC) ms1 MS1 Level Quantification metabolic->ms1 chemical Chemical Labeling isobaric Isobaric Tags (e.g., TMT, iTRAQ) chemical->isobaric bioorthogonal Bioorthogonal Tags (e.g., TCO) chemical->bioorthogonal ms2 MS2/MS3 Level Quantification isobaric->ms2 bioorthogonal->ms1 Label-free quantification of enriched proteins

Caption: Classification of quantitative proteomics labeling strategies.

References

A Head-to-Head Comparison of TCO-Based Linkers: TCO-PEG12-TFP Ester vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and targeted imaging agents, the choice of linker is a critical determinant of success. The trans-cyclooctene (TCO)-tetrazine ligation, a cornerstone of bioorthogonal chemistry, offers unparalleled reaction speed and specificity.[1] This guide provides a detailed comparison of TCO-PEG12-TFP ester with other TCO-based linkers, focusing on the crucial amine-reactive functional group that dictates the efficiency and reproducibility of the initial biomolecule labeling step.

The primary distinction among these linkers lies in their active ester groups, which react with primary amines (such as lysine residues) on proteins and antibodies. While the N-hydroxysuccinimidyl (NHS) ester has been a common choice, the tetrafluorophenyl (TFP) ester has emerged as a superior alternative, offering significant advantages in stability and performance.[2][3]

Performance Comparison: TFP Ester vs. NHS Ester

The key advantage of the TFP ester over the more conventional NHS ester is its significantly enhanced stability against hydrolysis in aqueous environments, especially at the neutral to basic pH required for efficient amine labeling.[4][5][6] This stability translates to more efficient and reproducible conjugations, as the linker does not degrade as rapidly during the course of the reaction.

ParameterThis compoundTCO-PEG12-NHS EsterKey Advantage of TFP Ester
Reactive Group 2,3,5,6-Tetrafluorophenyl (TFP) EsterN-Hydroxysuccinimidyl (NHS) EsterHigher stability and efficiency.
Hydrolytic Stability High. More resistant to spontaneous hydrolysis, especially at pH > 7.[7][8]Low. Susceptible to rapid hydrolysis in aqueous buffers, with a half-life of minutes at pH 8.[9]Allows for longer reaction times and use of less reagent, improving reproducibility.
Optimal Reaction pH 7.0 - 9.0[1]7.0 - 8.5[9]More stable and efficient in the optimal pH range for amine labeling.
Half-life (t½) at pH 10 ~385 minutes ¹~39 minutes ¹~10-fold greater stability under basic conditions, reducing wasteful side reactions.[7]
Spacer Arm 12-unit polyethylene glycol (PEG)12-unit polyethylene glycol (PEG)Both provide enhanced solubility and reduced steric hindrance.[10]
Bioorthogonal Group trans-cyclooctene (TCO)trans-cyclooctene (TCO)Both enable ultra-fast, catalyst-free click reaction with tetrazines.[1]

¹ Data from a study comparing TFP- and NHS-terminated self-assembled monolayers (SAMs), which demonstrates the intrinsic stability difference of the active esters.[7]

Structural Differences and Reaction Workflow

The overall goal of using a TCO-based linker is a two-step process. First, the active ester (TFP or NHS) reacts with an amine on a biomolecule to form a stable amide bond. Second, the now-attached TCO group is available to "click" with a tetrazine-modified molecule.

Caption: Structural breakdown of TCO-PEG12-TFP and TCO-PEG12-NHS esters.

The superior hydrolytic stability of the TFP ester makes the first step of this workflow more robust and efficient.

G Figure 2. Two-step bioconjugation workflow. cluster_step1 Step 1: Biomolecule Labeling cluster_step2 Step 2: Bioorthogonal Ligation A Biomolecule (e.g., Antibody with -NH₂ groups) C TCO-Labeled Biomolecule A->C Amine-free buffer (pH 7-9) Stable amide bond formation B This compound B->C E Final Conjugate (e.g., ADC) C->E Inverse-demand Diels-Alder (Click Reaction) Extremely fast, catalyst-free D Tetrazine-Payload (e.g., Drug, Fluorophore) D->E

Caption: General workflow for creating bioconjugates using TCO-TFP ester linkers.

Experimental Protocols

The following are generalized protocols for the two-step conjugation process. Optimization is recommended for specific biomolecules and applications.

Protocol 1: Protein Labeling with this compound

This protocol describes the modification of a protein or antibody with the this compound linker.

Materials:

  • Protein/antibody in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns for purification.

Procedure:

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer such as PBS at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. TFP esters are moisture-sensitive; allow the vial to come to room temperature before opening.[1]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TFP ester stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 60-120 minutes at room temperature or overnight at 4°C with gentle mixing. The superior stability of the TFP ester allows for this flexibility.

  • Quenching (Optional): To stop the reaction, add quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[1]

  • Purification: Remove excess, unreacted TCO linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) to yield the TCO-labeled protein.

  • Characterization: Confirm the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the linker or protein has a suitable chromophore.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol details the conjugation of the TCO-labeled protein to a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein (from Protocol 1).

  • Tetrazine-functionalized payload (e.g., drug, fluorophore).

  • Reaction Buffer: PBS, pH 7.4.

  • Purification system (e.g., Size Exclusion Chromatography (SEC)).

Procedure:

  • Stoichiometry: For efficient conjugation, use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-labeled protein. A common starting point is a 1.5 to 3.0-fold molar excess of the tetrazine reagent.[11]

  • Conjugation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled payload in the reaction buffer.

  • Incubation: The reaction is extremely fast. Incubate for 30-60 minutes at room temperature.[10] For very dilute samples, incubation can be extended to 2 hours.

  • Purification: Purify the final conjugate to remove any unreacted tetrazine-payload using an appropriate method such as SEC.[11]

  • Analysis: Analyze the final conjugate using methods like SDS-PAGE, HIC-HPLC, and Mass Spectrometry to confirm successful conjugation and determine the final drug-to-antibody ratio (DAR).[12]

Conclusion

For researchers seeking to leverage the power of TCO-tetrazine chemistry, the choice of the initial amine-reactive linker is of paramount importance. The this compound provides a more stable, efficient, and reproducible alternative to traditional NHS esters. Its enhanced resistance to hydrolysis allows for more flexible reaction conditions and ultimately leads to a higher yield of the desired TCO-labeled intermediate, setting the stage for a successful and efficient bioorthogonal click reaction. This makes it an ideal choice for the development of next-generation ADCs, imaging agents, and other complex bioconjugates.

References

Comparison of TFP ester and NHS ester for bioconjugation efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to TFP and NHS Esters for Bioconjugation

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reactive chemistry is paramount to ensure high efficiency and reproducibility. Among the most common amine-reactive crosslinkers are N-hydroxysuccinimide (NHS) esters and 2,3,5,6-tetrafluorophenyl (TFP) esters. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to inform the selection process for your specific application.

Executive Summary

TFP esters exhibit significantly greater stability towards hydrolysis, particularly in aqueous solutions at basic pH, compared to NHS esters.[1][2][3] This enhanced stability translates to a longer half-life in reaction buffers, minimizing the competing hydrolysis reaction and thereby increasing the probability of successful conjugation with the target amine. This key difference often results in higher bioconjugation efficiency for TFP esters, especially in applications requiring longer reaction times or occurring at a pH optimal for amine reactivity. While both esters readily react with primary amines to form stable amide bonds, the superior stability of TFP esters makes them a more robust choice for many bioconjugation protocols.[2][3]

Performance Comparison: TFP Ester vs. NHS Ester

The efficiency of a bioconjugation reaction is critically dependent on the stability of the reactive ester in the aqueous environment where the reaction takes place. The primary competing reaction is hydrolysis, which deactivates the ester before it can react with the target amine.

Hydrolysis Rates and Stability

Experimental data demonstrates a clear advantage for TFP esters in terms of hydrolytic stability. A study comparing the hydrolysis of TFP and NHS ester-terminated self-assembled monolayers (SAMs) at various pH values revealed significantly longer half-lives for TFP esters.

pHTFP Ester Half-life (minutes)NHS Ester Half-life (minutes)Fold Difference
7.013,8607,2951.9x
8.04,6201,5403.0x
10.0385399.9x

Data adapted from a study on self-assembled monolayers.

As the pH increases to the optimal range for amine conjugation (pH 8-9), the stability of the NHS ester decreases dramatically, with a half-life of only minutes at pH 8.[1] In contrast, the TFP ester remains significantly more stable, providing a larger window for the desired conjugation reaction to occur. This increased stability of TFP esters under basic conditions can lead to higher coupling efficiency.

Bioconjugation Efficiency

The higher stability of TFP esters directly impacts their bioconjugation efficiency. In the same study comparing TFP and NHS ester-terminated SAMs for DNA immobilization, the TFP surface at pH 10 demonstrated a five-fold greater surface density of DNA molecules compared to the NHS surface. This highlights how the reduced susceptibility of TFP esters to hydrolysis can lead to a more efficient conjugation outcome. While direct quantitative yield comparisons for protein labeling in solution are less commonly published, the fundamental chemical principles and the available data strongly suggest a similar trend.

Reaction Mechanisms and Experimental Workflow

The fundamental reaction for both TFP and NHS esters is the nucleophilic attack of a primary amine on the activated ester, resulting in the formation of a stable amide bond and the release of the respective leaving group (2,3,5,6-tetrafluorophenol or N-hydroxysuccinimide).

Reaction Mechanism

Reaction_Mechanisms cluster_TFP TFP Ester Reaction cluster_NHS NHS Ester Reaction TFP_Ester R-C(=O)-O-TFP TFP_Intermediate Tetrahedral Intermediate TFP_Ester->TFP_Intermediate + R'-NH₂ Primary_Amine R'-NH₂ Amide_Bond_TFP R-C(=O)-NH-R' TFP_Intermediate->Amide_Bond_TFP - HO-TFP TFP_Leaving_Group HO-TFP NHS_Ester R-C(=O)-O-NHS NHS_Intermediate Tetrahedral Intermediate NHS_Ester->NHS_Intermediate + R'-NH₂ Primary_Amine2 R'-NH₂ Amide_Bond_NHS R-C(=O)-NH-R' NHS_Intermediate->Amide_Bond_NHS - HO-NHS NHS_Leaving_Group HO-NHS Bioconjugation_Workflow Start Start Prepare_Biomolecule 1. Prepare Biomolecule Solution (e.g., Protein in amine-free buffer) Start->Prepare_Biomolecule Prepare_Ester 2. Prepare Ester Solution (Dissolve TFP/NHS ester in anhydrous DMSO or DMF) Prepare_Biomolecule->Prepare_Ester Conjugation 3. Conjugation Reaction (Mix solutions and incubate) Prepare_Ester->Conjugation Quench 4. Quench Reaction (Optional) (Add excess amine, e.g., Tris) Conjugation->Quench Purification 5. Purification (e.g., Size-exclusion chromatography, dialysis) Quench->Purification Analysis 6. Analysis (e.g., SDS-PAGE, Mass Spectrometry, UV-Vis) Purification->Analysis End End Analysis->End

References

TCO-PEG12-TFP Ester vs. NHS Ester: A Comparative Guide to Reaction Kinetics for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reactive linker is critical to the success of their work. This guide provides an objective comparison of the performance of TCO-PEG12-TFP ester and its commonly used alternative, TCO-PEG12-NHS ester, with a focus on their reaction kinetics as analyzed by High-Performance Liquid Chromatography (HPLC).

The trans-cyclooctene (TCO) moiety is a key player in bioorthogonal chemistry, enabling rapid and specific ligation with tetrazine partners. The efficiency of conjugating this TCO linker to a biomolecule, typically via a primary amine (e.g., lysine residues on a protein), is heavily dependent on the amine-reactive group. Here, we compare the 2,3,5,6-tetrafluorophenyl (TFP) ester and the N-hydroxysuccinimide (NHS) ester.

Performance Comparison: TFP Ester vs. NHS Ester

The primary distinction between this compound and TCO-PEG12-NHS ester lies in the stability of the active ester. TFP esters are known to be significantly more resistant to hydrolysis in aqueous environments, particularly at the neutral to basic pH conditions required for efficient amine acylation, compared to NHS esters.[1][2] This increased stability can lead to higher conjugation yields and better reproducibility. While the reaction rate of TFP esters with primary amines is comparable to that of NHS esters, the reduced susceptibility to hydrolysis provides a wider experimental window and potentially more complete reactions.[3][4]

Quantitative Data Summary

The following table summarizes representative kinetic data for the reaction of this compound and TCO-PEG12-NHS ester with a model primary amine (e.g., N-α-acetyl-L-lysine) in a typical aqueous buffer system, as would be monitored by HPLC.

ParameterThis compoundTCO-PEG12-NHS EsterReference
Optimal Reaction pH 7.5 - 8.57.0 - 8.0[5]
Half-life of Hydrolysis (pH 8.0) Several hoursMinutes to < 1 hour[1]
Relative Reaction Rate with Primary Amine ComparableComparable[3][4]
Typical Conjugation Yield High (>85%)Moderate to High (60-90%)Representative
Susceptibility to Hydrolysis LowHigh[1][2]

Experimental Protocols

To quantitatively assess the reaction kinetics, a reverse-phase HPLC (RP-HPLC) method can be employed to monitor the consumption of the TCO-PEG12-ester and the formation of the amine conjugate over time.

Protocol: HPLC Analysis of TCO-PEG12-Ester Reaction Kinetics

1. Materials:

  • This compound
  • TCO-PEG12-NHS ester
  • Model amine (e.g., N-α-acetyl-L-lysine)
  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
  • Quenching Solution: 1 M Tris-HCl, pH 8.0
  • HPLC grade water and acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and UV detector

2. Stock Solutions:

  • Prepare 10 mM stock solutions of this compound and TCO-PEG12-NHS ester in anhydrous dimethylformamide (DMF).
  • Prepare a 100 mM stock solution of the model amine in the Reaction Buffer.

3. Reaction Setup:

  • In separate microcentrifuge tubes, add the Reaction Buffer.
  • Add the model amine stock solution to a final concentration of 10 mM.
  • Initiate the reaction by adding the TCO-PEG12-ester stock solution to a final concentration of 1 mM.
  • Vortex briefly to mix.

4. Time-Course Analysis:

  • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding an equal volume of the Quenching Solution.
  • Store the quenched samples at 4°C until HPLC analysis.

5. HPLC Method:

  • Column: C18 reverse-phase column
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection: UV absorbance at 254 nm (for the TCO group) and/or 280 nm.
  • Injection Volume: 20 µL

6. Data Analysis:

  • Identify the peaks corresponding to the unreacted TCO-PEG12-ester and the conjugated product based on their retention times.
  • Integrate the peak areas at each time point.
  • Calculate the percentage of reactant remaining and product formed over time.
  • Plot the concentration of the reactant versus time to determine the reaction rate.

Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the chemical reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_ester Prepare TCO-Ester Stock (TFP/NHS) initiate_reaction Initiate with TCO-Ester stock_ester->initiate_reaction stock_amine Prepare Amine Stock mix_reagents Mix Amine and Buffer stock_amine->mix_reagents reaction_buffer Prepare Reaction Buffer reaction_buffer->mix_reagents mix_reagents->initiate_reaction time_points Take Aliquots at Time Points initiate_reaction->time_points quench Quench Reaction time_points->quench hplc_analysis RP-HPLC Analysis quench->hplc_analysis data_processing Integrate Peaks & Calculate Concentrations hplc_analysis->data_processing kinetics_plot Plot Kinetics data_processing->kinetics_plot

Caption: Experimental workflow for HPLC analysis of reaction kinetics.

reaction_pathway cluster_main_reaction Amine Conjugation cluster_side_reaction Hydrolysis (Side Reaction) TCO_Ester TCO-PEG12-Ester (Ester = TFP or NHS) Conjugate TCO-PEG12-NH-R (Stable Amide Bond) TCO_Ester->Conjugate + R-NH2 Amine R-NH2 (Primary Amine) Amine->Conjugate TCO_Ester_hydrolysis TCO-PEG12-Ester Hydrolyzed_Product TCO-PEG12-COOH (Inactive Carboxylate) TCO_Ester_hydrolysis->Hydrolyzed_Product + H2O

Caption: Reaction pathways for amine conjugation and hydrolysis.

References

A Researcher's Guide to Determining Antibody Degree of Labeling: A Method Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Accurately determining the degree of labeling (DoL) is a critical step in the development and quality control of antibody conjugates, ensuring their efficacy and reproducibility in research, diagnostic, and therapeutic applications. The DoL, which represents the average number of labels attached to an antibody, can significantly impact its binding affinity and overall performance. This guide provides a comprehensive comparison of the most common methods for DoL determination, offering insights into their principles, performance, and detailed experimental protocols to assist researchers in selecting the optimal method for their specific needs.

This guide will delve into four primary techniques for measuring the DoL of antibodies: UV-Vis Spectroscopy, the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay for biotinylated antibodies, Mass Spectrometry, and Fluorescence-based Assays. Each method's principles, advantages, and limitations will be discussed, supported by a comparative data summary and detailed experimental workflows.

Method Comparison at a Glance

For a rapid overview, the following table summarizes the key performance characteristics of each DoL determination method.

Method Principle Typical Accuracy Sensitivity (Limit of Detection) Required Sample Amount Assay Time Throughput Expertise Required
UV-Vis Spectroscopy Measures absorbance of the antibody and the label at specific wavelengths.~10-20% error[1]µg/mL range50-100 µL of ~1 mg/mL solution< 10 minutesHighLow
HABA Assay Colorimetric displacement assay for biotinylated proteins.Variable, can be less sensitive and reproducible than other methods.2-16 µM of biotin[2][3]20-100 µL of sample~15-30 minutesHigh (plate-based)Low
Mass Spectrometry Directly measures the mass of the antibody before and after labeling.High (<1% error)fmol to pmol range1-10 µg30-60 minutes per sampleLow to MediumHigh
Fluorescence-Based Assays Measures changes in fluorescence intensity or quenching upon labeling.Method-dependentpM to nM range10-50 µL15-60 minutesHigh (plate-based)Medium

In-Depth Method Analysis and Protocols

UV-Vis Spectroscopy: The Workhorse of DoL Determination

UV-Vis spectroscopy is a widely accessible and straightforward method for determining the DoL of antibodies labeled with chromophores (light-absorbing molecules).[1] The principle is based on the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species. By measuring the absorbance of the antibody at 280 nm and the label at its maximum absorbance wavelength (λmax), the concentrations of both the protein and the label can be determined, and from these, the DoL can be calculated.[1][4]

Advantages:

  • Speed and Simplicity: The measurement itself is very rapid, typically taking less than a minute per sample.[5]

  • Accessibility: UV-Vis spectrophotometers are standard equipment in most life science laboratories.

  • Non-destructive: The sample can be recovered after measurement.

Limitations:

  • Correction Factor: The label often absorbs light at 280 nm, necessitating a correction factor to accurately determine the protein concentration.[4]

  • Purity Requirements: The sample must be free of other molecules that absorb at the measured wavelengths, including unbound labels.[4]

  • Accuracy: The accuracy can be lower than other methods, with potential errors in the range of 10-20%.[1]

  • Sample Preparation:

    • Purify the labeled antibody from any unreacted label using a suitable method such as gel filtration or dialysis.[4]

    • Prepare a blank solution using the same buffer in which the antibody is dissolved.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the measurement wavelengths to 280 nm and the λmax of the label.

  • Measurement:

    • Use a quartz cuvette for all measurements.

    • Blank the spectrophotometer with the buffer solution.

    • Measure the absorbance of the labeled antibody solution at 280 nm (A280) and at the label's λmax (A_label).

  • Calculation:

    • The DoL is calculated using the following formula[1]:

      Where:

      • A_label is the absorbance of the label at its λmax.

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

      • A280 is the absorbance of the labeled antibody at 280 nm.

      • CF is the correction factor for the label's absorbance at 280 nm (A280 of the label / A_label of the label).

      • ε_label is the molar extinction coefficient of the label at its λmax.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Purify Purify Labeled Antibody Blank_Spec Blank Spectrophotometer Purify->Blank_Spec Prepare_Blank Prepare Blank (Buffer) Prepare_Blank->Blank_Spec Measure_Abs Measure Absorbance (280 nm & λmax) Blank_Spec->Measure_Abs Calculate_DoL Calculate DoL using Formula Measure_Abs->Calculate_DoL

UV-Vis Spectroscopy Workflow for DoL Determination.
HABA Assay: A Specific Method for Biotin Labels

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method specifically designed for determining the degree of biotinylation.[2] The principle relies on the displacement of HABA from the avidin-HABA complex by biotin.[2] Avidin has a very high affinity for biotin. When a biotinylated antibody is added to a pre-formed avidin-HABA complex, the biotin displaces the HABA dye, causing a decrease in absorbance at 500 nm.[2][6] This change in absorbance is directly proportional to the amount of biotin present in the sample.

Advantages:

  • Specificity: It is highly specific for biotin.

  • Cost-effective: The reagents are relatively inexpensive.

  • Simple Procedure: The assay is easy to perform and does not require specialized equipment beyond a standard spectrophotometer or plate reader.

Limitations:

  • Indirect Measurement: It is an indirect method that relies on a displacement reaction.

  • Lower Sensitivity and Reproducibility: The HABA assay can be less sensitive and reproducible compared to other methods.

  • Interference: The presence of free biotin in the sample will lead to an overestimation of the DoL. Therefore, thorough purification of the biotinylated antibody is crucial.[6][7]

  • Reagent Preparation:

    • Prepare the HABA/Avidin solution according to the manufacturer's instructions. Typically, this involves dissolving a pre-mixed powder in buffer.

    • Prepare a biotin standard curve if absolute quantification is required.

  • Sample Preparation:

    • Ensure the biotinylated antibody sample is free of unconjugated biotin by dialysis or gel filtration.[6][7][8]

    • Dilute the sample if the biotin concentration is expected to be outside the linear range of the assay (typically 2-16 µM).[2][3]

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the HABA/Avidin solution to each well.

    • Add 20 µL of the biotinylated antibody sample, biotin standards, and a buffer blank to the appropriate wells.[2]

    • Incubate the plate at room temperature for 5-10 minutes.

    • Measure the absorbance at 500 nm using a microplate reader.

  • Calculation:

    • Calculate the change in absorbance (ΔA500) by subtracting the absorbance of the sample from the absorbance of the blank.

    • Determine the concentration of biotin in the sample by comparing the ΔA500 to the biotin standard curve.

    • Calculate the DoL by dividing the molar concentration of biotin by the molar concentration of the antibody.

HABA_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Reagents Prepare HABA/Avidin Solution & Standards Mix_Reagents Mix HABA/Avidin with Sample & Standards Prepare_Reagents->Mix_Reagents Prepare_Sample Purify & Dilute Biotinylated Antibody Prepare_Sample->Mix_Reagents Incubate Incubate at RT Mix_Reagents->Incubate Measure_Abs Measure Absorbance at 500 nm Incubate->Measure_Abs Calculate_DoL Calculate Biotin Conc. & DoL Measure_Abs->Calculate_DoL

HABA Assay Workflow for Biotinylated Antibodies.
Mass Spectrometry: The Gold Standard for Accuracy

Mass spectrometry (MS) offers the most accurate and direct method for determining the DoL.[9] It measures the mass-to-charge ratio of ions, allowing for the precise determination of the molecular weight of the intact antibody and its labeled counterparts. The difference in mass between the unlabeled and labeled antibody directly corresponds to the mass of the attached labels, enabling a precise calculation of the DoL. Different MS approaches, such as top-down, middle-down, and bottom-up proteomics, can be employed for this purpose.

Advantages:

  • High Accuracy and Precision: MS provides the most accurate and precise DoL values, often with less than 1% error.

  • Direct Measurement: It directly measures the mass of the labeled antibody, avoiding the need for correction factors or standard curves.

  • Detailed Information: MS can provide information on the distribution of labels on the antibody and identify the specific sites of conjugation.

Limitations:

  • High Cost and Complexity: Mass spectrometers are expensive instruments that require specialized expertise for operation and data analysis.

  • Lower Throughput: Sample preparation and analysis can be time-consuming, limiting the throughput compared to other methods.

  • Sample Purity: The sample must be highly purified to avoid interference from other molecules.

  • Sample Preparation:

    • Purify the labeled antibody to a high degree.

    • Desalt the antibody sample using a suitable method, such as a desalting column, to remove any non-volatile salts that can interfere with ionization.

    • For antibody-drug conjugates (ADCs), deglycosylation may be performed to simplify the mass spectrum.

  • Mass Spectrometer Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set up the liquid chromatography (LC) system for online desalting and separation if required.

    • Optimize the electrospray ionization (ESI) source parameters for the antibody.

  • Data Acquisition:

    • Inject the prepared antibody sample into the LC-MS system.

    • Acquire the mass spectrum of the intact labeled antibody.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different labeled antibody species.

    • Identify the mass peaks corresponding to the antibody with different numbers of labels.

    • Calculate the average DoL by taking a weighted average of the different labeled species.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Purify_Desalt Purify & Desalt Labeled Antibody Calibrate_MS Calibrate Mass Spectrometer Purify_Desalt->Calibrate_MS Acquire_Data LC-MS Data Acquisition Calibrate_MS->Acquire_Data Deconvolute Deconvolute Spectrum Acquire_Data->Deconvolute Calculate_DoL Calculate Average DoL Deconvolute->Calculate_DoL

Mass Spectrometry Workflow for DoL Determination.
Fluorescence-Based Assays: High Sensitivity for Fluorescent Labels

Fluorescence-based assays are particularly useful for antibodies labeled with fluorescent dyes. These methods rely on measuring the fluorescence intensity of the labeled antibody or utilizing fluorescence quenching phenomena. In a direct fluorescence measurement, the fluorescence intensity of the labeled antibody is compared to a standard curve of the free dye to determine the concentration of the label. Fluorescence quenching assays exploit the phenomenon where the fluorescence of a dye is quenched when it is in close proximity to a quencher molecule or another dye on the same antibody. The degree of quenching can be related to the DoL.

Advantages:

  • High Sensitivity: Fluorescence assays are generally very sensitive, allowing for the use of low sample concentrations.

  • High Throughput: These assays are well-suited for high-throughput screening in a microplate format.

  • Versatility: A wide range of fluorescent labels and quenching pairs are available.

Limitations:

  • Quenching Effects: At high DoL, self-quenching can occur, where the fluorescence intensity decreases, leading to an underestimation of the DoL.[4]

  • Environmental Sensitivity: The fluorescence of many dyes is sensitive to the local environment (e.g., pH, solvent polarity), which can affect the accuracy of the measurement.

  • Standard Curve Requirement: Direct fluorescence measurements require a reliable standard curve of the free dye.

  • Reagent Preparation:

    • Prepare a series of labeled antibody standards with known DoL, if available.

    • Prepare a buffer solution for sample dilution.

  • Sample Preparation:

    • Purify the fluorescently labeled antibody from any unreacted dye.

    • Dilute the sample to a concentration within the linear range of the fluorescence reader.

  • Assay Procedure (96-well plate format):

    • Add the diluted labeled antibody samples and standards to the wells of a black microplate.

    • If using a quenching-based assay, the quencher may be part of the labeling reagent or added separately.

  • Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Data Analysis:

    • For a direct fluorescence assay, calculate the concentration of the label by comparing the fluorescence intensity to the standard curve of the free dye.

    • For a quenching assay, the DoL can be determined by relating the degree of fluorescence quenching to a calibration curve or a theoretical model.

    • Calculate the DoL by dividing the molar concentration of the label by the molar concentration of the antibody.

Fluorescence_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Standards Prepare Labeled Antibody Standards Load_Plate Load Samples & Standards to Plate Prepare_Standards->Load_Plate Prepare_Sample Purify & Dilute Fluorescent Antibody Prepare_Sample->Load_Plate Measure_Fluorescence Measure Fluorescence Intensity Load_Plate->Measure_Fluorescence Calculate_DoL Calculate Label Conc. & DoL Measure_Fluorescence->Calculate_DoL

Fluorescence-Based Assay Workflow for DoL Determination.

Conclusion: Selecting the Right Method for Your Needs

The choice of the most appropriate method for determining the degree of labeling of antibodies depends on several factors, including the nature of the label, the required accuracy and sensitivity, sample availability, and the available instrumentation and expertise.

  • UV-Vis spectroscopy is a rapid, simple, and widely accessible method suitable for routine DoL determination of chromophore-labeled antibodies, particularly when high accuracy is not the primary concern.

  • The HABA assay is a specific and cost-effective choice for biotinylated antibodies, though it may lack the sensitivity and reproducibility of other methods.

  • Mass spectrometry stands out as the gold standard for its high accuracy and ability to provide detailed structural information, making it ideal for in-depth characterization and for applications where precise DoL is critical, such as in the development of antibody-drug conjugates.

  • Fluorescence-based assays offer high sensitivity and throughput, making them well-suited for screening large numbers of fluorescently labeled antibody candidates.

By carefully considering the strengths and weaknesses of each technique, researchers can confidently select the most suitable method to ensure the quality and performance of their labeled antibody reagents.

References

A Researcher's Guide to Functional Assays for TCO-Conjugated Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of biomolecules is paramount. The advent of bioorthogonal chemistry, particularly the trans-cyclooctene (TCO)-tetrazine ligation, has provided a powerful tool for creating these conjugates. This guide offers an objective comparison of functional assays for TCO-conjugated biomolecules against other alternatives, supported by experimental data and detailed protocols to ensure the integrity and efficacy of your research.

The TCO-tetrazine ligation, an inverse-electron-demand Diels-Alder cycloaddition, stands out for its exceptional speed, biocompatibility, and selectivity.[1] This reaction proceeds efficiently under physiological conditions without the need for cytotoxic metal catalysts, making it ideal for use in live cells and in vivo studies.[1] Its high specificity ensures that the conjugation occurs only between the TCO and tetrazine moieties, preventing off-target reactions with other functional groups present in biological systems.[2]

Performance Comparison: TCO-Conjugation vs. Other Methods

The primary concern when conjugating a biomolecule is the preservation of its biological function. The TCO-tetrazine ligation has been shown to be a gentle method that often preserves the activity of the conjugated biomolecule.

Key Performance Metrics:

Bioconjugation MethodTypical Reaction Rate (M⁻¹s⁻¹)BiocompatibilityEffect on Protein FunctionKey Applications
TCO-Tetrazine Ligation Up to 10⁷[3][4]High (no catalyst required)Minimal impact often observed[5][6]Live-cell imaging, in vivo studies, ADCs, pretargeted therapy[1][7]
NHS Ester Chemistry Slower, pH-dependentModerate (can react with primary amines)Potential for loss of function due to random lysine modificationGeneral protein labeling
Maleimide Chemistry ModerateModerate (can react with thiols)Can disrupt disulfide bonds, potentially affecting protein structureCysteine-specific labeling
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) FastLow (copper catalyst is cytotoxic)Minimal impact on functionIn vitro conjugations, material science

Experimental Data: Functional Integrity of TCO-Conjugated Biomolecules

Several studies have demonstrated that TCO-conjugation does not significantly impair the function of various biomolecules.

Table 1: Antibody Affinity After TCO-Conjugation

AntibodyTCO Groups per AntibodyEC50 (ng/mL) vs. UnmodifiedAntigen Detection ActivityReference
anti-c-myc 9E104SimilarNo significant reduction[5]
anti-c-myc 9E108IncreasedSignificantly reduced[5]
anti-c-myc 9E1010IncreasedSignificantly reduced[5]

This data indicates that while a low to moderate level of TCO modification does not significantly affect antibody affinity, higher levels of conjugation can lead to a reduction in function.

Table 2: Enzyme Kinetics After TCO-Conjugation

EnzymeMichaelis Constant (Kₘ) - NativeMichaelis Constant (Kₘ) - TCO-ConjugatedSignificance (p-value)Reference
Alkaline Phosphatase (ALP)0.207 mM0.151 mMp = 0.162 (not significant)[6][8]
Glucose Oxidase (GOx)/Horseradish Peroxidase (HRP) System13.5 mM9.89 mMp = 0.153 (not significant)[6][8]

These findings suggest that TCO-conjugation does not significantly alter the catalytic activity of these enzymes, as indicated by the similar Michaelis constants.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for TCO-conjugation and a subsequent functional ELISA.

Protocol 1: TCO-Conjugation of an Antibody using TCO-NHS Ester
  • Buffer Exchange: Prepare the antibody at 1-5 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[2]

  • Reagent Preparation: Immediately before use, prepare a 10 mM solution of TCO-PEG-NHS ester in anhydrous DMSO.[2]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[2]

  • Incubation: Incubate the reaction for 60 minutes at room temperature.[9]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.

  • Purification: Remove excess, unreacted TCO reagent using a desalting spin column or dialysis. The TCO-conjugated antibody is now ready for functional assays.

Protocol 2: Functional ELISA for a TCO-Conjugated Antibody
  • Antigen Coating: Coat a 96-well microplate with the target antigen (e.g., 2 µg/mL) in a suitable coating buffer overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., PBS with 1% w/v BSA) for 1 hour at 37°C.[5]

  • Antibody Incubation: Add serial dilutions of both the TCO-conjugated antibody and the unmodified antibody to the wells and incubate for 1 hour at 37°C.[5]

  • Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at 37°C.

  • Detection: Wash the plate and add a TMB substrate solution. Stop the reaction with 1 M HCl and measure the absorbance at 450 nm.[5]

  • Analysis: Compare the dose-response curves and EC50 values of the TCO-conjugated and unmodified antibodies to assess any changes in binding affinity.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can clarify complex processes.

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_products Products TCO TCO-Biomolecule IEDDA Inverse Electron-Demand Diels-Alder Cycloaddition TCO->IEDDA Tetrazine Tetrazine Probe Tetrazine->IEDDA Retro_DA Retro-Diels-Alder IEDDA->Retro_DA Unstable Intermediate Conjugate Stable Dihydropyridazine Conjugate Retro_DA->Conjugate N2 Nitrogen Gas (N₂) Retro_DA->N2

Mechanism of TCO-Tetrazine Bioorthogonal Ligation.

Functional_Assay_Workflow Start Start: Biomolecule of Interest Conjugation TCO-Conjugation (e.g., TCO-NHS ester) Start->Conjugation Functional_Assay Functional Assay (e.g., ELISA, Cell Viability) Start->Functional_Assay Control Purification Purification (e.g., Desalting Column) Conjugation->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization Characterization->Functional_Assay Comparison Comparison to Unmodified Biomolecule Functional_Assay->Comparison Conclusion Conclusion on Functional Integrity Comparison->Conclusion Signaling_Pathway_Activation cluster_ligands Ligands cluster_pathway Signaling Cascade Unmodified_Ligand Unmodified Ligand Receptor Cell Surface Receptor Unmodified_Ligand->Receptor Binds TCO_Ligand TCO-Conjugated Ligand TCO_Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Gene Expression) Transcription_Factor->Cellular_Response Induces

References

A Comparative Guide to the In Vivo and In Vitro Stability of the TCO-Tetrazine Linkage

Author: BenchChem Technical Support Team. Date: December 2025

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine has emerged as a premier bioorthogonal ligation strategy, prized for its exceptionally rapid kinetics and biocompatibility.[1][2] This guide provides a comprehensive comparison of the stability of the resulting TCO-tetrazine linkage, both in controlled laboratory settings (in vitro) and within living organisms (in vivo). The information is tailored for researchers, scientists, and drug development professionals selecting optimal bioorthogonal tools.

The TCO-tetrazine reaction proceeds in two steps: an initial [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product.[2] This reaction is notable for being catalyst-free, proceeding efficiently at physiological conditions, and exhibiting high specificity with minimal cross-reactivity towards biological functional groups.[1][2]

Quantitative Comparison of Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of a bioorthogonal reaction, especially for in vivo applications where reactant concentrations are low.[3] The TCO-tetrazine ligation boasts some of the fastest bioorthogonal reaction rates reported to date.[4]

Reactant 1 (TCO Derivative)Reactant 2 (Tetrazine Derivative)Rate Constant (k₂) M⁻¹s⁻¹ConditionsReference
d-TCO3,6-dipyridyl-s-tetrazine366,000 ± 15,00025°C, pure water[5]
d-TCO3,6-dipyridyl-s-tetrazine167,000 ± 7,000Not specified[5]
s-TCO3,6-diphenyl-s-tetrazine3,10025°C, MeOH[5]
CC49-TCO(2b)¹⁷⁷Lu-Tz2.7 x 10⁵37°C, PBS[6]
TCO-PEG₄Me4Pyr2,74037°C, DPBS[7]
TCO-PEG₄Me2Pyr5,12037°C, DPBS[7]
TCO-PEG₄DHP₂6,45037°C, DPBS[7]
General TCOGeneral Tetrazine> 800Not specified[2]

d-TCO: dioxolane-fused trans-cyclooctene s-TCO: cyclopropane-fused trans-cyclooctene CC49-TCO(2b): CC49 antibody conjugated to a specific TCO derivative Tz: Tetrazine PBS: Phosphate-Buffered Saline DPBS: Dulbecco's Phosphate-Buffered Saline

In Vitro Stability

The stability of both the TCO and tetrazine reagents, as well as the resulting linkage, is crucial for successful conjugation.

  • TCO Stability: While highly reactive, some TCO derivatives, like s-TCO, can be prone to isomerization to the unreactive cis-cyclooctene in the presence of high thiol concentrations (e.g., 30 mM).[5][8] However, d-TCO derivatives show enhanced stability in aqueous solutions, blood serum, and in the presence of thiols.[5] One study found that after incubating a d-TCO derivative in human serum at room temperature for four days, over 97% remained as the trans-isomer.[9] The primary degradation pathway for TCOs in vitro is often trans-cis isomerization, which can be influenced by copper-containing proteins.[6]

  • Tetrazine Stability: The stability of tetrazines varies with their substituents.[1] Electron-donating groups tend to increase stability but decrease reaction kinetics, while electron-withdrawing groups enhance reactivity but may decrease stability.[10] For instance, methyl-substituted tetrazines exhibit high stability in blood serum, with over 90% remaining after 10 hours at 37°C, compared to 40% of the more reactive H-tetrazine.[11]

  • Linkage Stability: The dihydropyridazine bond formed is generally stable and considered irreversible.[1]

In Vivo Stability

The ultimate test for any bioorthogonal reaction is its performance within a living system. The TCO-tetrazine ligation has demonstrated remarkable in vivo stability, making it suitable for applications like pretargeted imaging and radioimmunotherapy.[5][6]

  • TCO Stability in Vivo: The in vivo half-life of TCO derivatives can be substantial. For example, a specific axially linked TCO derivative demonstrated an in vivo half-life of 6.2 days, a significant improvement over a previous version with a 2.6-day half-life.[6] Another study showed that 75% of a TCO conjugated to a CC49 antibody remained reactive in vivo after 24 hours.[9]

  • Tetrazine Stability in Vivo: The choice of tetrazine is critical for in vivo applications. Less reactive, but more stable tetrazines are often preferred for long-term studies.[5] Bispyridyl-based and H-tetrazines are commonly used in vivo due to their balance of high rate constants and relative stability.[12]

  • Linkage Stability and Cleavage: While the primary TCO-tetrazine linkage is stable, variations of the chemistry have been developed to create cleavable linkers.[13][14] These "click-to-release" systems utilize the reaction to trigger the elimination of a payload, such as a drug, from the TCO or tetrazine moiety.[13][14] The cleavage mechanism often involves tautomerization of the initial dihydropyridazine product.[15]

Experimental Protocols

General Protocol for TCO-Tetrazine Ligation

This protocol is a general guideline for the conjugation of a tetrazine-functionalized protein with a TCO-containing molecule (e.g., a fluorescent dye).

1. Reagent Preparation:

  • Protein Solution: Prepare the tetrazine-functionalized protein in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[16]

  • TCO Stock Solution: Immediately before use, dissolve the TCO derivative (e.g., Cy3-PEG2-TCO) in an anhydrous organic solvent like DMSO or DMF to create a 10 mM stock solution.[16]

2. Reaction:

  • Addition of TCO: Add a calculated molar excess of the TCO stock solution to the protein solution. The optimal molar ratio will depend on the specific reactants and should be determined empirically. Gently vortex during addition to ensure proper mixing.[16]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. If using a light-sensitive TCO derivative, protect the reaction from light.[16]

3. Purification:

  • Removal of Excess Reagent: Remove unreacted TCO using a spin desalting column for proteins larger than 5 kDa or through size-exclusion chromatography (SEC) for higher resolution.[16]

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[16]

4. Characterization:

  • SDS-PAGE: Analyze the conjugate by SDS-PAGE. A shift in molecular weight and/or in-gel fluorescence can confirm labeling.[16]

  • UV-Vis Spectroscopy: Confirm conjugation by measuring the absorbance spectrum, which should show peaks corresponding to both the protein and the conjugated molecule.[16]

  • Mass Spectrometry: Use MALDI-TOF or ESI-MS to determine the precise mass of the conjugate.[16]

In Vitro Stability Assay for TCO Derivatives

1. Incubation:

  • Incubate the TCO derivative in the desired medium (e.g., PBS, human serum) at a relevant temperature (e.g., 37°C).

2. Sampling:

  • Take aliquots at various time points.

3. Analysis:

  • Analyze the samples by HPLC or NMR to quantify the amount of remaining trans-isomer versus the isomerized cis-form.[9]

Visualizations

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products TCO trans-Cyclooctene (TCO) (Dienophile) Cycloaddition [4+2] Cycloaddition TCO->Cycloaddition Tetrazine 1,2,4,5-Tetrazine (Diene) Tetrazine->Cycloaddition Retro_DA Retro-Diels-Alder Cycloaddition->Retro_DA Intermediate Dihydropyridazine Dihydropyridazine (Stable Linkage) Retro_DA->Dihydropyridazine Nitrogen N₂ Gas Retro_DA->Nitrogen Byproduct Experimental_Workflow A Reagent Preparation (TCO and Tetrazine Solutions) B Reaction Incubation (Room Temperature, 30-60 min) A->B C Purification (e.g., Spin Desalting, SEC) B->C D Characterization (SDS-PAGE, UV-Vis, Mass Spec) C->D

References

A Head-to-Head Comparison: TCO-PEG12-TFP Ester and Its Alternatives for Amine Labeling in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise modification of biomolecules, the selection of an appropriate amine labeling reagent is a critical determinant of experimental success. TCO-PEG12-TFP ester has emerged as a potent tool, leveraging the rapid and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine. However, a comprehensive understanding of its performance relative to other available chemistries is essential for making informed decisions. This guide provides an objective comparison of this compound with prominent alternatives, supported by experimental data and detailed protocols.

Executive Summary of Amine Labeling Chemistries

The primary alternatives to this compound for labeling primary amines on biomolecules, such as the lysine residues and N-termini of proteins, can be broadly categorized into two groups: other bioorthogonal reagents and traditional amine-reactive chemistries. The premier bioorthogonal alternative is the DBCO (dibenzocyclooctyne) handle, which participates in strain-promoted alkyne-azide cycloaddition (SPAAC). Traditional methods primarily involve the use of N-hydroxysuccinimide (NHS) esters and isothiocyanates.

Each of these chemistries presents a unique set of advantages and disadvantages in terms of reaction kinetics, stability of the resulting conjugate, and the reaction conditions required.

Performance Comparison of Amine Labeling Reagents

The choice of labeling reagent significantly impacts the efficiency, stability, and overall success of a bioconjugation strategy. The following tables provide a quantitative and qualitative comparison of this compound against its main competitors.

Table 1: Quantitative Comparison of Key Performance Parameters
FeatureThis compoundDBCO-NHS/TFP EsterNHS Ester (General)Isothiocyanate (e.g., FITC)
Reaction Chemistry Amine acylation followed by IEDDA click chemistryAmine acylation followed by SPAAC click chemistryAmine acylationThiourea formation
Second-Order Rate Constant (k₂) of Bioorthogonal Reaction (M⁻¹s⁻¹) Up to 10⁶[1]~1[1]N/AN/A
Optimal pH for Amine Reaction >7.5[2]7.0-9.0[3][4]7.0-8.5[3]>9.0[3]
Relative Hydrolytic Stability of Ester High[2][5][6][7][8]Moderate (NHS) to High (TFP)[2][5][6][7][8][9]Low to Moderate[5][6][7]N/A
Stability of Final Conjugate Linkage High (dihydropyridazine)Very High (triazole)[10]Very High (amide)[11]Moderate (thiourea)[3]
Table 2: Qualitative Comparison of Amine Labeling Alternatives
FeatureThis compoundDBCO-NHS/TFP EsterNHS Ester (General)Isothiocyanate
Specificity High for primary aminesHigh for primary aminesHigh for primary aminesPrimarily primary amines
Biocompatibility of Click Reaction Excellent (copper-free)[1]Excellent (copper-free)[1]N/AN/A
Reaction Speed (Click Reaction) Extremely Fast[1][12]FastN/AN/A
Hydrophobicity PEG spacer improves solubility, but TCO and TFP are hydrophobic[5][6]PEG spacer improves solubility, but DBCO can be hydrophobic[13]Generally good solubility, especially sulfo-NHS estersCan be hydrophobic
Potential for Side Reactions Minimal for the click step. TFP ester is less prone to hydrolysis than NHS esters.[2][5][6][7][8]NHS ester variant is susceptible to hydrolysis.[5][6][7]Susceptible to hydrolysis, especially at higher pH.[5][6][7]Can have side reactions with other nucleophiles.
Commercial Availability Widely availableVery widely availableVery widely availableWidely available

Experimental Protocols

Detailed methodologies are crucial for the successful application of these labeling reagents. Below are generalized protocols for the key chemistries discussed.

Protocol 1: Amine Labeling with this compound

This protocol describes the labeling of a protein with this compound to introduce a TCO moiety for subsequent reaction with a tetrazine-functionalized molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.

  • Reagent Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagents by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Amine Labeling with DBCO-NHS Ester

This protocol outlines the procedure for labeling a protein with a DBCO-NHS ester to introduce a DBCO group for subsequent copper-free click chemistry with an azide-functionalized molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.

  • Reagent Preparation: Immediately before use, dissolve the DBCO-NHS ester in DMSO or DMF to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Purify the DBCO-labeled protein using a desalting column.

  • Characterization: Determine the DOL by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[10]

Protocol 3: Bioorthogonal Ligation (TCO-Tetrazine and DBCO-Azide)

This protocol describes the subsequent "click" reaction of the labeled protein.

Materials:

  • TCO or DBCO-labeled protein

  • Tetrazine or Azide-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare solutions of the labeled protein and the corresponding click partner in the reaction buffer.

  • Ligation Reaction: Mix the TCO-labeled protein with a slight molar excess (e.g., 1.5-3 fold) of the tetrazine-functionalized molecule, or the DBCO-labeled protein with a similar excess of the azide-functionalized molecule.

  • Incubation:

    • TCO-Tetrazine: The reaction is often complete within minutes to an hour at room temperature.[12]

    • DBCO-Azide: The reaction may require several hours to overnight incubation at room temperature or 4°C.[10]

  • Purification (Optional): If necessary, purify the final conjugate to remove any unreacted click partner using size-exclusion chromatography or another appropriate method.

Visualizing the Chemistries

To aid in the conceptualization of these labeling strategies, the following diagrams illustrate the chemical reactions and workflows.

G cluster_tco This compound Pathway Protein_TCO Protein-NH2 Labeled_Protein_TCO Protein-NH-CO-PEG12-TCO Protein_TCO->Labeled_Protein_TCO Amine Labeling pH >7.5 TCO_TFP This compound TCO_TFP->Labeled_Protein_TCO Final_Conjugate_TCO Protein-Conjugate Labeled_Protein_TCO->Final_Conjugate_TCO IEDDA Click (fast) Tetrazine Tetrazine-X Tetrazine->Final_Conjugate_TCO

This compound Labeling and Ligation Pathway

G cluster_dbco DBCO-Ester Pathway Protein_DBCO Protein-NH2 Labeled_Protein_DBCO Protein-NH-CO-DBCO Protein_DBCO->Labeled_Protein_DBCO Amine Labeling pH 7.0-9.0 DBCO_Ester DBCO-NHS/TFP Ester DBCO_Ester->Labeled_Protein_DBCO Final_Conjugate_DBCO Protein-Conjugate Labeled_Protein_DBCO->Final_Conjugate_DBCO SPAAC Click (slower) Azide Azide-X Azide->Final_Conjugate_DBCO

DBCO-Ester Labeling and Ligation Pathway

G cluster_workflow General Experimental Workflow Start Start: Protein with Primary Amines Labeling Amine Labeling with Reactive Ester Start->Labeling Purification1 Purification 1: Remove Excess Reagent Labeling->Purification1 Bioorthogonal_Reaction Bioorthogonal Reaction (Click Chemistry) Purification1->Bioorthogonal_Reaction Purification2 Purification 2 (Optional): Remove Excess Partner Bioorthogonal_Reaction->Purification2 Final Final Bioconjugate Purification2->Final

A generalized experimental workflow for two-step bioconjugation.

Conclusion

The selection of an amine labeling reagent is a multifaceted decision that depends on the specific requirements of the application.

This compound is an excellent choice when reaction speed is paramount, particularly in applications involving live cells or in vivo studies where rapid conjugation at low concentrations is necessary. The TFP ester provides enhanced stability against hydrolysis compared to NHS esters, offering a wider window for the initial labeling step.[2][5][6][7][8]

DBCO-based reagents are a robust alternative, forming a highly stable triazole linkage. While the SPAAC reaction is slower than the IEDDA reaction of TCOs, it is still highly efficient and bioorthogonal.[1][10] DBCO reagents are a suitable option when extremely fast kinetics are not the primary concern.

Traditional NHS esters and isothiocyanates remain valuable tools for bioconjugation, especially when a one-step labeling process is desired and bioorthogonality is not required. They are cost-effective and widely available, making them suitable for a broad range of in vitro applications. However, the hydrolytic instability of NHS esters and the lower stability of the thiourea linkage from isothiocyanates are important considerations.[3][5][6][7]

Ultimately, a thorough evaluation of the experimental goals, the nature of the biomolecules involved, and the required reaction conditions will guide the optimal choice of amine labeling chemistry. This guide provides the foundational data and protocols to assist researchers in navigating these choices and achieving their bioconjugation objectives.

References

Safety Operating Guide

Proper Disposal Procedures for TCO-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide essential safety and logistical information for the proper disposal of TCO-PEG12-TFP (trans-cyclooctene-polyethylene glycol-tetrafluorophenyl ester). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. These recommendations are based on general laboratory safety protocols and information pertaining to TFP esters and trans-cyclooctene compounds.

Immediate Safety and Handling Precautions

Before handling TCO-PEG12-TFP ester, it is imperative to consult the Safety Data Sheet (SDS) for specific information regarding personal protective equipment (PPE), spill response, and first aid measures.

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.

Spill Response:

In the event of a spill, immediately evacuate the area if the spill is large or in a poorly ventilated space. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for disposal. Ensure adequate ventilation during cleanup.

Disposal of Unused or Expired this compound (Solid)

Unused or expired this compound should be disposed of as chemical waste. Do not dispose of the solid material in regular trash or down the drain.

Step-by-Step Disposal Protocol:

  • Containerization: Place the original container with the unused product into a larger, compatible, and clearly labeled waste container. If the original container is compromised, transfer the material to a new, suitable container.

  • Labeling: The waste container must be labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Chemical Waste," "Caution: Handle with Care").

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Waste Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal of this compound Solutions and Contaminated Materials

Solutions containing this compound and any materials contaminated during its use (e.g., pipette tips, centrifuge tubes, absorbent paper) must also be treated as chemical waste.

Disposal Workflow for Solutions and Contaminated Materials:

Caption: Disposal workflow for this compound solutions and contaminated labware.

Detailed Steps:

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof container. Do not mix with other waste streams unless compatibility is confirmed. The container should be made of a material compatible with the solvent used (e.g., glass or polyethylene).

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, plasticware) in a designated, lined container.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name of the contents (including solvents), and an approximate concentration or quantity.

  • Storage: Store waste containers in a well-ventilated, designated satellite accumulation area. Ensure containers are kept closed except when adding waste.

  • Disposal: Follow your institution's procedures for the pickup and disposal of chemical waste.

Chemical Inactivation (for reference only)

While TFP esters are more resistant to hydrolysis than NHS esters, they will still hydrolyze over time, especially under basic conditions.[1][2][3] This process renders the compound inactive for conjugation. However, hydrolysis should not be used as a primary means of disposal without consulting your institution's EHS guidelines, as the degradation products may still be subject to regulation.

Logical Relationship of Disposal Decision:

G cluster_0 cluster_1 cluster_2 cluster_3 A This compound Waste B Solid (Unused/Expired) A->B C Liquid (Solutions) A->C D Contaminated Materials A->D E Package and Label for Disposal B->E F Collect in Labeled Waste Container C->F G Collect in Labeled Solid Waste Container D->G H Segregate in Designated Hazardous Waste Area E->H F->H G->H I Arrange for Disposal via EHS H->I

Caption: Decision-making process for the disposal of different forms of this compound waste.

Disclaimer: This information is intended as a general guide. Always follow the specific protocols and regulations established by your institution's Environmental Health and Safety (EHS) department and comply with all local, regional, and national regulations.

References

Safeguarding Your Research: Essential Safety and Handling Protocol for TCO-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals require immediate and precise safety information when handling reactive chemical compounds. This guide provides essential safety protocols, operational procedures, and disposal plans for TCO-PEG12-TFP ester, a valuable tool in bioconjugation, imaging, and drug development. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

This compound is a polyethylene glycol (PEG)-based linker containing a TCO (trans-cyclooctene) moiety and a tetrafluorophenyl (TFP) ester. The TFP ester is an amine-reactive group that forms stable amide bonds with primary amines on biomolecules.[1] TFP esters are known for their enhanced stability in aqueous media compared to N-hydroxysuccinimide (NHS) esters, allowing for more efficient and reproducible labeling of biopolymers.[1] The PEG spacer increases solubility and reduces steric hindrance.[1][2]

Immediate Safety and Personal Protective Equipment (PPE)

Given the reactive nature of this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact. The compound is moisture-sensitive and should be handled with care.[3]

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or GlassesMust meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing.[4]
Hand Protection Chemical-resistant glovesDisposable nitrile gloves provide good short-term protection.[4][5] Always inspect gloves before use and change them immediately upon contact with the chemical.
Body Protection Laboratory CoatA standard laboratory coat should be worn, fully buttoned, to protect skin and clothing.[4] For larger quantities or increased risk of exposure, a chemically impervious suit may be necessary.[6]
Respiratory Protection Not generally required for small quantitiesWork in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. If aerosols may be generated or if working with large quantities, a NIOSH-approved respirator may be required.[4][7]
Foot Protection Closed-toe shoesShoes must cover the entire foot.[4][8]

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial from reception to disposal to ensure personnel safety and product integrity.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound at -20°C in a desiccated environment.[1][9]

  • Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reactive TFP ester.[3]

Preparation and Use:

  • Work in a well-ventilated chemical fume hood.

  • Wear the appropriate PPE as detailed in the table above.

  • Dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3]

  • Once reconstituted, use the solution immediately and discard any unused portion.[3]

Spill Management:

  • In case of a spill, absorb the material with a non-combustible absorbent material like diatomite.

  • Decontaminate the affected area.

  • Collect all contaminated materials into a designated hazardous waste container.[10]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination. While polyethylene glycol itself is biodegradable, the reactive nature of the TFP ester and the overall compound structure warrant cautious disposal.[11]

  • Waste Segregation: All materials contaminated with this compound, including pipette tips, tubes, and absorbent materials, should be collected in a dedicated, clearly labeled hazardous waste container.[10]

  • Container Management: Ensure the waste container is compatible with the chemical and is kept tightly sealed in a designated, well-ventilated, and secure area. Do not overfill the container.[10]

  • Final Disposal: The collected hazardous waste must be disposed of through an approved waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service for pickup and disposal.[10] Do not pour the chemical or contaminated solutions down the drain.

TCO_PEG12_TFP_Ester_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal start Start: Receive and Inspect This compound storage Store at -20°C in Desiccator start->storage equilibrate Equilibrate to Room Temperature storage->equilibrate ppe Don Appropriate PPE equilibrate->ppe dissolve Dissolve in Anhydrous Solvent (DMSO/DMF) ppe->dissolve use Immediate Use in Experiment dissolve->use collect_waste Collect Contaminated Materials in Labeled Hazardous Waste Container use->collect_waste store_waste Store Waste Container in Designated Area collect_waste->store_waste dispose Dispose via Approved Waste Disposal Service store_waste->dispose end End dispose->end

Caption: Workflow for Safe Handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.